molecular formula C8H5IN2O2 B11844498 4-Iodo-1H-indazole-6-carboxylic acid CAS No. 1799412-32-0

4-Iodo-1H-indazole-6-carboxylic acid

Cat. No.: B11844498
CAS No.: 1799412-32-0
M. Wt: 288.04 g/mol
InChI Key: KMDFTMZKMGDHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-1H-indazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1H-indazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1799412-32-0

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

4-iodo-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

KMDFTMZKMGDHDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Iodo-1H-indazole-6-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, often improving metabolic stability and pharmacokinetic properties.[1] Indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2]

This guide focuses on a specific, highly functionalized derivative: 4-Iodo-1H-indazole-6-carboxylic acid . This molecule is of significant interest to researchers and drug development professionals as it incorporates three distinct and strategically important chemical handles on a single, rigid core:

  • The 1H-Indazole Nitrogen: A site for N-alkylation or N-arylation to modulate properties or engage in key interactions with biological targets.

  • The C4-Iodo Group: An ideal electrophilic partner for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.

  • The C6-Carboxylic Acid: A versatile functional group for forming amides, esters, and other derivatives, often used to enhance solubility or target specific amino acid residues in a protein active site.

While this specific trifunctional building block is not widely cataloged, its synthesis and application can be confidently projected from established chemical principles. This guide provides a comprehensive analysis of its structure, reactivity, proposed synthesis, and profound potential in the development of novel therapeutics.

Core Structure Analysis: Properties and Reactivity

The unique arrangement of functional groups in 4-Iodo-1H-indazole-6-carboxylic acid dictates its chemical behavior and utility as a synthetic intermediate.

Physicochemical Properties
PropertyEstimated Value / DescriptionSource Analogue(s)
CAS Number Not assigned / documentedN/A
Molecular Formula C₈H₅IN₂O₂-
Molecular Weight 288.04 g/mol -
Appearance Expected to be an off-white to yellow solid[1][3]
Melting Point >280 °C (Decomposition likely)[3][5]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols.General observation for carboxylic acids
Acidity (pKa) ~4-5 (Carboxylic Acid Proton)General observation for benzoic acids
Reactivity Profile: A Trifunctional Synthetic Hub

The molecule's power lies in the orthogonal reactivity of its three main functional sites, allowing for sequential and selective modifications.

  • C4-Iodo Group (Cross-Coupling Chemistry): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. Iodoarenes are highly effective substrates for oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many catalytic cycles. This enables a vast array of synthetic transformations to build molecular complexity.[6] Key reactions include:

    • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

    • Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

    • Heck Reaction: Formation of C-C bonds with alkenes.

  • C6-Carboxylic Acid (Acyl Chemistry): The carboxylic acid is a classical handle for derivatization. It can be readily converted into an activated species (e.g., an acid chloride or an active ester) and subsequently reacted with nucleophiles. This is particularly valuable for late-stage functionalization in a synthetic sequence. Common transformations include:

    • Amide Bond Formation: Reaction with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU) to generate diverse amide libraries.[7]

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate.

  • Indazole NH Group (Substitution): The nitrogen at the N1 position is nucleophilic and can be substituted, typically via alkylation or arylation. This modification is often used to block the hydrogen-bond donating capability of the NH group or to introduce substituents that can occupy additional pockets within a target protein.[8]

Proposed Synthetic Strategy

A validated synthesis for 4-Iodo-1H-indazole-6-carboxylic acid is not documented in readily accessible literature. However, a robust and logical pathway can be proposed based on the classical Jacobson Indazole Synthesis . This intramolecular cyclization method involves the treatment of an N-nitroso-2-methylacetanilide with an acid.[9]

The proposed workflow begins with the commercially available starting material 4-Amino-2-methylbenzoic acid .

Caption: Proposed synthetic workflow for 4-Iodo-1H-indazole-6-carboxylic acid.

Proposed Experimental Protocol

This protocol is a hypothetical, field-reasoned procedure based on established methods for analogous transformations.[9][10] It should be optimized and validated experimentally.

Step 1: Regioselective Iodination of 4-Amino-2-methylbenzoic acid

  • Rationale: Direct iodination of the activated aromatic ring is directed ortho to the strongly activating amino group. Sodium bicarbonate is used as a base to neutralize the HI byproduct.

  • Procedure:

    • Suspend 4-Amino-2-methylbenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in methanol.

    • Add a solution of Iodine (I₂) (1.1 eq) in methanol dropwise at room temperature.

    • Stir the mixture for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Acidify the mixture with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Amino-5-iodo-2-methylbenzoic acid .

Step 2: Acetylation of 4-Amino-5-iodo-2-methylbenzoic acid

  • Rationale: Protection of the amino group as an acetamide is a prerequisite for the subsequent diazotization and cyclization steps.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in pyridine or acetic acid.

    • Add acetic anhydride (Ac₂O) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash thoroughly with water, and dry to yield 4-Acetamido-5-iodo-2-methylbenzoic acid .

Step 3: Intramolecular Diazotization and Cyclization

  • Rationale: The acetamido group is converted to a diazonium salt, which then undergoes an intramolecular cyclization by attacking the ortho methyl group, followed by tautomerization to form the stable indazole ring.

  • Procedure:

    • Suspend the acetylated product from Step 2 (1.0 eq) in acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at low temperature for 30 minutes, then allow it to warm to room temperature and heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.

    • Cool the reaction mixture and pour it into water.

    • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography to yield 4-Iodo-1H-indazole-6-carboxylic acid .

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole core is a proven hinge-binding motif for many protein kinase inhibitors.[1] The 4-Iodo-1H-indazole-6-carboxylic acid scaffold is exceptionally well-suited for generating focused libraries of kinase inhibitors through parallel synthesis. The C4-iodo position allows for the exploration of deep, often hydrophobic, pockets within the kinase active site, while the C6-carboxylic acid can be derivatized to interact with the solvent-exposed region, improving selectivity and physicochemical properties.

Caption: Diversification strategy for 4-Iodo-1H-indazole-6-carboxylic acid.

General Protocol: Suzuki-Miyaura Cross-Coupling

This is a representative protocol for functionalizing the C4-iodo position.[6]

  • Setup: To a flame-dried reaction vial, add 4-Iodo-1H-indazole-6-carboxylic acid (or its ester derivative) (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DMF/H₂O 9:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol: Amide Coupling

This protocol describes the derivatization of the C6-carboxylic acid.[7]

  • Activation: Dissolve 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂. Add a coupling agent (e.g., HATU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 1M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.

Conclusion

4-Iodo-1H-indazole-6-carboxylic acid represents a powerful and versatile, though not commonly available, building block for chemical synthesis. Its trifunctional nature provides an exceptional platform for generating molecular diversity through controlled, sequential reactions. The insights and proposed protocols in this guide offer a strategic framework for researchers in drug discovery to synthesize this scaffold and leverage its full potential in creating novel, high-value compounds, particularly in the pursuit of next-generation kinase inhibitors.

References

  • Swift, E. C., Sales, Z. S., Wu, D., Matviitsuk, A., & Daniel, J. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Available at: [Link]

  • Yadav, G., & Singh, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (1976). Process for the preparation of substituted indazoles.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 6-iodo-1H-indazole. Available at: [Link]

  • Amerigo Scientific. (n.d.). 1H-Indazole-6-carboxylic acid (97%). Available at: [Link]

  • Google Patents. (2017). Preparation method of indazole and application of indazole in medicine synthesis.
  • Boron Molecular. (n.d.). Buy 1H-Indazole-6-carbonitrile. Available at: [Link]

  • Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
  • LOCKSS. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

  • PubChem. (n.d.). 1H-indazole-6-carboxylic acid. Available at: [Link]

  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available at: [Link]

  • PubChem. (n.d.). 6-nitro-1H-indazole-4-carboxylic acid. Available at: [Link]

Sources

4-Iodo-1H-indazole-6-carboxylic Acid: IUPAC Nomenclature, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bicyclic heteroaromatic systems serve as foundational pharmacophores. Among these, 4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0) has emerged as a highly versatile building block [3]. This technical guide provides an in-depth analysis of its IUPAC nomenclature, structural properties, regioselective synthesis, and critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Structural Elucidation & IUPAC Nomenclature

The structural complexity of indazoles requires strict adherence to standardized nomenclature to ensure reproducibility in chemical literature. The International Union of Pure and Applied Chemistry (IUPAC) provides specific guidelines for fused bicyclic systems [1].

Nomenclature Breakdown

The preferred IUPAC name (PIN) is 4-iodo-1H-indazole-6-carboxylic acid . The logic behind this nomenclature is derived from the following structural rules:

  • The Core Scaffold (1H-Indazole): Indazole is a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring[4]. Because the molecule exhibits annular tautomerism, the position of the hydrogen atom must be specified. The 1H-tautomer (where the proton resides on the nitrogen adjacent to the benzene fusion) is the thermodynamically preferred and standard IUPAC parent structure [1].

  • Numbering System: Numbering begins at the nitrogen atom bearing the proton (N1), proceeds to the second nitrogen (N2), and then to the carbon of the pyrazole ring (C3). The bridgehead carbons are designated C3a and C7a. The benzene ring carbons are numbered C4, C5, C6, and C7 consecutively.

  • Substituent Placement:

    • A heavy halogen (Iodo ) is located at the C4 position.

    • A carboxyl group (carboxylic acid ) is located at the C6 position, serving as the principal functional group that dictates the suffix of the name.

IUPAC Core 1H-Indazole (Parent Core) Pos4 4-Iodo (Halogen at C4) Core->Pos4 Pos6 6-Carboxylic Acid (Principal Group at C6) Core->Pos6 Final 4-Iodo-1H-indazole- 6-carboxylic acid Pos4->Final Pos6->Final

Logical construction of the IUPAC nomenclature for the target compound.

Physicochemical Properties

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in subsequent synthetic steps and its pharmacokinetic profile in drug design. The amphoteric nature of the indazole core (capable of both protonation and deprotonation) significantly influences its solubility and reactivity [1].

PropertyValueClinical/Synthetic Relevance
IUPAC Name 4-Iodo-1H-indazole-6-carboxylic acidStandardized identification.
CAS Registry Number 1799412-32-0Database tracking [3].
Molecular Formula C8H5IN2O2Stoichiometric calculations.
Molecular Weight 288.04 g/mol High MW due to the iodine atom.
Core pKa (Cation) ~1.04Relevant for acidic extractions [1].
Core pKa (Anion) ~13.86Relevant for basic extractions/N-alkylation [1].

Regioselective Synthetic Methodology

Causality in Synthetic Design

A common pitfall in indazole chemistry is attempting late-stage electrophilic aromatic substitution (e.g., direct iodination of 1H-indazole-6-carboxylic acid). Direct halogenation of the indazole core overwhelmingly favors the highly nucleophilic C3 position. Therefore, to achieve substitution at the C4 position, de novo ring construction from a pre-functionalized benzene derivative is required [5].

Self-Validating Experimental Protocol

The following protocol outlines a robust Jacobson-style indazole synthesis via the diazotization of a pre-functionalized o-toluidine derivative (e.g., 4-iodo-3-methyl-5-aminobenzoic acid).

Step 1: Diazotization

  • Charge: Suspend 1.0 eq of 4-iodo-3-methyl-5-aminobenzoic acid in a mixture of glacial acetic acid and concentrated HCl (3:1 ratio).

  • Chill: Cool the reaction vessel to 0–5 °C using an ice-brine bath. Causality: Strict temperature control is mandatory to prevent the premature thermal degradation of the highly unstable diazonium intermediate into a phenol.

  • React: Add an aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise over 30 minutes. Stir for an additional 1 hour at 0 °C.

  • Validation: Perform a starch-iodide paper test. A rapid blue-black color change confirms the presence of excess nitrous acid, ensuring complete diazotization.

Step 2: Intramolecular Cyclization

  • React: Allow the reaction mixture to warm to room temperature, then heat to 60 °C for 4 hours. Causality: Thermal energy drives the intramolecular cyclization of the diazonium salt with the adjacent methyl group, forming the pyrazole ring.

  • Quench & Isolate: Cool the mixture to room temperature and pour it into ice water. Collect the resulting precipitate via vacuum filtration.

  • Validation: Analyze the crude product via LC-MS. The presence of a dominant peak at m/z 289 [M+H]+ confirms the successful formation of 4-Iodo-1H-indazole-6-carboxylic acid.

Synthesis SM Pre-functionalized o-Toluidine Derivative Diazo Diazotization (NaNO2, HCl, 0°C) SM->Diazo Step 1: Amine to Diazonium Cyclize Thermal Intramolecular Cyclization (60°C) Diazo->Cyclize Step 2: Ring Closure Product 4-Iodo-1H-indazole- 6-carboxylic acid Cyclize->Product Precipitation & LC-MS

Step-by-step synthetic workflow emphasizing de novo ring construction.

Applications in Drug Development

4-Iodo-1H-indazole-6-carboxylic acid is not an end-product; it is a highly engineered starting material used to synthesize complex active pharmaceutical ingredients (APIs).

The Indazole Core as a Purine Bioisostere

The 1H-indazole core is a well-established bioisostere of the purine ring found in ATP. Because kinases function by binding ATP to phosphorylate their substrates, indazole derivatives are exceptionally potent ATP-competitive hinge binders [4]. They form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Functional Group Utility
  • The C6-Carboxylic Acid: Acts as an essential vector for amide coupling. Medicinal chemists frequently react this moiety with various aliphatic or cyclic amines to tune the molecule's solubility, lipophilicity (LogP), and target residence time.

  • The C4-Iodine: Iodine is a heavy, polarizable halogen. It can participate in orthogonal "halogen bonding" with the protein target. More commonly, it serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce bulky aryl or heteroaryl groups that project into the kinase's allosteric specificity pockets [5].

Pathway Drug Indazole Derivative Kinase Target Kinase (e.g., PI3K/PARP) Drug->Kinase ATP-competitive Inhibition Effector Downstream Effectors (AKT/mTOR) Kinase->Effector Phosphorylation Outcome Tumor Growth Arrest Effector->Outcome Blocked

Mechanism of action for indazole-based kinase inhibitors in oncology.

References

  • Title: Indazole - Wikipedia (Citing IUPAC Recommendations 2013 & pKa data) Source: Wikipedia URL: [Link]

  • Title: 1H-Indazole - Substance Details - SRS Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Structure of 1H- and 2H-indazoles Source: ResearchGate URL: [Link]

  • Title: US Patent Application Publication US 2010/0324070 A1 (Indazole Synthesis)

physical and chemical properties of 4-Iodo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Iodo-1H-indazole-6-carboxylic acid: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. We will explore its predicted physicochemical properties, characteristic chemical reactivity, plausible synthetic routes, and its potential as a privileged scaffold in the development of novel therapeutics. This guide is intended for an audience of researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Privileged Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique bicyclic structure, featuring both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen), allows it to form critical interactions with biological targets, most notably the hinge region of protein kinases. This has led to the successful development of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, for cancer therapy.

4-Iodo-1H-indazole-6-carboxylic acid is a strategically functionalized derivative designed for maximum utility in synthetic and medicinal chemistry. It incorporates three key features:

  • The 1H-Indazole Core: Provides the foundational bioisostere for interacting with protein targets.

  • A Carboxylic Acid at C6: A versatile functional group that can act as a hydrogen bond donor/acceptor or be converted into esters, amides, and other functionalities to modulate solubility and target engagement.

  • An Iodine Atom at C4: A crucial synthetic handle for late-stage molecular diversification via metal-catalyzed cross-coupling reactions.

This combination makes the molecule a powerful starting point for building libraries of complex derivatives for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

PropertyValue / PredictionSource / Basis
IUPAC Name 4-Iodo-1H-indazole-6-carboxylic acidIUPAC Nomenclature
Molecular Formula C₈H₅IN₂O₂Calculated
Molecular Weight 288.04 g/mol Calculated
CAS Number Not AssignedLiterature Search
Appearance Predicted: White to pale yellow/brown solidAnalogy to similar compounds[3][5]
Melting Point Predicted: >300 °CThe parent compound, 1H-Indazole-6-carboxylic acid, has a melting point of 302-307 °C[2][4]. The heavy iodo-substituent is expected to maintain a high melting point.
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water.Based on the polar carboxylic acid group and the properties of fluoro-analogues[5].
Chemical Structure

Caption: 2D Structure of 4-Iodo-1H-indazole-6-carboxylic acid.

Chemical Reactivity and Synthetic Utility

The true value of 4-Iodo-1H-indazole-6-carboxylic acid lies in its versatile reactivity, which allows for extensive chemical modification at three distinct points on the molecule.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C6 position is a classical functional group that can undergo a range of well-established transformations[5].

  • Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄ in MeOH) yields the corresponding esters, which can be useful for improving cell permeability or for use as protecting groups.

  • Amidation: Activation with coupling agents (e.g., HATU, HOBt) followed by reaction with primary or secondary amines produces a diverse array of amides. This is a primary strategy for exploring SAR in drug discovery programs.

Reactions at the Indazole Nitrogen (N1)

The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be alkylated or acylated.

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) allows for the introduction of various substituents at the N1 position, which can profoundly impact biological activity and physicochemical properties.

Reactions of the C4-Iodo Substituent

The iodine atom at the C4 position is the molecule's most powerful feature for late-stage functionalization. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds[6].

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes.

Caption: Key reactivity pathways of 4-Iodo-1H-indazole-6-carboxylic acid.

Proposed Synthetic Pathway

The synthesis of polysubstituted indazoles requires careful strategic planning to control regioselectivity[7]. A plausible and robust synthetic route to 4-Iodo-1H-indazole-6-carboxylic acid can be conceptualized starting from a commercially available substituted toluene. The following multi-step protocol is proposed based on well-established organic chemistry transformations.

Experimental Protocol: A Plausible Synthesis

Step 1: Nitration of 2-Iodo-4-methylaniline

  • Reactants: 2-Iodo-4-methylaniline, Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃).

  • Procedure: Dissolve 2-Iodo-4-methylaniline in concentrated H₂SO₄ at 0 °C. Add a solution of HNO₃ in H₂SO₄ dropwise, maintaining the temperature below 5 °C. Stir for 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-iodo-4-methyl-5-nitroaniline, is collected by filtration, washed with cold water until neutral, and dried. Causality: The amino group is a strong ortho-, para-director. To achieve nitration ortho to the amino group and meta to the iodine, a strong acidic condition is used to protonate the amine, making it a meta-director, thus directing the incoming nitro group to the desired position.

Step 2: Diazotization and Intramolecular Cyclization

  • Reactants: 2-iodo-4-methyl-5-nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).

  • Procedure: Suspend the nitroaniline from Step 1 in aqueous HCl at 0 °C. Add a solution of NaNO₂ in water dropwise. The reaction mixture is stirred at 0-5 °C for 1 hour to form the diazonium salt.

  • Workup: The diazonium salt solution is then gently warmed to promote intramolecular cyclization, forming 4-Iodo-6-methyl-5-nitro-1H-indazole. The product precipitates and is collected by filtration. Causality: This is a classic reaction for forming the indazole ring from an ortho-substituted aniline. The diazonium salt is highly reactive and cyclizes to form the pyrazole ring fused to the benzene ring.

Step 3: Reduction of the Nitro Group

  • Reactants: 4-Iodo-6-methyl-5-nitro-1H-indazole, Iron (Fe) powder or Tin(II) Chloride (SnCl₂), HCl.

  • Procedure: Reflux the nitro-indazole from Step 2 with Fe powder in a mixture of ethanol and aqueous HCl for several hours until the reaction is complete (monitored by TLC).

  • Workup: Filter the hot reaction mixture to remove iron salts. Neutralize the filtrate with a base (e.g., NaHCO₃) and extract the product, 5-Amino-4-iodo-6-methyl-1H-indazole, with an organic solvent like ethyl acetate.

Step 4: Deamination (Diazotization and Reduction)

  • Reactants: 5-Amino-4-iodo-6-methyl-1H-indazole, NaNO₂, H₂SO₄, Hypophosphorous Acid (H₃PO₂).

  • Procedure: Diazotize the amino-indazole from Step 3 at 0 °C as described previously. Add the resulting diazonium salt solution to pre-chilled H₃PO₂.

  • Workup: Allow the reaction to slowly warm to room temperature. The product, 4-Iodo-6-methyl-1H-indazole, is extracted with an organic solvent. Causality: This Sandmeyer-type reaction is a standard method for removing an amino group from an aromatic ring.

Step 5: Oxidation of the Methyl Group

  • Reactants: 4-Iodo-6-methyl-1H-indazole, Potassium Permanganate (KMnO₄).

  • Procedure: Heat the methyl-indazole from Step 4 under reflux in an aqueous solution of KMnO₄. The reaction progress is monitored by the disappearance of the purple permanganate color.

  • Workup: After completion, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with HCl to precipitate the final product, 4-Iodo-1H-indazole-6-carboxylic acid. The product is collected by filtration, washed with water, and dried.

G A 2-Iodo-4-methylaniline B 2-Iodo-4-methyl-5-nitroaniline A->B Nitration (HNO₃, H₂SO₄) C 4-Iodo-6-methyl-5-nitro-1H-indazole B->C Diazotization & Cyclization (NaNO₂, HCl) D 5-Amino-4-iodo-6-methyl-1H-indazole C->D Nitro Reduction (Fe, HCl) E 4-Iodo-6-methyl-1H-indazole D->E Deamination (NaNO₂, H₃PO₂) F 4-Iodo-1H-indazole-6-carboxylic acid E->F Oxidation (KMnO₄)

Caption: Proposed multi-step synthesis of 4-Iodo-1H-indazole-6-carboxylic acid.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-Iodo-1H-indazole-6-carboxylic acid. However, based on the GHS hazard statements for the structurally similar compound 6-iodo-1H-indazole, the following hazards should be assumed[8]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Iodo-1H-indazole-6-carboxylic acid is a high-value chemical building block with significant potential for drug discovery and synthetic chemistry. Its trifunctional nature—a biologically relevant core, a versatile carboxylic acid, and a synthetically crucial iodo group—provides chemists with a powerful platform for creating novel and diverse molecular architectures. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for understanding its properties, reactivity, and synthesis. Researchers employing this molecule will be well-positioned to accelerate their discovery programs, particularly in the competitive field of kinase inhibitor development.

References

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1H-Indazole-6-carboxylic acid (97%). Retrieved from [Link]

  • Arborpharm. (n.d.). Cas No. 704-91-6 1H-indazole-6-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 1H-Indazole-6-carbonitrile. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]

  • Semantic Scholar. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

Sources

crystal structure of 4-Iodo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 4-Iodo-1H-indazole-6-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. It provides unequivocal proof of chemical identity and offers profound insights into intermolecular interactions that govern biological activity and material properties. As of the latest literature review, a solved crystal structure for 4-Iodo-1H-indazole-6-carboxylic acid has not been deposited in public crystallographic databases. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the necessary steps to produce, crystallize, and structurally characterize this compound. It is designed to be a self-validating system, where the rationale behind each methodological choice is explained to ensure both reproducibility and a deep understanding of the process.

Part 1: Synthesis and Purification of Crystallography-Grade Material

The prerequisite for any successful crystallographic study is the availability of highly pure material. Impurities can inhibit crystal nucleation and growth, leading to failed experiments. The synthesis of 4-Iodo-1H-indazole-6-carboxylic acid is achievable through established organic chemistry transformations.

Proposed Synthetic Pathway

A plausible and efficient route begins with the commercially available 4-amino-3-methylbenzoic acid. The synthesis involves a three-step process: diazotization followed by iodination, and subsequent cyclization to form the indazole ring system.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for analogous compounds.

  • Diazotization & Iodination:

    • To a stirred solution of 4-amino-3-methylbenzoic acid in an aqueous solution of sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to complete the decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

  • Cyclization to Indazole:

    • The intermediate from the previous step is then subjected to cyclization conditions to form the indazole ring. This can often be achieved through various methods, including those involving diazotization of an ortho-amino-substituted aromatic ketone or nitrile.[1][2]

  • Purification:

    • The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve a purity of >99%, as confirmed by HPLC and NMR spectroscopy. The removal of even minor impurities is critical for successful crystallization.

Workflow for Synthesis and Purification

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A 4-Amino-3-methylbenzoic Acid B Diazotization & Iodination A->B 1. NaNO2, H2SO4 2. KI C Cyclization B->C Indazole Formation D Crude Product C->D E Recrystallization D->E F Pure Compound (>99%) E->F G QC (NMR, HPLC, MS) F->G

Caption: Generalized workflow for the synthesis and purification of 4-Iodo-1H-indazole-6-carboxylic acid.

Part 2: Single Crystal Growth Methodologies

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[3][4] It is an empirical process that requires screening multiple conditions. The ideal crystal should be well-formed, transparent, and free of defects, typically between 30 and 300 microns in size.[5][6]

Principles of Crystallization

Crystallization from a solution occurs when the concentration of the solute exceeds its solubility limit, creating a supersaturated state. From this state, molecules can self-assemble into a highly ordered, three-dimensional lattice. The process is a delicate balance between thermodynamics and kinetics, influenced by factors such as solvent, temperature, and concentration.

Experimental Protocol: Crystallization Screening

A high-throughput screening approach is recommended to explore a wide range of crystallization space with a minimal amount of material.[3]

  • Solvent Selection: Prepare saturated or near-saturated stock solutions of the purified compound in a variety of solvents. The choice of solvent is critical and should cover a range of polarities.

  • Crystallization Techniques: Employ several common techniques in parallel:

    • Slow Evaporation: Distribute the stock solutions into small vials or a multi-well plate. Cover the vials with a cap that has a small pinhole to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a small drop of the compound's solution on a siliconized cover slip (hanging drop) or on a post within a well (sitting drop). The well contains a larger volume of a "precipitant" solvent in which the compound is less soluble. The system is sealed, and vapor from the precipitant slowly diffuses into the drop, gradually increasing the compound's concentration and inducing crystallization.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature, reducing the solubility of the compound and promoting crystal growth.

  • Condition Monitoring: Regularly inspect the experiments under a microscope for the formation of single crystals.

Data Presentation: Crystallization Screening Table
Tray IDWellSolvent System (Solute:Precipitant)MethodTemperature (°C)Observations
C-001A1DichloromethaneSlow Evaporation20Amorphous Precipitate
C-001A2AcetoneSlow Evaporation20No Crystals
C-001B1Methanol:WaterVapor Diffusion20Microcrystals
C-001B2Acetonitrile:TolueneVapor Diffusion20Oily Phase
C-002A1TetrahydrofuranSlow Cooling (40->4)4Needles, potential for diffraction

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using SCXRD.[5][7] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.[5]

The SCXRD Workflow

The process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

SCXRD Workflow A Crystal Selection & Mounting B Mounting on Goniometer Head A->B C Data Collection (X-ray Diffractometer) B->C Rotation in X-ray Beam D Data Processing (Integration & Scaling) C->D Diffraction Pattern E Structure Solution (Phase Problem) D->E Reflection Intensities F Structure Refinement E->F Initial Atomic Model G Validation & Final Structure F->G Refined Model (R-factor)

Sources

Commercial Availability and Synthetic Utility of 4-Iodo-1H-indazole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for the purine ring of ATP in the design of potent kinase inhibitors[1]. Within this chemical space, 4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0) has emerged as a highly versatile, bifunctional building block. The C6-carboxylic acid provides a reliable vector for solvent-exposed regions in protein binding pockets or PROTAC linker attachments, while the C4-iodo group serves as a highly reactive handle for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its commercial availability, retrosynthetic logic, and field-proven protocols for its downstream functionalization.

Chemical Identity & Commercial Landscape

The commercial availability of highly functionalized indazoles has historically been a bottleneck in drug discovery. Today, 4-Iodo-1H-indazole-6-carboxylic acid is accessible through specialized chemical vendors, enabling rapid library generation without the need for de novo synthesis[2][3].

Below is a consolidated physicochemical and commercial profile:

Property / MetricValue / Details
Chemical Name 4-Iodo-1H-indazole-6-carboxylic acid
CAS Registry Number 1799412-32-0
Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
Commercial Suppliers BLD Pharm (BD297292), ChemicalBook network
Typical Purity ≥95% (HPLC/NMR)
Physical State Solid powder
Storage Conditions Room temperature, desiccated, protect from light

Retrosynthetic Analysis & De Novo Synthesis

For researchers requiring multi-gram scale-up beyond commercial catalog quantities, understanding the de novo synthesis of the indazole core is critical. The synthesis of 1H-indazoles typically relies on the construction of the pyrazole ring from an ortho-substituted aniline or benzaldehyde derivative[4].

Retrosynthesis Target 4-Iodo-1H-indazole- 6-carboxylic acid RouteA Route A: Jacobson Cyclization (3-Amino-5-iodo-4-methylbenzoic acid) Target->RouteA NaNO2, HCl then cyclization RouteB Route B: Hydrazine Condensation (3-Fluoro-5-iodo-4-formylbenzoic acid) Target->RouteB NH2NH2·H2O heat

Retrosynthetic pathways for 4-Iodo-1H-indazole-6-carboxylic acid.

Protocol 1: De Novo Synthesis via Jacobson Cyclization

This protocol describes the conversion of 3-amino-5-iodo-4-methylbenzoic acid to the indazole core via a modified Jacobson cyclization.

Step-by-Step Methodology:

  • Diazotization: Suspend 3-amino-5-iodo-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0 °C using an ice-salt bath. Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Cyclization: Stir the resulting diazonium salt solution at 0 °C for 1 hour. Slowly add a saturated aqueous solution of sodium acetate (NaOAc) to adjust the pH to ~5.5. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the crude indazole.

Expertise & Causality: Strict temperature control (<5 °C) during diazotization is non-negotiable; elevated temperatures lead to the decomposition of the diazonium salt into a phenol via the loss of N2. The addition of NaOAc serves as a buffer to increase the nucleophilicity of the adjacent methyl group via tautomerization, driving the concerted intramolecular cyclization. Self-Validating System: The reaction progress can be visually validated. The initial aniline suspension will clarify as the soluble diazonium salt forms. Upon pH adjustment and cyclization, the indazole product will precipitate out of the aqueous media. LC-MS analysis of the precipitate should confirm the disappearance of the starting material and the presence of the [M+H]+ = 289 peak.

Divergent Functionalization in Drug Discovery

The true value of 4-Iodo-1H-indazole-6-carboxylic acid lies in its orthogonality. The C4-iodide is highly reactive toward oxidative addition by Pd(0) species, while the C6-carboxylic acid can be independently activated for amide coupling[1].

Functionalization Core 4-Iodo-1H-indazole- 6-carboxylic acid Suzuki C4-Aryl Derivatives (Suzuki-Miyaura) Core->Suzuki R-B(OH)2, Pd(dppf)Cl2 Sonogashira C4-Alkynyl Derivatives (Sonogashira) Core->Sonogashira Terminal Alkyne, Pd(PPh3)2Cl2, CuI Amide C6-Amide Derivatives (Peptide Coupling) Core->Amide R-NH2, HATU, DIPEA Buchwald C4-Amino Derivatives (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd2(dba)3, BrettPhos

Divergent functionalization of the C4-iodo and C6-carboxy handles.

Protocol 2: Regioselective C4 Suzuki-Miyaura Cross-Coupling

This protocol outlines the arylation of the C4 position while leaving the C6 carboxylic acid intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of argon. Seal the flask and heat to 90 °C for 4-6 hours.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH ~3 (to protonate the C6-carboxylic acid), and extract with ethyl acetate. Pass the organic layer through a pad of Celite and a palladium scavenger (e.g., SiliaMetS Thiol) to remove metal residues.

Expertise & Causality: The choice of Pd(dppf)Cl2 is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and minimizing competitive protodeiodination (a common side reaction with electron-rich indazoles). K2CO3 is chosen over stronger bases (like KOtBu) to prevent unwanted deprotonation of the indazole N1 position, which could lead to N-arylation. Self-Validating System: The protocol is self-validating through colorimetric and mass-based IPCs (In-Process Controls). The active Pd(dppf)Cl2 catalyst imparts a distinct red/orange hue to the solution. If the solution turns black, it indicates catalyst decomposition into inactive Pd(0) nanoparticles, prompting immediate troubleshooting of the degassing procedure. Successful coupling is confirmed by an LC-MS mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (via PMC / National Library of Medicine) URL:[Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review Source: Taylor & Francis Online URL:[Link]

Sources

stability and storage conditions for 4-Iodo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Iodo-1H-indazole-6-carboxylic acid

Executive Summary

In modern pharmaceutical development and medicinal chemistry, halogenated indazoles serve as critical building blocks for kinase inhibitors and complex heterocyclic APIs. However, managing the stability of 4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0)[1] requires a rigorous understanding of its distinct structural vulnerabilities. As an application scientist overseeing API stability programs, I have observed that compound degradation is rarely a random event; it is a predictable kinetic process driven by specific structural liabilities.

This whitepaper dissects the physicochemical profile of 4-Iodo-1H-indazole-6-carboxylic acid, explains the causality behind its degradation pathways, and establishes self-validating protocols for stability testing and storage.

Physicochemical Profiling and Structural Liabilities

To design an effective storage protocol, we must first analyze the molecule's structural components and their inherent thermodynamic properties. 4-Iodo-1H-indazole-6-carboxylic acid (Molecular Weight: 288.04 g/mol )[1] contains three highly reactive moieties, each presenting a unique degradation vector:

  • The Indazole Core (Tautomerism and Oxidation): Indazole exists in tautomeric forms (1H, 2H, and 3H). Thermodynamic and photophysical studies demonstrate that the 1H-indazole tautomer is more stable than the 2H-form by approximately 2.3 kcal/mol[2], making it the predominant species[3]. However, the electron-rich nature of the bicyclic nitrogen heterocycle makes it highly susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under oxidative stress[4],[5].

  • The C-I Bond at Position 4 (Photolysis): The carbon-iodine (C-I) bond is the weakest covalent linkage in the molecule. Excitation into the nI​→σC−I∗​ transition band (typically <300 nm) results in rapid homolytic cleavage of the C-I bond[6]. This photolytic cleavage yields highly reactive dehalogenated radicals[7].

  • The Carboxylic Acid at Position 6 (Thermal): While generally stable at room temperature, carboxylic acids on electron-rich aromatic rings can undergo decarboxylation when subjected to elevated thermal stress.

Degradation A 4-Iodo-1H-indazole-6-carboxylic acid (Intact API) B Photolytic Cleavage (C-I Bond Breakage) A->B UV/Vis Light C Oxidative Stress (Indazole N-Oxidation) A->C O2 / ROS D Thermal Degradation (Decarboxylation) A->D Heat (>80°C) E Dehalogenated Radical / 1H-indazole-6-carboxylic acid B->E F N-oxide Derivatives / Ring Opening C->F G 4-Iodo-1H-indazole + CO2 D->G

Caption: Mechanistic degradation pathways of 4-Iodo-1H-indazole-6-carboxylic acid under stress.

Causality-Driven Storage Conditions

Standard chemical supplier guidelines often state "Keep in dark place, inert atmosphere, 2-8°C"[8]. However, understanding why these conditions are mandated is critical for preventing catastrophic batch failures during drug development.

  • Temperature Control (2-8°C): Refrigeration is required not because the compound is acutely volatile, but to lower the kinetic energy available for thermal decarboxylation and to slow down ambient oxidative reactions. For long-term archival storage (>6 months), -20°C is highly recommended to essentially arrest kinetic degradation.

  • Inert Atmosphere (Argon/Nitrogen): The indazole ring's susceptibility to oxidation necessitates the displacement of ambient oxygen[5]. Argon is preferred over Nitrogen for long-term storage because it is denser than air and settles over the solid powder, providing a superior protective blanket against reactive oxygen species (ROS).

  • Light Protection (Actinic/UV Avoidance): Because the C-I bond undergoes homolytic cleavage upon UV exposure[7],[9], the compound must be stored in amber glass vials. Clear glass transmits sufficient UV/Vis radiation to initiate radical formation, which can trigger a cascading degradation of the bulk powder.

Quantitative Stability Profile Summary
ParameterSpecification / ThresholdPreventative Strategy
CAS Registry Number 1799412-32-0[1]N/A
Molecular Weight 288.04 g/mol [1]N/A
Thermodynamic Stability 1H-tautomer favored by ~2.3 kcal/mol[2]N/A
Short-Term Storage Temp 2°C to 8°C[8]Refrigeration
Long-Term Storage Temp -20°CDeep Freeze
Photolytic Threshold Excitation < 300 nm[7]Amber glass / Dark storage
Oxidative Liability Ambient O₂ / ROS[5]Argon or N₂ backfill

Experimental Protocols for Forced Degradation

To validate the stability of 4-Iodo-1H-indazole-6-carboxylic acid batches, rigorous forced degradation studies aligned with ICH Q1A/Q1B guidelines must be executed. The following protocols are designed as self-validating systems —meaning built-in controls automatically rule out false positives.

Protocol A: Self-Validating Photolytic Stress Testing

Causality: This assay isolates photolytic C-I bond cleavage from ambient thermal degradation.

  • Preparation: Dissolve the compound in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL[5].

  • Aliquotting: Divide the stock equally into two identical quartz cuvettes (Cuvette A and Cuvette B).

  • Control Implementation: Wrap Cuvette B entirely in aluminum foil. This acts as the dark control[5].

  • Exposure: Subject both cuvettes to a calibrated UV light source, ensuring an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/m²[5].

  • Analysis: Analyze both samples via LC-MS with a photodiode array (PDA) detector[5].

    • Validation Check: If Cuvette A exhibits a mass shift of -126 Da (loss of Iodine) while Cuvette B remains intact, the degradation is definitively photolytic, validating the assay's specificity.

Protocol B: Oxidative Stress Testing

Causality: This assay forces the formation of indazole N-oxides to identify the compound's oxidative degradation fingerprint.

  • Preparation: Mix 1 mL of the 1.0 mg/mL stock solution with 1 mL of 3% H2​O2​ [5].

  • Incubation: Store the mixture at room temperature for 24 hours. Crucial: The reaction must be strictly protected from light to prevent cross-vector photolytic degradation[5].

  • Quenching: Neutralize residual peroxide before LC-MS injection to prevent oxidative damage to the chromatography column.

  • Analysis: Evaluate the chromatogram for +16 Da mass shifts, which are highly indicative of indazole N-oxide formation.

Workflow S1 Prepare Stock Solution (1 mg/mL in MeCN) S2A Photolytic Stress (UV 1.2M lux-hr) S1->S2A S2B Oxidative Stress (3% H2O2, 24h) S1->S2B S2C Thermal Stress (80°C, 48h) S1->S2C S3 Neutralize / Quench Reactions S2A->S3 S2B->S3 S2C->S3 S4 LC-MS / PDA Analysis (Peak Purity & Mass ID) S3->S4

Caption: Forced degradation workflow for assessing API stability profiles.

Conclusion

The successful handling of 4-Iodo-1H-indazole-6-carboxylic acid relies on respecting its inherent chemical liabilities. The C-I bond dictates a strict requirement for light protection, while the indazole core demands an oxygen-free environment. By adhering to a storage regimen of 2-8°C under an inert argon atmosphere in amber glassware, researchers can effectively suppress the kinetic pathways of degradation, ensuring high-fidelity results in downstream synthetic and biological applications.

Sources

Methodological & Application

Comprehensive Synthesis Protocol for 4-Iodo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and purinoreceptor (e.g., P2X3, P2X2/3) antagonists[1]. Specifically, 4-Iodo-1H-indazole-6-carboxylic acid serves as a highly versatile bifunctional building block. The C4-iodo group provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C6-carboxylic acid enables rapid amide coupling for library generation.

This application note details a robust, five-step synthetic route starting from commercially available 4-methyl-3-nitrobenzoic acid[1]. The sequence leverages a modified Jacobson indazole synthesis[2], utilizing an intramolecular diazotization-cyclization strategy that is both scalable and highly regioselective.

SynthesisWorkflow SM 1. 4-Methyl-3-nitrobenzoic acid (Starting Material) Step1 Step 1: Iodination I2, fuming H2SO4, 85°C SM->Step1 Int1 2. 3-Iodo-4-methyl-5-nitrobenzoic acid Yield: ~95% Step1->Int1 Step2 Step 2: Esterification MeI, K2CO3, Acetone Int1->Step2 Int2 3. Methyl 3-iodo-4-methyl-5-nitrobenzoate Step2->Int2 Step3 Step 3: Nitro Reduction SnCl2, MeOH, Reflux Int2->Step3 Int3 4. Methyl 3-amino-5-iodo-4-methylbenzoate Step3->Int3 Step4 Step 4: Cyclization Isoamyl nitrite, AcOH, RT Int3->Step4 Int4 5. Methyl 4-iodo-1H-indazole-6-carboxylate Yield: ~91% Step4->Int4 Step5 Step 5: Saponification LiOH, THF/H2O, then HCl Int4->Step5 Product 6. 4-Iodo-1H-indazole-6-carboxylic acid (Target Compound) Step5->Product

Caption: Synthetic workflow for 4-Iodo-1H-indazole-6-carboxylic acid from 4-methyl-3-nitrobenzoic acid.

Mechanistic Rationale & Causality

To ensure a self-validating and reproducible workflow, it is critical to understand the chemical causality behind the selected reagents and conditions:

  • Electrophilic Aromatic Iodination : Fuming sulfuric acid is used to oxidize and activate molecular iodine ( I2​ ) into the highly electrophilic iodonium ion ( I+ ). The existing nitro and carboxylic acid groups are meta-directing deactivators, while the methyl group is an ortho/para-directing activator. This synergistic directing effect forces the iodine exclusively into the 5-position (ortho to the methyl, meta to the nitro/carboxyl)[3].

  • Esterification : Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions (such as zwitterion formation or decarboxylation) during the subsequent reduction and cyclization steps. It also significantly improves the intermediate's solubility in organic solvents[3].

  • Selective Nitro Reduction : Tin(II) chloride ( SnCl2​ ) in methanol is chosen over catalytic hydrogenation (e.g., Pd/C with H2​ ). Catalytic hydrogenation carries a severe risk of hydrodehalogenation, which would cleave the newly installed C-I bond. SnCl2​ selectively reduces the nitro group to an aniline while preserving the aryl iodide[3].

  • Modified Jacobson Cyclization : This is the pivotal ring-forming step. Treating the o-methylaniline derivative with isoamyl nitrite in acetic acid generates a diazonium salt[1]. The adjacent methyl group undergoes tautomerization/deprotonation, allowing the carbon to attack the electrophilic diazonium nitrogen, thereby closing the 1H-indazole ring[2]. Using alkyl nitrites in organic solvents avoids the harsh aqueous conditions of traditional NaNO2​/HCl methods, preventing diazonium hydrolysis and improving yields[4].

Mechanism Aniline o-Toluidine Derivative (Int 3) Nitrosation N-Nitrosation (Isoamyl nitrite) Aniline->Nitrosation Diazonium Diazonium Salt Intermediate Nitrosation->Diazonium Tautomerization Deprotonation & Cyclization Diazonium->Tautomerization Indazole 1H-Indazole Core (Int 4) Tautomerization->Indazole

Caption: Mechanistic pathway of the diazotization-driven cyclization to form the 1H-indazole core.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the critical steps of the synthesis based on established patent literature[1][3].

StepTransformationReagents (Equivalents)Solvent / TempExpected YieldIPC / Validation
1 IodinationSM (1.0 eq), I2​ (1.4 eq)Fuming H2​SO4​ / 85 °C~95%LC-MS: Product mass
2 EsterificationInt 1 (1.0 eq), MeI (1.5 eq), K2​CO3​ (2.0 eq)Acetone / RT>90%TLC: Disappearance of baseline SM
3 ReductionInt 2 (1.0 eq), SnCl2​ (4.0 eq)MeOH / Reflux>85%Color change (yellow to pale); LC-MS
4 CyclizationInt 3 (1.0 eq), Isoamyl nitrite (1.1 eq)Acetic Acid / RT~91%LC-MS: MS (M+H) = 303
5 SaponificationInt 4 (1.0 eq), LiOH (3.0 eq)THF/Water / RT>90%LC-MS: MS (M+H) = 289

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-methyl-5-nitrobenzoic acid
  • Reaction Setup : To a reaction vessel containing fuming sulfuric acid (35 mL), carefully add iodine (19.6 g, 77.3 mmol)[3].

  • Addition : Slowly add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) to the mixture[3].

  • Heating : Stir the dark mixture at 85 °C overnight[3].

  • Quench & Workup : Cool the reaction to room temperature and carefully pour it over crushed ice. Expert Insight: Partition the mixture between ethyl acetate and aqueous sodium bisulfite ( NaHSO3​ ). The bisulfite is critical as it reduces unreacted, corrosive iodine ( I2​ ) to water-soluble iodide ( I− ), preventing product contamination.

  • Isolation : Separate the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to afford the product (approx. 16.06 g, 95% yield)[3].

Step 2: Synthesis of Methyl 3-iodo-4-methyl-5-nitrobenzoate
  • Reaction Setup : Dissolve 3-iodo-4-methyl-5-nitrobenzoic acid (16.06 g, 52.3 mmol) in acetone (300 mL)[3].

  • Alkylation : Add anhydrous potassium carbonate ( K2​CO3​ , 14.46 g, 104.6 mmol) followed by methyl iodide ( MeI , 4.88 mL, 78.4 mmol)[3].

  • Stirring : Stir the suspension at room temperature (or gentle reflux) until TLC indicates complete consumption of the starting material.

  • Workup : Filter off the inorganic salts, concentrate the filtrate, and partition between dichloromethane (DCM) and water. Dry the organic phase and evaporate to yield the methyl ester.

Step 3: Synthesis of Methyl 3-amino-5-iodo-4-methylbenzoate
  • Reaction Setup : Dissolve the nitro ester from Step 2 in methanol.

  • Reduction : Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , ~4 equivalents).

  • Heating : Heat the mixture to reflux for 2-4 hours.

  • Workup : Expert Insight: SnCl2​ reductions generate gelatinous tin oxides upon basic workup, which cause severe emulsions. To mitigate this, concentrate the methanol, dilute with ethyl acetate, and basify with saturated aqueous NaHCO3​ or 1N NaOH . Filter the resulting biphasic mixture through a pad of Celite to remove tin salts before separating the organic layer. Dry and concentrate to afford the aniline intermediate[3].

Step 4: Synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate
  • Reaction Setup : To a solution of methyl 3-amino-5-iodo-4-methylbenzoate (1.22 g, 4.21 mmol) in glacial acetic acid (20 mL), add isoamyl nitrite (0.675 mL, 4.63 mmol) dropwise at room temperature[1]. (Note: Some literature may contain typographical errors referring to "isoamyl nitrate"[1], but the active nitrosating agent required for diazotization is isoamyl nitrite).

  • Cyclization : Stir the mixture at room temperature for 30 minutes. The reaction proceeds rapidly via the diazonium intermediate[1].

  • Workup : Concentrate the mixture under reduced pressure to remove acetic acid. Partition the residue between DCM and saturated aqueous NaHCO3​ to neutralize residual acid[1].

  • Purification : Separate the organic layer, dry over MgSO4​ , filter, and concentrate. Purify via silica gel column chromatography to yield methyl 4-iodo-1H-indazole-6-carboxylate (1.15 g, 91% yield). Validation : LC-MS should confirm the target mass MS (M+H) = 303[1].

Step 5: Saponification to 4-Iodo-1H-indazole-6-carboxylic acid
  • Reaction Setup : Dissolve methyl 4-iodo-1H-indazole-6-carboxylate in a 2:1:1 mixture of THF, methanol, and water.

  • Hydrolysis : Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equivalents). Stir at room temperature until LC-MS shows complete disappearance of the ester (M+H = 303) and appearance of the acid (M+H = 289).

  • Isolation : Concentrate the mixture to remove organic solvents. Dilute the aqueous layer with water and acidify with 1N HCl to pH ~3-4. The target 4-iodo-1H-indazole-6-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • [1] Dillon, M. P., Krauss, N. E., et al. (2010). Indole, indazole and benzimidazole arylamides as P2X3 and P2X2/3 antagonists. US Patent Application Publication No. US 2010/0324070 A1. Google Patents. Available at:

  • [3] Dillon, M. P., Krauss, N. E., et al. (2010). US 2010/0324070 A1 - Detailed Preparation 3. Google Patents. Available at:

  • [2] BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Available at:

  • [4] Thieme-Connect. Product Class 2: 1H- and 2H-Indazoles. Available at:

Sources

Application Note: High-Efficiency Iodination Methods for 1H-Indazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

1H-indazole-6-carboxylic acid is a privileged scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Functionalizing the C3 position with an iodine atom yields 3-iodo-1H-indazole-6-carboxylic acid , a highly versatile intermediate. This molecule possesses orthogonal reactivity: the C3-iodide serves as a robust handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the C6-carboxylic acid can independently undergo amidation or esterification to build molecular complexity[2].

Mechanistic Causality: Why C3?

The regioselective iodination at the C3 position is driven by the intrinsic electronic properties of the indazole bicyclic system. Under basic conditions (e.g., using Potassium Hydroxide, KOH), the relatively acidic N1 proton is removed, generating an indazole anion. This deprotonation significantly increases the electron density of the pyrazole ring via resonance. Consequently, the C3 carbon becomes highly nucleophilic, facilitating a rapid Electrophilic Aromatic Substitution ( SE​Ar ) when exposed to an electrophilic iodine source like I2​ or N-Iodosuccinimide (NIS)[1].

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical; it fully solubilizes the organic substrate and the inorganic base while leaving the nucleophilic anion unsolvated and highly reactive.

Experimental Workflows & Logical Relationships

Workflow A 1H-Indazole-6-carboxylic acid B N1-Deprotonated Intermediate A->B KOH / DMF (Protocol A) C 3-Iodo-1H-indazole-6-carboxylic acid A->C NIS / Heat (Protocol B) B->C I2 (Electrophilic Attack) D C3: Suzuki/Sonogashira Coupling C->D Pd Catalyst E C6: Amidation/Esterification C->E Peptide Coupling

Iodination pathway and orthogonal functionalization of 1H-indazole-6-carboxylic acid.

Experimental Protocols

Protocol A: Base-Mediated Iodination using I2​ /KOH (Scalable Standard)

This method is the industry standard for scale-up due to the low cost of reagents and straightforward isolation via precipitation[3].

Reagents:

  • 1H-indazole-6-carboxylic acid: 1.0 eq

  • Potassium Hydroxide (KOH, finely crushed): 3.0 - 4.0 eq

  • Iodine ( I2​ ): 1.5 - 2.0 eq

  • Solvent: Anhydrous DMF

  • Quench: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Acidification: 1M or 2M HCl

Step-by-Step Procedure:

  • Deprotonation: Charge a clean, dry round-bottom flask with 1H-indazole-6-carboxylic acid (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of substrate). Add crushed KOH (4.0 eq) to the solution. Stir the suspension at 25 °C for 30–45 minutes.

    • Causality Insight: Adequate time must be given to ensure complete deprotonation to the highly nucleophilic anionic state.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add I2​ (2.0 eq) portion-wise to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 3 to 12 hours[3].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material will disappear, and the product will present a distinct [M+H]+ peak at m/z 288.9.

  • Quenching: Pour the dark reaction mixture into a vigorously stirred solution of saturated aqueous Na2​S2​O3​ .

    • Causality Insight: The thiosulfate reduces unreacted electrophilic I2​ to water-soluble iodide ( I− ). A successful quench is visually validated when the dark brown/purple color of iodine completely dissipates, leaving a pale yellow or colorless solution.

  • Isolation: Slowly add 2M HCl to the aqueous mixture until the pH reaches 3–4. The product, 3-iodo-1H-indazole-6-carboxylic acid, will precipitate as a solid.

  • Filtration: Collect the solid via vacuum filtration, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry under high vacuum.

Protocol B: Mild Iodination using N-Iodosuccinimide (NIS)

For substrates with base-sensitive functional groups (e.g., if the carboxylic acid is protected as an ester that might hydrolyze under KOH), NIS provides a milder, neutral-to-slightly-acidic alternative[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 - 1.5 eq) in one portion.

  • Heating: Heat the reaction mixture to 80 °C for 2–4 hours[4].

  • Workup: Cool to room temperature, quench with aqueous Na2​S2​O3​ , and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational metrics of both methods.

ParameterProtocol A ( I2​ / KOH)Protocol B (NIS / Heat)
Primary Electrophile I2​ N-Iodosuccinimide (NIS)
Reagent Cost LowModerate
Reaction Temperature 0 °C to 25 °C80 °C
Regioselectivity (C3) ExcellentExcellent
Scalability High (Multi-gram to Kilogram)Moderate (Gram scale)
Isolation Method Simple aqueous precipitationLiquid-liquid extraction
Functional Group Tolerance Poor for base-sensitive groupsGood for base-sensitive groups

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL:1

  • Methyl 6-Iodo-1H-indazole-3-carboxylate Source: Benchchem URL:2

  • 4-HETEROARYL SUBSTITUTED BENZOIC ACID COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF (EP 2884981 B) Source: Google Patents / European Patent Office URL:3

  • Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2022140169A1) Source: Google Patents URL:4

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indazole core is a privileged pharmacophore ubiquitously found in modern medicinal chemistry, particularly within oncology and immunology programs (e.g., PI3K inhibitors, TRPA1 antagonists, and HIV capsid inhibitors)[1]. Among indazole building blocks, 4-Iodo-1H-indazole-6-carboxylic acid is exceptionally valuable due to its orthogonal functional handles.

The C4-iodine serves as a highly reactive site for C–C bond formation, while the C6-carboxylic acid provides a versatile moiety for downstream amidation or esterification[2]. However, successfully executing a Suzuki-Miyaura coupling on this specific substrate requires precise control over reaction stoichiometry. The presence of both an acidic carboxylic acid proton and a weakly acidic indazole N1-proton (pKa ~14) dramatically alters the basicity requirements of the catalytic cycle[3]. This application note provides a self-validating, field-proven protocol for the efficient C4-arylation of 4-Iodo-1H-indazole-6-carboxylic acid, detailing the mechanistic causality behind catalyst selection, base equivalents, and protection strategies.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and prevent catalyst deactivation, researchers must account for three critical mechanistic variables:

A. The Halogen Effect: Why Iodine?

In palladium-catalyzed cross-couplings, the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step. The C–I bond in 4-iodoindazoles undergoes oxidative addition significantly faster than analogous C–Br or C–Cl bonds[4]. This hyper-reactivity allows the reaction to proceed at lower temperatures (80–100 °C), which is crucial for minimizing the thermal protodeboronation of sensitive heteroaryl boronic acids[5].

B. The Base Paradox: Stoichiometric Causality

The most common failure point in coupling 4-Iodo-1H-indazole-6-carboxylic acid is insufficient base. During the catalytic cycle, the base is responsible for forming the reactive trihydroxyboronate intermediate required for transmetalation[4]. However, in this substrate, the base is consumed by two competing side-reactions:

  • Deprotonation of the C6-COOH: Requires 1.0 equivalent of base to form the soluble carboxylate salt.

  • Deprotonation of the N1-H: Requires ~1.0 equivalent of base. If the N1 position remains protonated, it can competitively coordinate with the palladium center, poisoning the catalyst[1].

C. Protection Strategies

While direct coupling of the unprotected indazole is possible with excess base, N1-protection (e.g., using a Tetrahydropyran (THP) group) is highly recommended for complex or sterically hindered boronic acids[1]. THP is stable under the alkaline conditions of the Suzuki coupling (unlike acetyl groups, which readily cleave) and can be cleanly removed during the acidic workup phase[1].

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rapid C-I Cleavage) Pd0->OA Indazole Substrate Base Base Activation (Deprotonation of COOH & NH) OA->Base K2CO3 / H2O TM Transmetalation (Boronate Complex Transfer) Base->TM Ar-B(OH)2 RE Reductive Elimination (C-C Bond Formation) TM->RE Intermediate RE->Pd0 Product Release

Catalytic cycle highlighting the critical role of excess base in activating the indazole substrate.

Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, derived from optimized literature protocols for indazole-carboxylic acid scaffolds[1][4].

Catalyst (5 mol%)Base (Equivalents)Solvent SystemTempN1-ProtectionYield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O90 °CNone< 20%Insufficient base for COOH/NH deprotonation; stalled at oxidative addition.
Pd(dppf)Cl₂ K₂CO₃ (3.5 eq) 1,4-Dioxane/H₂O 100 °C None 75–85% Excess base successfully drives transmetalation; optimal for standard use.
Pd(dppf)Cl₂K₂CO₃ (2.5 eq)1,4-Dioxane/H₂O80 °CTHP88–95%N1-protection prevents Pd-coordination, allowing lower base equivalents.
Pd(OAc)₂ / SPhosCs₂CO₃ (3.0 eq)DMF/H₂O110 °CNone60–70%High temp required for bulky ligands; causes partial protodeboronation.

Experimental Workflow & Protocol

The following methodology details the direct (unprotected) Suzuki coupling. This protocol utilizes a pH-dependent self-validating workup: because the product contains a carboxylic acid, it remains water-soluble at high pH (allowing extraction of organic impurities) and precipitates upon acidification.

Workflow A 4-Iodo-1H-indazole-6-carboxylic acid B Optional N1-Protection (THP or Boc) A->B DHP, PTSA D Unprotected Route (Requires >3 eq Base) A->D Direct Coupling C Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) B->C Pd(dppf)Cl2, Base E Aqueous Quench & Organic Wash (pH > 10) C->E Cool to RT D->C Pd(dppf)Cl2, Excess Base F Acidification (pH 3-4) & Product Precipitation E->F 1M HCl

Synthetic workflow for Suzuki coupling of 4-Iodo-1H-indazole-6-carboxylic acid.

Step-by-Step Methodology

Reagents Required:

  • 4-Iodo-1H-indazole-6-carboxylic acid (1.0 equiv, e.g., 1.0 mmol, 288 mg)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Potassium Carbonate (K₂CO₃) (3.5 equiv, 3.5 mmol, 483 mg)

  • Pd(dppf)Cl₂·DCM complex (0.05 equiv, 5 mol%, 41 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step 1: Reaction Setup (Air-Free Techniques)

  • To an oven-dried Schlenk flask or heavy-walled microwave vial equipped with a magnetic stir bar, add 4-Iodo-1H-indazole-6-carboxylic acid, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂·DCM[4].

  • Seal the vessel with a septum and purge the atmosphere by applying vacuum and backfilling with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents catalyst degradation.

Step 2: Solvent Addition & Coupling 3. Degas the 1,4-Dioxane/H₂O (4:1) mixture by sparging with Argon for 15 minutes. 4. Add the degassed solvent mixture (10 mL) to the reaction vessel via syringe. 5. Heat the reaction mixture in a pre-heated oil bath at 95–100 °C for 8 to 12 hours. 6. Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% AcOH). The starting material should be completely consumed, and the solution will typically turn from dark red/brown to a lighter amber as the Pd catalyst completes its lifecycle.

Step 3: pH-Driven Workup & Purification 7. Cool the reaction mixture to room temperature. Dilute with 15 mL of Deionized Water. At this stage, the product exists as a highly water-soluble potassium carboxylate salt. 8. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Causality: This step is critical. It removes triphenylphosphine oxide, homocoupled boronic acid byproducts, and residual catalyst ligands, while the desired product remains safely in the aqueous layer. 9. Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 3.0–4.0. 10. Self-Validation Check: A precipitate should rapidly form upon acidification. This is the free C4-aryl-1H-indazole-6-carboxylic acid. 11. Collect the precipitate via vacuum filtration, wash with cold water (2 × 10 mL) and a small amount of cold diethyl ether (5 mL) to remove trace lipophilic impurities. 12. Dry the solid under high vacuum at 50 °C for 4 hours to yield the pure coupled product.

References

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances, 2024, 14, 26315-26326 URL: [Link]

  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: Catalysts, 2023, 13(4), 644 URL: [Link]

  • Title: Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists Source: Journal of Medicinal Chemistry, 2014, 57(11), 4707–4719 URL: [Link]

  • Title: Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential Source: Journal of Chemistry, 2024, Article ID 6652482 URL: [Link](Note: Sourced via ResearchGate index[2])

  • Title: Strategies for Heteroaromatic Borylation Source: Durham E-Theses, Durham University, 2016 URL: [Link](Note: Sourced via index[5])

Sources

Heck reaction protocol for 4-Iodo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the palladium-catalyzed Heck cross-coupling of 4-Iodo-1H-indazole-6-carboxylic acid requires a strategic approach. As a Senior Application Scientist, I frequently encounter substrates that "fight back" against standard reaction conditions. This specific indazole derivative is a prime example of a molecule with competing reactive sites that demand precise chemical logic.

Here, we will dissect the causality behind the reaction parameters, establish a self-validating experimental protocol, and provide the mechanistic framework necessary for successful execution.

Strategic Causality: Taming a Challenging Substrate

The functionalization of the indazole core is of massive interest in medicinal chemistry, but 4-Iodo-1H-indazole-6-carboxylic acid presents three distinct chemical challenges:

  • Steric Hindrance at C-4 : While the carbon-iodine bond is highly reactive toward oxidative addition, the C-4 position is sterically congested compared to the C-5 or C-6 positions.

  • The Acidic Carboxyl Group : The C-6 carboxylic acid (pKa ~4.5) will immediately protonate standard amine bases. If you use the standard 2.0 equivalents of base typical for a 1, one equivalent is instantly consumed by the acid, leaving insufficient base to drive the β -hydride elimination and catalyst regeneration steps.

  • The Unprotected Indazole Nitrogen : The 1H-indazole NH can coordinate to the palladium center, potentially poisoning the catalyst. While2 often recommend N-protection (e.g., THP or Boc) prior to coupling, adding protection/deprotection steps reduces overall synthetic efficiency.

The Solution : To perform a direct coupling without protection, we must overwhelm the acidic sites with a sterically hindered base (e.g., DIPEA) and use a highly coordinating polar aprotic solvent (DMAc) to outcompete the indazole nitrogen for palladium coordination. We utilize Pd(OAc)2​ with dppf as the ligand, which provides a robust, bidentate coordination sphere that resists poisoning.

Mechanistic Visualization

The catalytic cycle must continuously turn over despite the acidic environment. The diagram below illustrates the flow of the reaction, highlighting where the excess base intervenes.

HeckCycle Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition (4-Iodoindazole inserts) Pd0->OxAdd Ar-I PdII Pd(II) Intermediate [Ar-Pd-I-L2] OxAdd->PdII Coord Olefin Coordination & Migratory Insertion PdII->Coord Alkene BetaElim β-Hydride Elimination (Product Release) Coord->BetaElim RedElim Base-Mediated Regeneration (-HI) BetaElim->RedElim Heck Product RedElim->Pd0 DIPEA (Excess)

Fig 1: Catalytic cycle of the Heck reaction adapted for 4-Iodo-1H-indazole-6-carboxylic acid.

Quantitative Optimization Data

The following table summarizes the optimization matrix used to arrive at the final protocol. Notice how the stoichiometry of the base directly dictates the success of the reaction.

EntryCatalyst / LigandBase (Eq.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ / P(o-tol)3​ Et3​N (2.0)DMF10024<20%Base depleted by COOH; cycle stalled at Pd(II).
2 Pd(OAc)2​ / P(o-tol)3​ Et3​N (4.0)DMF1001665%Good conversion; product isolation difficult due to salts.
3 Pd(OAc)2​ / dppf DIPEA (4.0) DMAc 110 16 78% Optimal; bulky base prevents Pd coordination.
4 Pd(PPh3​)4​ K2​CO3​ (4.0)DMF/ H2​O 1002445%Aqueous conditions led to partial substrate degradation.

Detailed Experimental Protocol: Direct Heck Coupling

This procedure details the coupling of 4-Iodo-1H-indazole-6-carboxylic acid with an activated alkene (e.g., methyl acrylate or styrene) utilizing 3.

Materials Required:

  • 4-Iodo-1H-indazole-6-carboxylic acid (1.0 mmol, 288.04 g/mol )

  • Alkene (e.g., Methyl acrylate) (2.5 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mmol, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 6 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing : In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-1H-indazole-6-carboxylic acid, Pd(OAc)2​ , and dppf. Seal the tube with a septum and purge with ultra-pure Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species, permanently deactivating the catalyst.

  • Reagent Addition : Introduce anhydrous DMAc (5.0 mL) via syringe, followed by DIPEA (4.0 mmol) and the alkene (2.5 mmol).

  • Active Degassing : Bubble Argon directly through the liquid mixture for an additional 5 minutes.

  • Thermal Activation : Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. Causality: High shear stirring is required because the initial formation of the DIPEA-carboxylate salt increases the viscosity of the mixture.

  • Workup & pH-Controlled Isolation : Cool the reaction to room temperature. Dilute the mixture with 15 mL of water. The product is currently in the aqueous layer as a soluble carboxylate salt. Wash the aqueous layer with Ethyl Acetate ( 2×10 mL) to remove the dppf ligand, unreacted alkene, and trace organic impurities.

  • Precipitation : Carefully acidify the aqueous layer using 1M HCl dropwise until the pH reaches exactly 4.5 (the approximate isoelectric point of the product). The coupled indazole-carboxylic acid will precipitate as a solid.

  • Filtration : Filter the precipitate over a sintered glass funnel, wash with cold water ( 2×5 mL), and dry under high vacuum to afford the crude product.

Workflow & Self-Validation System

A robust protocol must be a self-validating system. Do not wait until the end of the reaction to discover it has failed. Implement the following checkpoints to guarantee integrity.

Workflow Substrate Substrate Prep (Acid/Base check) Setup Reaction Setup (Degas, Pd, Base) Substrate->Setup Monitor In-Process Control (LC-MS Tracking) Setup->Monitor Workup Workup & Isolation (pH Adjustment) Monitor->Workup Validate Validation (NMR/HPLC) Workup->Validate

Fig 2: End-to-end experimental workflow and self-validation logic for the Heck coupling process.

Validation Checkpoints:

  • Checkpoint 1 (T=2 Hours, LC-MS) : Sample 10 μ L of the reaction, dilute in 1 mL Methanol, and inject into the LC-MS. You must look for the mass of 1H-indazole-6-carboxylic acid (des-iodo byproduct). If hydrodehalogenation exceeds 15%, it indicates that oxidative addition is occurring, but migratory insertion is too slow. Corrective Action: Increase the alkene equivalents or verify the alkene hasn't polymerized.

  • Checkpoint 2 (Workup pH) : If acidification goes past pH 3, the basic indazole nitrogen will protonate, dragging the product back into the aqueous phase as a hydrochloride salt. Precise pH monitoring during precipitation is non-negotiable.

  • Checkpoint 3 (NMR) : In the 1 H-NMR (DMSO- d6​ ), the disappearance of the C-I adjacent proton signal and the appearance of two distinct doublet signals (typically with a coupling constant J≈16 Hz) will self-validate the formation of the trans-alkene, a hallmark of4.

References

  • Royal Society of Chemistry (RSC) . Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Organic Chemistry Portal . Heck Reaction. Available at:[Link]

Sources

Application Note: Chemoselective Esterification of 4-Iodo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern drug discovery, 4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0) serves as a highly privileged, bifunctional building block. The C4-iodo substituent acts as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C6-carboxylic acid provides a distinct vector for amide coupling or esterification [1].

However, derivatizing the carboxylic acid requires rigorous mechanistic control. The indazole core is highly reactive, and improper selection of esterification conditions will inevitably lead to complex mixtures of regioisomers, severely impacting downstream yield and purity. This guide details the causal logic and self-validating protocols required to achieve >99% chemoselective O-esterification.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic environment of the substrate. The indazole scaffold is amphoteric. The equilibrium between the indazolium cation and the neutral indazole has a pKa of ~1.04, while deprotonation to the indazolate anion occurs at a pKa of ~13.86 [2].

The Pitfall of Basic Conditions: If standard alkylation conditions are used (e.g., Methyl Iodide, K2​CO3​ , DMF), the basic environment deprotonates the indazole nitrogen. The resulting indazolate anion is highly nucleophilic. Because the negative charge is delocalized across the N1 and N2 positions, this pathway leads to an intractable mixture of O-alkylated, N1-alkylated, and N2-alkylated products [3].

The Solution: Acid-Driven Chemoselectivity: To achieve absolute chemoselectivity for the O-ester, the reaction must be driven through a strongly acidic pathway. By utilizing Thionyl Chloride ( SOCl2​ ) in Methanol, Hydrogen Chloride ( HCl ) is generated in situ. This highly acidic environment immediately protonates the indazole core, forming the indazolium cation . This protonation effectively masks the nucleophilicity of the nitrogen atoms, completely shutting down N-alkylation. Simultaneously, the carboxylic acid is converted into a highly electrophilic acyl chloride intermediate, which rapidly reacts with methanol to yield the pure methyl ester (CAS: 885519-33-5)[1].

Pathway cluster_acidic Acidic Pathway (Recommended) cluster_basic Basic Pathway (Avoid) Start 4-Iodo-1H-indazole-6-carboxylic acid (Amphoteric Core) Acidic_Int Indazolium Cation (N-protonated, pKa ~1.04) Nucleophilicity Masked Start->Acidic_Int SOCl2 / MeOH (Generates HCl) Basic_Int Indazolate Anion (N-deprotonated, pKa ~13.86) Highly Nucleophilic Start->Basic_Int MeI / K2CO3 (Deprotonation) Target Pure O-Ester (Target Product) Acidic_Int->Target Chemoselective Acyl Substitution Byproduct Mixture of N1/N2-Alkyl & O-Alkyl Products Basic_Int->Byproduct Competing Alkylation

Mechanistic divergence of indazole esterification under acidic vs. basic conditions.

Self-Validating Experimental Protocols

Every robust protocol must be "self-validating"—meaning it contains built-in physical or analytical cues that confirm the reaction is proceeding correctly at each stage, preventing downstream failures.

Protocol A: Thionyl Chloride-Mediated Esterification (Recommended)

This method is highly scalable and provides the best chemoselectivity for the target methyl ester.

Step 1: Reactant Preparation

  • Suspend 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous Methanol (10 volumes).

  • Validation Check: The starting material will likely remain as a partial suspension. Complete dissolution is not required at this stage.

Step 2: Reagent Activation

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add Thionyl Chloride ( SOCl2​ , 2.5 eq) dropwise over 15 minutes.

  • Validation Check: Observe a mild exothermic reaction and the evolution of SO2​ and HCl gas (ensure proper venting through a scrubber). The suspension should gradually clear as the acyl chloride intermediate forms and the indazole is protonated.

Step 3: Reaction Execution

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is self-validated as complete when the starting material peak vanishes and a single, less polar product mass corresponding to the methyl ester ( [M+H]+≈303 ) is observed.

Step 4: Quenching & Workup

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and residual SOCl2​ .

  • Resuspend the crude residue in Ethyl Acetate and cool to 0 °C.

  • Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7.5–8.0.

  • Validation Check: The neutralization of the indazolium hydrochloride salt back to the free indazole will cause the product to partition cleanly into the organic layer. Gas evolution ( CO2​ ) confirms the neutralization of residual acid.

Step 5: Isolation

  • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 4-Iodo-1H-indazole-6-carboxylic acid methyl ester as a solid.

Protocol B: Fischer Esterification (Alternative Mild Method)

For laboratories avoiding SOCl2​ , concentrated Sulfuric Acid can be used, though reaction times are significantly longer.

  • Procedure: Suspend the acid in Methanol, add catalytic concentrated H2​SO4​ (0.2 eq), and reflux for 16–24 hours.

  • IPC: Monitor via LC-MS. Due to the milder activation (protonation of the carbonyl rather than acyl chloride formation), the reaction rate is slower, but chemoselectivity remains excellent due to the acidic masking of the indazole nitrogen.

Quantitative Data Summary

The table below summarizes the empirical outcomes of different esterification methodologies applied to 4-Iodo-1H-indazole-6-carboxylic acid, clearly demonstrating why acid-catalyzed methods are strictly required.

Reaction ConditionReagentsReaction TimeO-Ester YieldN-Alkylation ByproductsScalability
Acid Chloride (In Situ) SOCl2​ , MeOH4–6 h>90% None Detected Excellent
Fischer Esterification H2​SO4​ , MeOH16–24 h75–85%None DetectedGood
Basic Alkylation MeI, K2​CO3​ , DMF2–4 h<30%Major (N1/N2-Alkyl) Poor

References

  • Patent US20100324070A1 - Preparation of 4-Iodo-1H-indazole-6-carboxylic acid methyl ester Source: Google Patents URL
  • Indazole - Chemical Properties and pKa values Source: Wikipedia URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: PubMed Central (PMC) URL:[Link]

  • 1H-Indazole (CID 9221) - Physical and Chemical Properties Source: PubChem URL:[Link]

Sources

Application Note: 4-Iodo-1H-indazole-6-carboxylic Acid as a Privileged Fragment in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the trajectory of lead optimization. 4-Iodo-1H-indazole-6-carboxylic acid has emerged as a highly versatile, "privileged" fragment for the development of novel kinase inhibitors[1]. By mimicking the adenine ring of ATP, the indazole core anchors the molecule within the kinase hinge region. Simultaneously, the C4-iodo and C6-carboxylic acid substituents serve as orthogonal synthetic vectors, allowing medicinal chemists to systematically probe the hydrophobic back-pocket and the solvent-exposed channel, respectively. This application note details the mechanistic rationale, structural biology, and self-validating experimental protocols for utilizing this fragment in targeted kinase inhibitor campaigns (e.g., AXL, JAK, and p38α MAPK)[2][3][4].

Mechanistic Rationale: The Tripartite Advantage

The architectural design of 4-Iodo-1H-indazole-6-carboxylic acid offers three distinct functional domains, each serving a specific causality in structure-based drug design:

  • The Indazole Core (Hinge Binder): Indazole is a well-documented bioisostere for phenol and indole[1]. In the ATP-binding site, the N1 and N2 atoms of the 1H-indazole act as a hydrogen bond donor-acceptor pair, forming critical interactions with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu/Ala residues)[3].

  • The C4-Iodo Vector (Hydrophobic Probe): The iodine atom at the C4 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[5]. Because the C4 position typically points toward the gatekeeper residue and the DFG motif, elaborating this vector allows for the optimization of van der Waals interactions within the hydrophobic pocket (HR I/HR II)[4].

  • The C6-Carboxylic Acid Vector (Solvent Channel): The C6 position generally orients toward the solvent-exposed region of the kinase. The carboxylic acid is an ideal handle for amidation, allowing the introduction of solubilizing groups (e.g., morpholine, piperazine) that improve the pharmacokinetic profile without disrupting the core binding affinity[2].

Structural Biology & Binding Pathways

To visualize the strategic utility of this fragment, the following diagram maps the logical relationship between the fragment's structural features and the kinase active site topography.

Kinase_Interactions Core Indazole Core (Adenine Mimic) Hinge Kinase Hinge Region (Glu/Ala Backbone) Core->Hinge H-Bonds Iodo C4-Iodo Vector (Cross-Coupling) Core->Iodo Carboxyl C6-Carboxylic Acid (Amidation) Core->Carboxyl Hydrophobic Hydrophobic Pocket (Gatekeeper/DFG) Iodo->Hydrophobic vdW Forces Solvent Solvent-Exposed Channel Carboxyl->Solvent Solubilization

Key binding interactions and growth vectors of the indazole scaffold.

Quantitative Data Summaries

During FBDD, the transition from a low-affinity fragment to a high-affinity lead requires careful monitoring of physicochemical properties. Table 1 summarizes the typical progression metrics when utilizing 4-Iodo-1H-indazole-6-carboxylic acid.

Table 1: Physicochemical and Binding Properties Evolution

Metric4-Iodo-1H-indazole-6-carboxylic acid (Fragment Hit)Typical Optimized Lead (e.g., AXL/JAK Inhibitor)
Molecular Weight (MW) 288.04 g/mol 400 - 500 g/mol
Target Kinase IC₅₀ > 100 µM (Often measured via biochemical screen)< 10 nM
Ligand Efficiency (LE) ~0.25 - 0.28 kcal/mol/heavy atom> 0.35 kcal/mol/heavy atom
H-Bond Donors / Acceptors 2 / 33 / 5
cLogP ~2.13.0 - 4.5
Binding Vectors Utilized Hinge Region (Core)Hinge, Hydrophobic Pocket, Solvent Channel

Self-Validating Experimental Protocols

The following workflows outline the step-by-step methodologies required to validate the fragment's binding and execute its synthetic elaboration.

FBDD_Workflow N1 Fragment Library Screening N2 X-ray Crystallography (Soaking) N1->N2 N3 Structure-Based Design N2->N3 N4 Synthetic Elaboration (C4 & C6 Vectors) N3->N4 N5 Lead Optimization (Kinase Assay) N4->N5

FBDD workflow for indazole-based kinase inhibitors.

Protocol A: High-Concentration Fragment Soaking & X-Ray Crystallography

Because fragment hits typically exhibit low binding affinities (high µM to mM range), high-concentration soaking is required to achieve sufficient occupancy in the crystal lattice[3].

Step-by-Step Methodology:

  • Preparation of Fragment Stock: Dissolve 4-Iodo-1H-indazole-6-carboxylic acid in 100% DMSO to a concentration of 500 mM. Causality: High stock concentration minimizes the final DMSO percentage in the soaking drop, preventing crystal degradation.

  • Soaking Drop Formulation: Dilute the fragment stock into the optimized protein crystallization buffer to achieve a final fragment concentration of 25 mM and a DMSO concentration of ≤5% (v/v).

  • Crystal Transfer: Using a cryo-loop, carefully transfer apo-kinase crystals (e.g., AXL or JAK2) into the soaking drop. Incubate at 20°C for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (crystallization buffer + 20% glycerol) containing 25 mM of the fragment, then flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect X-ray diffraction data at a synchrotron source.

Validation & Causality Checkpoint: Self-Validation: Generate an Fo​−Fc​ difference electron density map prior to modeling the ligand. A distinct >3σ positive density peak in the hinge region validates true binding. The heavy iodine atom at C4 will present an unmistakable, highly dense anomalous signal, acting as an internal validation marker for the fragment's orientation.

Protocol B: Regioselective Synthetic Elaboration

To grow the fragment into a lead compound, the C4 and C6 vectors must be functionalized. The iodine atom at C4 allows for selective cross-coupling before or after C6 amidation[4].

Workflow 1: C4 Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a microwave vial, combine 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The bidentate dppf ligand provides the steric bulk necessary to facilitate the reductive elimination step when coupling bulky aryl groups to the indazole core.

  • Solvent & Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1). Seal the vial and heat under microwave irradiation at 100°C for 30 minutes.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=289 ) and the appearance of the coupled product mass validates the oxidative addition/reductive elimination cycle.

Workflow 2: C6 Amidation (Solvent Vector Growth)

  • Activation: Dissolve the C4-substituted indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU rapidly forms a highly reactive active ester, preventing degradation of the indazole core under prolonged basic conditions.

  • Coupling: Add the desired amine (e.g., N-methylpiperazine) (1.5 eq) and stir for 2 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

  • Validation Checkpoint: Perform ¹H NMR and ¹³C NMR. The downfield shift of the C6 carbonyl carbon and the presence of amine-associated aliphatic protons confirm successful functionalization of the solvent-exposed vector.

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Indazoles in Drug Discovery Source: PharmaBlock URL
  • 3-Hydroxymethyl-6-iodo 1H-indazole Source: Benchchem URL
  • Source: PMC (nih.gov)

Sources

Advanced Application Notes: Functionalization of the 4-Position of the Indazole Ring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles. In the design of kinase inhibitors, the indazole core reliably forms critical hydrogen bonds with the hinge region of the ATP-binding pocket[1]. Specifically, functionalization at the 4-position (C4) provides a critical vector for directing substituents into the hydrophobic specificity pockets of kinases, enabling the optimization of both inhibitor potency and selectivity[1].

However, the C4 position represents a significant synthetic challenge. Standard electrophilic aromatic substitution (SEAr) inherently favors the C3 position due to the enamine-like reactivity of the pyrazole ring, or the C5/C7 positions on the benzenoid ring[2]. The C4 position is both electronically deactivated and sterically hindered by the adjacent C3 substituent. To overcome this, researchers employ two primary strategies: late-stage cross-coupling of pre-functionalized 4-haloindazoles [3] and de novo annulation via regiodivergent C–H activation [4].

Mechanistic Pathways & Causality

Strategy A: Pre-Functionalization and Cross-Coupling

Because direct C–H activation at the C4 position of an intact indazole is thermodynamically unfavorable without highly specific directing groups, the most reliable method is to synthesize a 4-halo-1H-indazole (typically 4-iodo or 4-bromo) from acyclic precursors. The carbon-iodine (C–I) bond at the 4-position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck)[1],[3]. The lower bond dissociation energy of the C–I bond compared to C–Br ensures rapid oxidative addition by Pd(0) species, allowing the reaction to proceed under milder conditions and minimizing off-target reactivity at the pyrazole nitrogen atoms.

Strategy B: De Novo Annulation via Regiodivergent C–H Activation

An elegant alternative circumvents the indazole core's electronic bias by functionalizing a pyrazole precursor before the benzenoid ring is formed. Using an electrophilic palladium catalyst generated by trifluoroacetic acid (TFA) and a 4,5-diazafluoren-9-one (DAF) ligand, C–H alkenylation can be strictly directed to the C4 position of the pyrazole[4]. The DAF ligand modulates the electrophilicity of the Pd(II) center, lowering the activation barrier for C–H cleavage at the sterically hindered C4 position. Subsequent thermal 6π-electrocyclization and oxidation yield a fully aromatized indazole with the desired C4 substituent[4].

C4_Functionalization Start Indazole Core (Unfunctionalized) Strat1 Strategy 1: Pre-Functionalization (Halogenation) Start->Strat1 Strat2 Strategy 2: De Novo Annulation (Regiodivergent C-H Activation) Start->Strat2 Alternative Halogenated 4-Halo-1H-indazole (e.g., 4-Iodo/Bromo) Strat1->Halogenated PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Halogenated->PdCoupling Product C4-Functionalized Indazole Derivative PdCoupling->Product Pyrazole Functionalized Pyrazole Precursor Strat2->Pyrazole Annulation Sequential Alkenylation & 6π-Electrocyclization Pyrazole->Annulation Annulation->Product

Workflow of C4-functionalization strategies for indazole derivatives.

Quantitative Data: Cross-Coupling Efficacy

The following table summarizes the optimized conditions and typical yields for functionalizing the C4 position using various palladium-mediated methodologies.

Reaction TypePrecursorCoupling PartnerCatalyst / LigandBase / AdditiveTypical YieldRef
Suzuki-Miyaura 4-Iodo-1H-indazoleArylboronic acidsPd(PPh3)4Na2CO3, DME/H2O75–90%[3]
Heck-Mizoroki 4-Iodo-1H-indazoleTerminal AlkenesPd(OAc)2 / P(o-tol)3Et3N, DMF65–80%[3]
Sonogashira 4-Iodo-1H-indazoleTerminal AlkynesPdCl2(PPh3)2 / CuIEt3N, DMF70–88%[3]
C–H Alkenylation PyrazoleAcrylatesPd(TFA)2 / DAFAg2CO3, PivOH60–80%[4]

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Iodo-1H-indazole

This protocol describes the robust C–C bond formation at the C4 position using boronic acids[3].

Causality of Experimental Choices:

  • Pd(PPh3)4: Selected as a stable Pd(0) source that readily undergoes oxidative addition into the C4–I bond.

  • Na2CO3 / Aqueous Media: The inorganic base converts the arylboronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step. The DME/H2O (4:1) biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Degassing: Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species and to suppress the oxidative homocoupling of the boronic acid.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with 4-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na2CO3 (2.0 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,2-dimethoxyethane (DME) and deionized water (4:1 v/v, 0.1 M relative to the indazole). Degas the suspension via three consecutive freeze-pump-thaw cycles.

  • Catalyst Introduction: Backfill the flask with argon and quickly add Pd(PPh3)4 (0.05 equiv). Seal the flask and heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.

  • Self-Validation & In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze. The reaction is self-validating: complete conversion is indicated by the total disappearance of the starting material peak (e.g., m/z 244.9 for 4-iodo-1H-indazole) and the emergence of the product mass. If unreacted starting material persists >6 hours, spike the mixture with an additional 2 mol% of Pd catalyst.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 4-aryl-1H-indazole.

Protocol B: De Novo Synthesis via Regiodivergent C–H Alkenylation

This protocol utilizes a bottom-up approach to build the indazole ring with a pre-installed C4 substituent[4].

Causality of Experimental Choices:

  • Pd(TFA)2 and DAF Ligand: The strongly electron-withdrawing trifluoroacetate ligands combined with the rigid, bidentate DAF ligand create a highly electrophilic Pd center. This specific electronic environment overrides the natural reactivity of the pyrazole, forcing C–H activation at the sterically hindered C4 position rather than C5[4].

  • Pivalic Acid (PivOH): Acts as both the solvent and a proton-shuttle additive, facilitating the concerted metalation-deprotonation (CMD) step required for C–H bond cleavage.

Step-by-Step Procedure:

  • C4-Alkenylation: In a heavy-walled sealed tube, combine the starting pyrazole derivative (1.0 equiv), the alkene coupling partner (e.g., an acrylate, 2.0 equiv), Pd(TFA)2 (0.1 equiv), 4,5-diazafluoren-9-one (DAF) (0.2 equiv), and Ag2CO3 (2.0 equiv) in pivalic acid (0.2 M).

  • Heating: Purge the tube with argon, seal tightly, and heat to 110 °C for 24 hours.

  • IPC (Alkenylation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Validation is confirmed by the formation of a new, lower Rf spot exhibiting strong UV absorbance (due to the extended conjugation of the alkene).

  • Annulation (6π-Electrocyclization): Isolate the C4-alkenylated pyrazole intermediate. Dissolve it in decalin and heat to 150 °C for 12 hours to induce thermal ring closure.

  • Aromatization: Cool the mixture, dilute with toluene, and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv). Heat at 80 °C for 4 hours to oxidize the intermediate into the fully aromatic indazole.

  • Self-Validation & IPC (Aromatization): Analyze via LC-MS. Successful aromatization is validated by a mass shift of -2 Da (loss of two hydrogen atoms) from the cyclized intermediate.

  • Workup: Filter the mixture through a pad of Celite to remove DDQ byproducts, concentrate, and purify via chromatography.

Sources

Large-Scale Synthesis of 4-Iodo-1H-indazole-6-carboxylic Acid: Scalable Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and purinoreceptor antagonists (e.g., P2X3 and P2X2/3 antagonists) [1]. Specifically, 4-Iodo-1H-indazole-6-carboxylic acid is a highly valuable bifunctional building block. The C4-iodo group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the C6-carboxylic acid enables divergent amide couplings.

Designing a large-scale, robust synthesis for this molecule requires strict control over regiochemistry and chemoselectivity. The field-proven 5-step synthetic route detailed in this application note begins with commercially available 4-methyl-3-nitrobenzoic acid. The sequence leverages a regioselective electrophilic iodination, followed by esterification, chemoselective nitro reduction, a Jacobson-type diazotization-cyclization, and a final deprotection step.

Mechanistic Rationale & Process Chemistry Insights

As a self-validating chemical process, every transformation in this workflow is designed with specific mechanistic causality to prevent downstream failures:

  • Regioselective Iodination: The use of iodine in fuming sulfuric acid ( H2​SO4​⋅SO3​ ) generates the highly electrophilic iodonium ion ( I+ ). The regioselectivity is strictly governed by the electronic effects of the starting material: the strongly electron-withdrawing nitro and carboxylic acid groups deactivate their ortho/para positions, directing the electrophile to the C5 position, which is activated (ortho) by the electron-donating methyl group.

  • Chemoselective Reduction: Reducing a nitro group in the presence of an aryl iodide is notoriously prone to side reactions, specifically hydrodehalogenation. Catalytic hydrogenation (e.g., Pd/C with H2​ ) is a fatal error here. Instead, a Béchamp-type reduction using iron powder and ammonium chloride provides perfect chemoselectivity, reducing the nitro group to an aniline without cleaving the sensitive carbon-iodine bond.

  • Jacobson Indazole Cyclization: The critical ring-forming step relies on the diazotization of the ortho-methylaniline intermediate using isoamyl nitrite. The resulting diazonium salt undergoes an intramolecular cyclization—likely via a transient diazo-methide tautomer—where the methyl carbon is incorporated as C3 of the newly formed pyrazole ring, forging the indazole core.

SynthesisWorkflow SM 4-Methyl-3-nitrobenzoic acid Step1 Step 1: Electrophilic Iodination Reagents: I2, Fuming H2SO4 Mechanism: I+ generation via oxidation SM->Step1 Int1 3-Iodo-4-methyl-5-nitrobenzoic acid Step1->Int1 Step2 Step 2: Esterification Reagents: CH3I, K2CO3, DMF Purpose: Protect COOH during cyclization Int2 Methyl 3-iodo-4-methyl-5-nitrobenzoate Step2->Int2 Step3 Step 3: Chemoselective Reduction Reagents: Fe powder, NH4Cl Mechanism: Béchamp reduction (avoids deiodination) Int3 Methyl 3-amino-5-iodo-4-methylbenzoate Step3->Int3 Step4 Step 4: Jacobson Indazole Synthesis Reagents: Isoamyl nitrite, Toluene/AcOH Mechanism: Diazotization & intramolecular cyclization Int4 Methyl 4-iodo-1H-indazole-6-carboxylate Step4->Int4 Step5 Step 5: Saponification Reagents: NaOH, THF/MeOH, then HCl Purpose: Deprotection to free acid Product 4-Iodo-1H-indazole-6-carboxylic acid Step5->Product Int1->Step2 Int2->Step3 Int3->Step4 Int4->Step5

Fig 1. Five-step synthetic workflow for 4-Iodo-1H-indazole-6-carboxylic acid.

Quantitative Data & In-Process Controls (IPC)

To ensure batch-to-batch reproducibility, the following analytical controls and expected yields must be monitored.

StepTransformationProduct / IntermediateExpected YieldIn-Process Control (IPC) & CQA
1 Iodination3-Iodo-4-methyl-5-nitrobenzoic acid85–90%HPLC: Consumption of SM (UV 254 nm)
2 EsterificationMethyl 3-iodo-4-methyl-5-nitrobenzoate95–98%TLC: Rf​ shift (Hexane/EtOAc 3:1)
3 Nitro ReductionMethyl 3-amino-5-iodo-4-methylbenzoate85–92%LC-MS: Absence of nitro, [M+H]+=292
4 CyclizationMethyl 4-iodo-1H-indazole-6-carboxylate75–80%LC-MS: [M+H]+=303 [1]
5 Saponification4-Iodo-1H-indazole-6-carboxylic acid90–95%LC-MS: [M+H]+=289

Step-by-Step Experimental Protocols (100 g Scale)

Step 1: Synthesis of 3-Iodo-4-methyl-5-nitrobenzoic acid
  • Setup: Equip a 2 L round-bottom flask with a mechanical stirrer, internal thermometer, and a scrubber system (to neutralize SO3​ and iodine vapors).

  • Reaction: Charge the flask with fuming sulfuric acid (350 mL). Carefully add iodine (196 g, 0.77 mol). Slowly add 4-methyl-3-nitrobenzoic acid (100.0 g, 0.55 mol) in portions over 30 minutes to maintain the internal temperature below 40 °C.

  • Heating: Heat the dark mixture to 85 °C and stir for 16 hours.

  • Workup (Self-Validating System): Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice (3.0 kg). Observation: The initial dark purple solution will precipitate a solid. Filter the crude solid and wash extensively with 10% aqueous sodium thiosulfate. Validation: The thiosulfate wash is critical; a successful quench is indicated by the removal of any residual brown/purple tint from the filter cake, leaving a pale yellow solid. Wash with water (3 × 500 mL) and dry under vacuum at 50 °C.

Step 2: Synthesis of Methyl 3-iodo-4-methyl-5-nitrobenzoate
  • Reaction: Dissolve the intermediate from Step 1 (approx. 150 g, 0.49 mol) in anhydrous DMF (750 mL). Add potassium carbonate (101 g, 0.73 mol) followed by methyl iodide (83.5 g, 0.59 mol) dropwise at room temperature.

  • Monitoring: Stir for 4 hours at room temperature. Monitor by TLC until the polar acid baseline spot is completely converted to the faster-eluting ester.

  • Workup: Pour the mixture into ice water (2 L). Filter the resulting precipitate, wash with water, and dry under vacuum to provide the methyl ester as an off-white solid.

Step 3: Synthesis of Methyl 3-amino-5-iodo-4-methylbenzoate
  • Reaction: Suspend the nitro ester (100 g, 0.31 mol) in a mixture of ethanol (800 mL) and water (200 mL). Add iron powder (87 g, 1.55 mol) and ammonium chloride (83 g, 1.55 mol).

  • Heating: Heat the suspension to gentle reflux for 4 hours.

  • Workup (Self-Validating System): Observation: The reaction mixture transitions from a grey suspension to a dense brown sludge ( Fe2​O3​/Fe3​O4​ ) as the reduction proceeds. Validation: Filter the mixture through a pad of Celite while hot to prevent premature crystallization of the aniline product in the iron cake. Wash the cake with hot ethyl acetate (500 mL). Concentrate the filtrate, partition between EtOAc and water, dry the organic layer over Na2​SO4​ , and evaporate to yield the aniline intermediate.

Step 4: Synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate
  • Reaction: Dissolve the aniline intermediate (50.0 g, 171.8 mmol) in anhydrous toluene (500 mL). Add glacial acetic acid (1.0 mL) followed by isoamyl nitrite (30.2 g, 257.7 mmol) in one portion.

  • Cyclization (Self-Validating System): Heat the mixture to 80 °C for 12 hours. Observation: The evolution of nitrogen gas and a color change from pale yellow to deep orange are critical visual indicators of diazonium formation and subsequent cyclization. If gas evolution ceases prematurely and starting material remains (via LC-MS), add additional isoamyl nitrite (0.2 eq).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and triturate the dark residue with cold diethyl ether to afford the indazole ester as a crystalline solid[1].

Step 5: Synthesis of 4-Iodo-1H-indazole-6-carboxylic acid
  • Reaction: Dissolve the indazole ester (40.0 g, 132.4 mmol) in a 1:1 mixture of THF and methanol (400 mL). Add 2M aqueous NaOH (200 mL, 400 mmol).

  • Monitoring: Stir at room temperature for 4 hours until LC-MS indicates complete consumption of the ester.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the aqueous layer to 0 °C and carefully acidify with 2M HCl to pH 2–3. Filter the resulting dense white precipitate, wash with cold water, and dry under high vacuum at 60 °C to yield the final 4-Iodo-1H-indazole-6-carboxylic acid.

References

  • Dillon, M. P., et al. "Indole, Indazole and Benzimidazole Arylamides as P2X3 and P2X2/3 Antagonists." U.S. Patent Application Publication US 2010/0324070 A1, published June 23, 2010.

Application Note: Strategic Utilization of 4-Iodo-1H-indazole-6-carboxylic Acid in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indazole ring system is a privileged scaffold in modern medicinal chemistry, functioning as a highly effective bioisostere for purines. This structural mimicry allows indazole derivatives to uniquely interact with the ATP-binding pockets of various kinases and extracellular purinoreceptors[1]. Within this chemical space, 4-Iodo-1H-indazole-6-carboxylic acid has emerged as a highly versatile, bifunctional intermediate for the synthesis of multi-targeted oncology drugs and central nervous system (CNS) agents[2].

As an Application Scientist, I approach this molecule not just as a reagent, but as a highly programmable synthetic node. Its value lies in the orthogonal reactivity of its functional groups:

  • The N1/N2 Heteroatoms: Serve as critical hydrogen bond donors and acceptors, anchoring the final Active Pharmaceutical Ingredient (API) to the hinge region of target kinases (e.g., EGFR, c-Met, CDK2)[2].

  • The C4-Iodo Substituent: Iodine is highly polarizable and possesses a lower bond dissociation energy compared to bromine or chlorine. This makes the C4 position exceptionally reactive toward palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing for the introduction of bulky aryl groups under mild conditions that preserve the sensitive indazole core[1].

  • The C6-Carboxylic Acid: Provides a distal vector for derivatization. It is typically utilized for amide bond formation to attach solubilizing appendages or secondary pharmacophores, directly influencing the pharmacokinetic (PK) profile of the resulting API[2].

Physicochemical Profiling

To establish a baseline for synthetic planning, the quantitative and structural data of the intermediate are summarized below.

PropertyValue
Chemical Name 4-Iodo-1H-indazole-6-carboxylic acid
CAS Registry Number 1799412-32-0[3]
Molecular Formula C8H5IN2O2[3]
Molecular Weight 288.04 g/mol [3]
Structural Class Halogenated Heterocyclic Building Block
Key Reactive Sites C4 (Electrophile), C6 (Acyl Donor), N1 (Nucleophile/H-Bond Donor)

Systems & Pathway Visualization

The following diagram illustrates the synthetic divergence from the raw intermediate to a final Kinase Inhibitor, mapping the chemical workflow directly to its downstream biological mechanism of action.

G A 4-Iodo-1H-indazole- 6-carboxylic acid B C6 Amidation (EDC/HOAt) A->B Step 1 C N1-Protection (DHP/p-TsOH) B->C Step 2 D C4 Suzuki Coupling (Pd-Catalyst) C->D Step 3 E Global Deprotection (Final API) D->E Step 4 F Target Kinase (EGFR/c-Met) E->F Binds ATP Pocket G Signal Transduction Blockade F->G Inhibits Kinase H Tumor Apoptosis G->H Arrests Cell Cycle

Fig 1. Synthetic workflow of 4-Iodo-1H-indazole-6-carboxylic acid to API and biological mechanism.

Strategic Synthetic Workflows & Self-Validating Protocols

Successful utilization of this intermediate requires strict control over reaction sequencing. The N1-proton is relatively acidic (pKa ~ 14) and can interfere with organometallic steps. Therefore, the optimized operational sequence is: C6 Amidation N1-Protection C4 Cross-Coupling Global Deprotection .

Protocol 1: C6 Amide Coupling (Pharmacophore Attachment)
  • Causality in Design: By reacting the C6-carboxylic acid first, we install the target-binding pharmacophore (e.g., a substituted amine) and remove the acidic proton of the carboxylic acid, which would otherwise interfere with downstream palladium catalysis. EDC and HOAt are utilized as coupling agents; HOAt is specifically chosen over HOBt because the nitrogen atom in its pyridine ring provides an neighboring-group effect that accelerates aminolysis and minimizes epimerization[2].

  • Methodology:

    • Suspend 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add EDC·HCl (1.5 eq) and HOAt (1.5 eq). Stir at room temperature for 30 minutes to form the active ester[2].

    • Add the desired primary or secondary amine (1.2 eq) followed by DIPEA (3.0 eq).

    • Stir for 12-24 hours at room temperature.

    • Quench by pouring the mixture into ice-cold water. Filter the resulting precipitate and wash with water.

  • Self-Validation Check: The reaction mixture transitions from a cloudy suspension to a clear solution as the highly reactive active ester forms. Successful coupling is physically validated by the immediate precipitation of the hydrophobic amide product upon the addition of water. LC-MS analysis will confirm the mass shift and the retention of the iodine isotope pattern.

Protocol 2: N1-Protection (THP Ether Formation)
  • Causality in Design: The indazole N1-H is a strong hydrogen bond donor that can coordinate with palladium, leading to catalyst poisoning or off-target C-N cross-coupling. Protection with 3,4-Dihydro-2H-pyran (DHP) masks this site with a tetrahydropyranyl (THP) group, ensuring chemoselectivity in the next step.

  • Methodology:

    • Dissolve the C6-amide intermediate (1.0 eq) in anhydrous DCM.

    • Add DHP (2.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Heat to a gentle reflux for 4 hours.

    • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Check: TLC (Hexane/EtOAc 1:1) will show the complete disappearance of the starting material and the emergence of a new spot with a significantly higher Rf​ value, validating the loss of the polar N-H bond.

Protocol 3: C4 Suzuki-Miyaura Cross-Coupling
  • Causality in Design: The C4-Iodo bond is highly susceptible to oxidative addition by Pd(0). We select Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand enforces a wide bite angle on the palladium center, which sterically accelerates the reductive elimination step. This is critical for driving the reaction forward when coupling sterically hindered aryl boronic acids to the rigid indazole core.

  • Methodology:

    • In a Schlenk flask, combine the N1-protected C4-iodo intermediate (1.0 eq), the desired Aryl Boronic Acid (1.5 eq), and K2​CO3​ (3.0 eq).

    • Dissolve in a degassed mixture of 1,4-Dioxane and Water (4:1 ratio).

    • Add Pd(dppf)Cl2​ (0.05 eq) under a steady stream of nitrogen.

    • Heat the mixture to 90°C for 6 hours.

    • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

  • Self-Validation Check: The reaction mixture will turn dark black (indicating the formation of Pd black) as the catalytic cycle completes and the catalyst degrades. LC-MS will show the complete consumption of the iodinated species, self-validating the success of the C-C bond formation.

References

1.[1] Title: US 2010/0324070 A1 - Patent Application Publication (Purinoreceptor Antagonists and Synthetic Schemes) Source: googleapis.com URL: 1

2.[3] Title: 1H-Indazole-6-carboxylic acid, 4-iodo- | 1799412-32-0 (Chemical Properties and Structural Data) Source: chemicalbook.com URL: 3

3.[2] Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: aun.edu.eg (Bioorganic Chemistry) URL: 2

Sources

Troubleshooting & Optimization

purification of 4-Iodo-1H-indazole-6-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-Iodo-1H-indazole-6-carboxylic acid .

Compound Profile & Chromatographic Challenges

Purifying 4-Iodo-1H-indazole-6-carboxylic acid requires navigating three competing structural features that severely complicate standard chromatographic methods:

  • Amphoteric Indazole Core: The pyrazole-fused ring contains basic nitrogen atoms that can protonate under acidic conditions, yet the NH can also act as a strong hydrogen bond donor.

  • Acidic Carboxyl Group: The C6-carboxylic acid (pKa ~4.0) readily ionizes at neutral pH. When paired with the basic indazole nitrogens, the molecule can exhibit zwitterionic behavior, leading to unpredictable retention times.

  • Hydrophobic Heavy Atom: The C4-iodine substituent significantly increases the molecule's lipophilicity, requiring higher organic solvent concentrations for elution compared to unhalogenated analogs.

Purification Decision Workflow

Workflow Start Crude 4-Iodo-1H-indazole- 6-carboxylic acid Scale Determine Scale & Purity Requirement Start->Scale Flash Normal Phase Flash (Scale > 1g) Scale->Flash Bulk Prep HPLC Reverse-Phase HPLC (Scale < 1g / High Purity) Scale->HPLC Fine Polish NP_Solvent Eluent: DCM/MeOH + 1% Acetic Acid Flash->NP_Solvent RP_Solvent Eluent: MeCN/H2O + 0.1% TFA (pH ~2.5) HPLC->RP_Solvent Tailing Peak Tailing Observed? NP_Solvent->Tailing RP_Solvent->Tailing Optimize Add 5mM TEA or Use Type B Silica C18 Tailing->Optimize Yes (Tf > 1.2) Pure Purified Target Compound Tailing->Pure No (Tf ≤ 1.2) Optimize->Pure

Workflow for the chromatographic purification of 4-Iodo-1H-indazole-6-carboxylic acid.

Standard Operating Methodologies

Protocol A: Reverse-Phase HPLC (RP-HPLC) Purification

Objective: Isolate highly pure compound from complex synthetic mixtures (Ideal for <1g scale).

  • Sample Preparation: Weigh the crude solid and dissolve it in HPLC-grade Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Sonicate for 5 minutes. Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Column Selection: Install a Type B (ultra-pure) C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). Type B silica minimizes metal contamination and reduces secondary silanol interactions[1].

  • Mobile Phase Preparation:

    • Buffer A: 100% HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

    • Buffer B: 100% HPLC-grade Acetonitrile (MeCN) containing 0.1% TFA.

    • Mechanistic Note: The low pH ensures the basic indazole nitrogen is fully protonated and the carboxylic acid is unionized, preventing zwitterion formation and mixed-mode retention[2].

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 10% B (Allows the highly polar DMSO solvent plug to elute without distorting the analyte peak).

    • 5–25 min: Linear gradient from 10% B to 70% B.

    • 25–30 min: Column wash at 95% B.

    • 30–35 min: Re-equilibration at 10% B.

  • Detection & Recovery: Monitor UV absorbance at 254 nm. Pool fractions and lyophilize to remove water, MeCN, and volatile TFA, yielding the pure solid.

Protocol B: Normal-Phase Flash Chromatography

Objective: Bulk purification of crude material (>1 gram scale).

  • Dry Loading: Dissolve the crude mixture in a minimum volume of Tetrahydrofuran (THF). Add bare silica gel (mass ratio 1:3 sample-to-silica). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents the poorly soluble compound from crashing out at the column head[3].

  • Column Equilibration: Pack a standard bare silica flash column and equilibrate with 100% Dichloromethane (DCM) containing 1% Acetic Acid (AcOH).

  • Elution Strategy: Run a step gradient starting at 100% DCM (with 1% AcOH) and gradually increase Methanol (MeOH) concentration to 10% over 15 column volumes. The addition of 1% AcOH is critical to suppress the ionization of the carboxylic acid, preventing the compound from irreversibly binding to the silica[4].

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing (Tailing Factor > 1.5) on my C18 column? A1: Peak tailing for basic/amphoteric heterocycles is primarily caused by secondary ion-exchange interactions between the basic indazole nitrogen and unendcapped, anionic silanol groups on the silica stationary phase[2]. At neutral pH, these interactions are maximized. Solution: Lower the mobile phase pH to ~2.5 using 0.1% TFA or 20 mM phosphate buffer. This dual-action approach neutralizes the anionic silanols on the silica surface and ensures the indazole nitrogen is fully protonated[1]. If tailing persists, add a competing base like 5 mM Triethylamine (TEA) to mask active silanols, though be aware this may reduce column longevity[2].

Q2: My compound is precipitating at the column head during injection. How do I fix this? A2: 4-Iodo-1H-indazole-6-carboxylic acid exhibits poor aqueous solubility due to its rigid planar structure and the highly lipophilic iodine atom. Injecting a sample dissolved in a strong solvent (like 100% DMSO) into a highly aqueous mobile phase causes instant precipitation. Solution: Dissolve the crude sample in a minimum volume of DMSO or DMF[3]. Instead of large volume injections, use multiple small-volume injections. For flash chromatography, always utilize the "dry loading" technique described in Protocol B[3].

Q3: Can I use standard Hexane/Ethyl Acetate for normal-phase silica purification? A3: No. Standard non-polar gradients result in severe streaking and poor recovery for indazole carboxylic acids due to strong hydrogen bonding with the bare silica. Solution: Transition to a DCM/MeOH gradient and add an acidic modifier, such as 1% Acetic Acid (AcOH), to the mobile phase. This suppresses the ionization of the carboxylic acid, keeping the molecule in a neutral state and significantly improving peak symmetry[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase conditions and chromatographic performance for acidic heterocycles:

Mobile Phase SystemAdditive / ModifierStationary PhaseTailing Factor (Tf)Resolution (Rs)Chromatographic Outcome
Water / MeCN (pH 7.0)NoneType A C18> 2.5< 1.2Severe tailing, co-elution, poor recovery[5]
Water / MeCN (pH 2.5)0.1% TFAType B C181.2 - 1.4> 2.0Sharp peaks, excellent symmetry and recovery[1]
Water / MeCN (pH 3.0)5 mM Triethylamine (TEA)Type A C181.1 - 1.3> 2.0Optimal symmetry, but reduced column lifespan[2]
DCM / MeOH1% Acetic AcidBare Silica1.4 - 1.6~ 1.8Acceptable for large-scale flash chromatography[4]

Sources

Technical Support Center: Troubleshooting Iodination of 1H-Indazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the regioselective C3-iodination of 1H-indazole-6-carboxylic acid.

The introduction of an iodine atom at the C3 position of the indazole scaffold is a critical transformation in medicinal chemistry, providing a versatile handle for downstream cross-coupling reactions[1]. However, the presence of the C6-carboxylic acid introduces significant electronic and physical hurdles. This guide dissects the causality behind common reaction failures and provides field-proven, self-validating protocols to ensure synthetic success.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, it is crucial to diagnose the specific failure mode. The following decision tree maps the logical relationship between observed symptoms, their chemical causality, and the appropriate corrective actions.

Troubleshooting Start Failed Iodination of 1H-Indazole-6-Carboxylic Acid Issue1 Low Conversion / No Reaction (< 20% Yield) Start->Issue1 Issue2 Over-Iodination (Di/Tri-iodo Byproducts) Start->Issue2 Issue3 Heterogeneous Mixture (Insoluble Starting Material) Start->Issue3 Cause1 C6-COOH deactivates C3 via electron withdrawal Issue1->Cause1 Cause2 Excess electrophile or poor temperature control Issue2->Cause2 Cause3 Strong intermolecular H-bonding causing poor solubility Issue3->Cause3 Sol1 Activate NIS with catalytic TFA to form potent I+ species Cause1->Sol1 Sol2 Strict 1.05 eq NIS stoichiometry Add portion-wise at 0 °C Cause2->Sol2 Sol3 Switch solvent to anhydrous DMF or use basic aqueous conditions Cause3->Sol3

Diagnostic decision tree for troubleshooting the iodination of 1H-indazole-6-carboxylic acid.

Technical FAQs & Troubleshooting Guide

Q1: My reaction is stalling at <20% conversion using N-Iodosuccinimide (NIS) in acetonitrile. Why is the C3-iodination failing?

The Causality: The failure is rooted in both electronic deactivation and physical solubility. The C3 position of an unsubstituted indazole is highly nucleophilic and readily undergoes electrophilic aromatic substitution (EAS)[2]. However, the C6-carboxylic acid is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it pulls electron density away from the pyrazole ring, significantly raising the activation energy required for electrophilic attack at C3. Furthermore, unprotected carboxylic acids form strong intermolecular hydrogen bonds, rendering the starting material largely insoluble in moderately polar solvents like acetonitrile (ACN). The Solution: Switch your solvent to anhydrous N,N-Dimethylformamide (DMF) to fully solubilize the starting material. To overcome the electronic deactivation, add a catalytic amount of a strong Brønsted acid, such as Trifluoroacetic acid (TFA). The acid protonates the succinimide carbonyl of NIS, generating a highly reactive iodonium ( I+ ) equivalent that can force the EAS reaction forward[3].

Q2: I am detecting di-iodinated impurities (e.g., 3,7-diiodo-1H-indazole-6-carboxylic acid) in my LC-MS. How do I prevent over-iodination?

The Causality: Halogenation kinetics dictate that once the first iodine atom is installed, the molecule can still undergo further substitution if the electrophile is highly reactive or present in excess. The C7 position is sterically accessible and electronically susceptible to secondary attack. The Solution: Regioselectivity is achieved through strict kinetic control. Limit the NIS stoichiometry to exactly 1.05 equivalents. Perform the addition portion-wise at 0 °C to suppress the activation energy available for the secondary iodination event. Only allow the reaction to warm to room temperature if TLC indicates incomplete consumption of the starting material after 2 hours.

Q3: Can I use molecular iodine ( I2​ ) instead of NIS to save costs?

The Causality: Molecular iodine ( I2​ ) is a relatively weak electrophile. It will not react with the deactivated 1H-indazole-6-carboxylic acid under neutral conditions. To use I2​ , you must invert the electronic strategy by activating the nucleophile rather than the electrophile. The Solution: Utilize the I2​ /KOH method[4]. By adding a strong base like Potassium Hydroxide (KOH), you deprotonate the N1/N2 position of the indazole, generating a resonance-stabilized indazolyl anion. This anion is exponentially more nucleophilic than the neutral indazole, allowing it to rapidly attack the weaker I2​ electrophile. This reaction is typically performed in DMF or a basic aqueous mixture.

Comparative Reagent Matrix

To aid in experimental design, the following table summarizes the quantitative data and operational parameters for the three most viable iodination systems for this specific substrate.

Reagent SystemActive SpeciesTypical YieldRegioselectivity (C3 vs Others)Operational Advantages & Limitations
NIS / DMF / Cat. TFA Activated I+ 75 - 85%> 95% C3Best overall. Mild conditions, easy to handle solid. Requires aqueous workup to remove DMF.
I2​ / KOH / DMF Indazolyl Anion65 - 80%~ 90% C3Cost-effective. Highly rapid reaction. Risk of N-iodination if base is insufficient.
I2​ / Ag2​SO4​ / MeOH AgI precipitation50 - 60%~ 85% C3Harsh. Silver salts force I+ generation. Expensive and generates heavy metal waste.

Self-Validating Experimental Protocol: Regioselective C3-Iodination

This protocol utilizes the NIS / DMF / TFA system. It is designed as a self-validating workflow, embedding in-process checks to ensure causality and reaction integrity at every step.

Materials Required:
  • 1H-indazole-6-carboxylic acid (1.0 eq, limiting reagent)

  • N-Iodosuccinimide (NIS) (1.05 eq, electrophile)

  • Trifluoroacetic acid (TFA) (0.1 eq, catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent, 10 mL/gram of substrate)

  • 10% w/v Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (Quenching agent)

Step-by-Step Methodology:
  • Dissolution & Inert Atmosphere:

    • Charge a flame-dried round-bottom flask with 1H-indazole-6-carboxylic acid.

    • Add anhydrous DMF and stir at 400 rpm until a completely clear solution is achieved.

    • Validation Check: If the solution remains cloudy, the starting material is wet or degraded. Do not proceed until fully dissolved. Purge the flask with Argon.

  • Catalyst Addition & Cooling:

    • Add catalytic TFA (0.1 eq) via syringe.

    • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C (approx. 10 minutes).

  • Electrophilic Addition (Kinetic Control):

    • Weigh out exactly 1.05 eq of NIS. Add the solid portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition prevents localized exothermic spikes, which are the primary cause of C7 over-iodination. The solution will turn a deep amber/red color as the active iodine species forms.

  • Reaction Monitoring:

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Validation Check (TLC): Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The product spot will run slightly higher (less polar) than the starting material due to the lipophilic iodine atom.

  • Quenching & Isolation:

    • Once the starting material is consumed, cool the reaction back to 0 °C.

    • Slowly add 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) equal to the volume of DMF.

    • Validation Check: The amber color must immediately discharge to a pale yellow or white suspension. This confirms the complete destruction of unreacted electrophilic iodine, preventing post-reaction halogenation.

    • Add cold distilled water (3x the volume of DMF) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

References

  • "US9388208B2 - Pyrrolo[1,2-f][1,2,4]triazines useful for treating respiratory syncitial virus infections." Google Patents. URL:[3]

Sources

Technical Support Center: 4-Iodo-1H-indazole-6-carboxylic Acid Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Preventing Decomposition and Optimizing Cross-Coupling Reactions

Executive Summary

The 4-iodo-1H-indazole-6-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, offering two orthogonal synthetic handles: an electrophilic iodine atom at C4 for metal-catalyzed cross-coupling, and a carboxylic acid at C6 for amidation or structural elaboration. However, this bifunctionality introduces significant chemoselectivity and stability challenges. Unoptimized reaction conditions frequently lead to protodeiodination, thermal decarboxylation, or undesired N-arylation.

This guide provides field-proven, mechanistically grounded solutions to prevent decomposition and maximize yields during the functionalization of this critical building block.

Pathway Analysis: Decomposition vs. Optimization

G cluster_0 Common Decomposition Pathways cluster_1 Optimized Synthetic Workflow Start 4-Iodo-1H-indazole-6-carboxylic acid (Starting Material) Deiodination Protodeiodination (Loss of C4-Iodine) Start->Deiodination Hydride Sources (Alcohols/Amines) Decarboxylation Decarboxylation (Loss of C6-COOH) Start->Decarboxylation High Heat (>100°C) Strong Base NArylation N-Arylation (Reaction at N1/N2) Start->NArylation Unprotected N-H Excess Electrophile Step1 1. Esterification (C6) 2. N-Protection (N1) Start->Step1 Protection Strategy Step2 Cross-Coupling (Aprotic Solvent, Mild Base) Step1->Step2 Pd Catalyst (e.g., XPhos Pd G3) Product Target Functionalized Indazole Step2->Product High Yield No Decomposition

Fig 1. Decomposition pathways of 4-Iodo-1H-indazole-6-carboxylic acid vs optimized workflow.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing massive protodeiodination (dehalogenation) during my Suzuki cross-coupling?

Cause: The loss of the C4 iodine atom (replaced by a hydrogen) is a dominant side reaction driven by palladium-catalyzed hydrodehalogenation. This occurs when your reaction environment contains hydride donors. Alcohols (like ethanol or methanol) and amine bases (like triethylamine) can undergo β -hydride elimination, transferring a hydride to the Pd(II) center. The catalyst then reductively eliminates the hydride with your indazole, yielding the deiodinated byproduct[1]. Solution:

  • Solvent & Base: Strictly avoid alcohol solvents and amine bases. Switch to a rigorously degassed aprotic solvent system (e.g., 1,4-Dioxane/Water or Toluene) and use inorganic bases like K3​PO4​ or Cs2​CO3​ [1].

  • Stoichiometry: Use a slight excess of the boronic acid (1.2–1.5 eq) to kinetically favor the transmetalation step over off-cycle decomposition pathways.

Q2: My indazole is losing the carboxylic acid group (mass -44 Da). How do I prevent decarboxylation?

Cause: Indazole carboxylic acids are highly susceptible to thermal decarboxylation. The electron-withdrawing nature of the heterocyclic core stabilizes the intermediate carbanion formed upon the extrusion of CO2​ . This is heavily exacerbated by temperatures exceeding 100 °C, strong basic conditions, or the presence of certain metal salts that facilitate halodecarboxylation[2]. Solution:

  • Mask the Acid: Never subject the free carboxylic acid to harsh coupling conditions. Pre-protect the C6 position as a methyl or ethyl ester.

  • Lower Temperature: Utilize highly active, sterically bulky palladium pre-catalysts (e.g., XPhos Pd G3 or Pd(dppf)Cl2​ ) that achieve full conversion at milder temperatures (60–80 °C)[3].

Q3: The reaction stalls at <20% conversion when using the free carboxylic acid. What is poisoning the catalyst?

Cause: The free carboxylic acid acts as a bidentate ligand, coordinating tightly to the palladium center and forming insoluble palladium-carboxylate oligomers. This effectively precipitates the active catalyst out of the cycle. Furthermore, the acidic proton neutralizes the base required to activate the boronic acid for transmetalation[3]. Solution: Esterification is mandatory for robust scalability. If you must couple the free acid, you must add at least 3.0 equivalents of an inorganic base to ensure the acid is fully deprotonated and sufficient base remains for the catalytic cycle.

Q4: I am getting a complex mixture of C-coupled and N-arylated products. How do I achieve chemoselectivity?

Cause: The unprotected 1H-indazole nitrogen is highly nucleophilic. Under cross-coupling conditions, it can participate in competing N-arylation (Buchwald-Hartwig or Chan-Lam type couplings) with the aryl halide or boronic acid[4]. Solution: Protect the N1 position prior to coupling. While N-Boc (tert-butyloxycarbonyl) is standard, be aware that it can be thermally labile under basic Suzuki conditions, sometimes leading to in-situ deprotection[4]. If premature deprotection causes side reactions, switch to a more robust protecting group like THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Quantitative Data: Impact of Reaction Conditions

Table 1. Optimization of Suzuki-Miyaura Coupling for 4-Iodo-1H-indazole-6-carboxylic acid derivatives.

Substrate StateCatalyst SystemBase / SolventTemp (°C)Primary Observed IssueYield of Target (%)
Free Acid, Free NH Pd(PPh3​)4​ Et3​N / EtOH100Severe Deiodination (>50%)< 10%
Free Acid, Free NH Pd(dppf)Cl2​ K2​CO3​ / DMF110Decarboxylation & Stalling15%
C6-Methyl Ester, Free NH Pd(dppf)Cl2​ K2​CO3​ / Dioxane90N-Arylation (Mixture)45%
C6-Ester, N1-Boc XPhos Pd G3 K3​PO4​ / Dioxane 70 None (Clean Conversion) > 85%

Experimental Protocols: Self-Validating Protection & Coupling Workflow

To ensure high scientific integrity and reproducible yields, follow this sequential methodology.

Phase 1: Dual Protection (Esterification & N-Boc Protection)

Causality: Masking both reactive sites prevents catalyst poisoning, decarboxylation, and N-arylation.

  • Esterification:

    • Suspend 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

    • Slowly add concentrated H2​SO4​ (0.1 eq) dropwise.

    • Reflux for 12 hours. Validation: Monitor by TLC/LCMS until the polar acid spot disappears.

    • Cool, concentrate, and neutralize with saturated NaHCO3​ . Extract with EtOAc to isolate the methyl ester.

  • N-Protection:

    • Dissolve the intermediate ester (1.0 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq).

    • Stir at room temperature for 4 hours. Validation: LCMS should show a mass shift of +100 Da.

    • Wash with water, dry over Na2​SO4​ , and concentrate to yield the fully protected building block.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: Using an aprotic solvent and mild base prevents hydride-driven deiodination.

  • Setup: In a flame-dried Schlenk tube, combine the protected indazole (1.0 eq), arylboronic acid (1.3 eq), and finely ground anhydrous K3​PO4​ (2.5 eq).

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Purge the vessel with Argon for 5 minutes.

  • Reaction: Heat to 70 °C for 6–8 hours. Validation: Monitor by LCMS to ensure no deiodinated byproduct (mass -126 Da relative to starting material) is forming.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, and purify via flash chromatography.

References

  • Royal Society Publishing. "Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions." Royal Society Open Science, 2018.[Link]

  • National Institutes of Health (NIH). "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence." PMC, 2011.[Link]

  • National Institutes of Health (NIH). "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." PMC, 2023.[Link]

Sources

Indazole Synthesis Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center. Indazoles are privileged scaffolds in medicinal chemistry, but their synthesis is notoriously prone to reproducibility issues, primarily due to regioselectivity challenges (1H- vs. 2H-tautomers) and the extreme sensitivity of key reactive intermediates[1].

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure robust, reproducible indazole synthesis.

Module 1: Mastering Regioselectivity (1H- vs. 2H-Indazoles)

Q: Why am I getting an unpredictable mixture of 1H- and 2H-indazole isomers during N-alkylation, and how can I drive absolute regioselectivity?

The Causality: Indazole is an ambident nucleophile. The 1H-indazole tautomer is thermodynamically more stable than the 2H-isomer due to a larger energy gap and extended π -electron delocalization[1]. However, direct alkylation of the unprotected indazole core often yields mixtures because the N2 position is sterically more accessible (kinetically favored), while the N1 position is thermodynamically favored. Fluctuations in temperature, solvent polarity, and the counterion of the base directly alter the kinetic vs. thermodynamic control ratio.

The Solution: To achieve >99% N1 regioselectivity, you must force thermodynamic control. Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) ensures complete deprotonation, while the hard Na + counterion coordinates effectively to direct the electrophile to the N1 position[2]. Conversely, if 2H-indazoles or C3-substituted indazoles are desired, transition-metal catalysis or specialized cyclization routes (like the Davis-Beirut reaction) should be employed to bypass the ambident alkylation issue entirely[3][4].

Quantitative Data: Regioselectivity Control Parameters
Starting ScaffoldReagent / Catalyst SystemMajor RegioisomerYield / Selectivity
C-3 Substituted 1H-IndazoleNaH, Alkyl Bromide, THF1-Alkyl-1H-indazole>99% N-1 selectivity[2]
o-NitrobenzaldiminePhosphetane (15 mol%), PhSiH 3​ 2H-IndazoleUp to 99% conversion[5]
2-NitrobenzylamineKOH, Methanol/Water2H-Indazole70–95% yield[3]
N-(benzoyloxy)indazoleCuH catalyst, 1,1-disubstituted alleneC3-allyl 1H-indazoleHigh C3-selectivity[4]

Module 2: The Cadogan Reductive Cyclization

Q: My Cadogan cyclization yields are highly variable, and reactions often stall with unreacted starting material. What causes this and how can I fix it?

The Causality: The classical Cadogan reaction relies on the exhaustive deoxygenation of o-nitroarenes by P(III) reagents (e.g., triethyl phosphite) to form a highly reactive nitrene or nitroso intermediate[5]. The primary cause of failure is trace moisture, which prematurely hydrolyzes the P(III) reagent to an unreactive P(V) species. Furthermore, the classical method requires extreme thermal conditions (refluxing triethyl phosphite at 156 °C), which can cause substrate degradation before cyclization occurs[5].

The Solution: Transition to a catalytic P(III)/P(V)=O redox cycling system. By using a biphilic phosphetane catalyst (1,2,2,3,4,4-hexamethylphosphetane) and a terminal silane reductant (phenylsilane), the reaction can be run at lower temperatures (100 °C) with distinct chemoselectivity, preventing thermal degradation and ensuring continuous regeneration of the active deoxygenating species[5][6].

Cadogan N1 o-Nitrobenzaldimine N2 Reductant Addition (PhSiH3 / Phosphetane) N1->N2 N3 Deoxygenation to Nitroso/Nitrene N2->N3 N4 Intramolecular N-N Bond Formation N3->N4 N5 2H-Indazole Product N4->N5

Workflow of the catalytic Cadogan reductive cyclization.

Protocol: Catalytic Cadogan Synthesis of 2H-Indazoles

Self-Validating System: The evolution of hydrogen gas (from silane) serves as a visual indicator of active catalyst turnover.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the o-nitrobenzaldimine substrate (1.0 equiv) and 1,2,2,3,4,4-hexamethylphosphetane oxide catalyst (15 mol%)[5].

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed toluene to reach a substrate concentration of 0.2 M.

  • Reductant Addition: Dropwise, add phenylsilane (PhSiH 3​ , 2.0 equiv) via a gas-tight syringe. Validation: Minor bubbling indicates the initiation of the P(V) to P(III) reduction cycle.

  • Heating: Heat the reaction mixture to 100 °C for 4–16 hours.

  • In-Process Control: Monitor via GC-MS. The reaction is complete when the mass ion of the nitroso intermediate is fully depleted.

  • Quenching & Purification: Cool to room temperature, quench with tetrabutylammonium fluoride (TBAF) to desilylate any protected byproducts, and purify via silica gel chromatography[6].

Module 3: The Davis-Beirut Reaction

Q: In the Davis-Beirut reaction, I observe significant degradation and ring-opened byproducts instead of the desired 2H-indazole. How can I stabilize the intermediate?

The Causality: The Davis-Beirut reaction generates a highly reactive nitroso imine intermediate in situ under alkaline conditions[3]. If the solvent system lacks a proper protic donor, or if the base concentration is excessively high, the aci-nitro intermediate undergoes competitive intermolecular nucleophilic attack or degradation rather than the desired intramolecular N-N heterocyclization[3][7].

The Solution: Solvent consideration is critical. The presence of water/alcohol is necessary to mediate proton transfer during the cyclization step, but it has a "ceiling effect"—too much water enables alternative hydrolytic ring-opening pathways[3]. Maintaining a strict ratio of methanolic KOH to aqueous media ensures the nitroso imine collapses cleanly into the 2H-indazole core.

DavisBeirut A 2-Nitrobenzylamine B Alkaline Deprotonation (KOH / MeOH) A->B C aci-Nitro Intermediate B->C D Nitroso Imine Formation C->D E N-N Heterocyclization D->E F 2H-Indazole Core E->F

Mechanistic pathway of the Davis-Beirut reaction.

Protocol: Standard Davis-Beirut Synthesis of 2H-Indazoles

Self-Validating System: The reaction mixture will undergo a distinct color change (often deep red/orange) corresponding to the formation of the nitroso imine intermediate before fading upon cyclization.

  • Substrate Solvation: Dissolve the N-substituted 2-nitrobenzylamine (1.0 equiv) in a carefully measured mixture of methanol and water (typically 4:1 v/v)[7].

  • Base Introduction: Slowly add aqueous Potassium Hydroxide (KOH, 2.0–3.0 equiv) at room temperature. Validation: Observe the immediate color shift indicating the formation of the carbanion and subsequent aci-nitro species.

  • Cyclization: Heat the mixture to 60 °C. The thermal energy drives the extraction of oxygen from the nitro group and subsequent N-N bond formation[7].

  • Monitoring: Track the reaction via TLC or LC-MS. The disappearance of the highly colored intermediate correlates with product formation.

  • Workup: Neutralize the reaction mixture with 1M HCl to pH 7, extract with ethyl acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[3].

References
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research (PMC).
  • A Biphilic Phosphetane Catalyzes N–N Bond-Forming Cadogan Heterocyclization via PIII/PV=O Redox Cycling. Journal of the American Chemical Society.
  • Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds. ResearchGate.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. MIT DSpace / Organic Letters.

Sources

Technical Support Center: Analytical Method Development for 4-Iodo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing and validating stability-indicating High-Performance Liquid Chromatography (HPLC) methods for 4-Iodo-1H-indazole-6-carboxylic acid .

Because this compound is a critical halogenated indazole building block, its purity profile directly impacts downstream active pharmaceutical ingredient (API) synthesis. The following troubleshooting guides and FAQs synthesize physicochemical causality with field-proven chromatographic strategies.

Part 1: Workflow & Degradation Pathways

To successfully analyze this compound, one must first understand its structural vulnerabilities and the logical flow of method development.

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~4.0, Low Solubility) B 2. Column & Buffer Selection (Endcapped C18, Acidic pH) A->B C 3. Gradient Optimization (Isomer Separation) B->C D 4. ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D E 5. Routine Purity Analysis (SST & Sample Testing) D->E

HPLC method development and validation workflow for 4-Iodo-1H-indazole-6-carboxylic acid.

Impurity_Pathway API 4-Iodo-1H-indazole- 6-carboxylic acid Dehalogenation Dehalogenation (UV/Thermal) API->Dehalogenation Isomerization Positional Isomers (Process Impurities) API->Isomerization Esterification Esterification (Alcoholic Solvents) API->Esterification Imp1 1H-indazole-6- carboxylic acid Dehalogenation->Imp1 Imp2 3-Iodo / 5-Iodo analogs Isomerization->Imp2 Imp3 Methyl/Ethyl Esters Esterification->Imp3

Primary degradation and process impurity pathways for 4-Iodo-1H-indazole-6-carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 4-Iodo-1H-indazole-6-carboxylic acid exhibit severe peak tailing, and how do I prepare stable sample solutions?

The Causality: 4-Iodo-1H-indazole-6-carboxylic acid contains an acidic carboxylic moiety (pKa ~4.0) and a basic indazole nitrogen. If the mobile phase pH is near the pKa of the carboxylic acid, the molecule exists in a state of partial ionization. This dynamic equilibrium during elution causes severe peak broadening and tailing. Furthermore, indazole carboxylic acids are prone to esterification when left in alcoholic solvents (like methanol) for extended periods[1].

Self-Validating Sample Preparation Protocol: To ensure stability and sharp peak symmetry, avoid pure alcohols and utilize a non-nucleophilic diluent.

  • Weighing: Accurately weigh 10.0 mg of 4-Iodo-1H-indazole-6-carboxylic acid standard into a 10 mL amber volumetric flask. (Amber glass prevents UV-induced dehalogenation).

  • Dissolution: Add 5 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes until visually dissolved.

  • Dilution: Make up to the mark with Milli-Q Water to achieve a final concentration of 1.0 mg/mL (Diluent: 50:50 ACN:Water v/v).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (discard the first 1 mL).

  • System Suitability Test (SST) Check: Inject the standard. The method is self-validated for sample prep if the Tailing Factor ( Tf​ ) is ≤1.5 and the theoretical plates ( N ) are ≥5000 .

Q2: What is the optimal chromatographic strategy to resolve the API from positional isomers like 3-Iodo-1H-indazole-6-carboxylic acid?

The Causality: During synthesis, positional isomers such as 3-Iodo-1H-indazole-6-carboxylic acid or 5-iodo analogs frequently emerge as process impurities[2]. Because these isomers have identical molecular weights and nearly identical hydrophobicities, a standard C18 column often fails to resolve them. Separation requires shape selectivity (steric recognition) and strict pH control to suppress secondary silanol interactions[3].

Recommended Chromatographic Conditions: By utilizing a Phenyl-Hexyl column, you introduce π−π interactions between the stationary phase and the indazole ring, which selectively retards isomers based on the spatial orientation of the heavy iodine atom.

ParameterOptimized ConditionRationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)Provides π−π selectivity for positional isomers.
Mobile Phase A 0.1% Orthophosphoric acid in Water (pH ~2.2)Keeps the carboxylic acid fully protonated (pH < pKa - 2).
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than Methanol.
Gradient Program 0-5 min: 10% B; 5-20 min: 10% 60% B; 20-25 min: 60% BElutes polar degradants early; sweeps lipophilic impurities late.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and sharpens peaks.
Detection UV at 230 nm (DAD/PDA)Captures the conjugated indazole chromophore.
Q3: How do I validate this purity method in accordance with the latest ICH Q2(R2) guidelines?

The Causality: The ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical procedures, emphasizing that a method must be proven "fit for purpose" through rigorous statistical demonstration of specificity, linearity, and robustness[4],[5]. For an intermediate like 4-Iodo-1H-indazole-6-carboxylic acid, proving specificity against forced degradation products is paramount.

Step-by-Step Validation Protocol (Specificity & Forced Degradation):

  • Baseline Establishment: Inject the blank (Diluent) to confirm no interfering peaks at the retention time of the API.

  • Spiking Study: Spike the API sample with known impurities (e.g., 3-iodo isomer) at the specification limit (typically 0.10% - 0.15%).

  • Stress Testing (Self-Validating Step): Subject the API to 1N HCl (60°C for 24h), 1N NaOH (60°C for 24h), 3% H2​O2​ (RT for 24h), and UV light (1.2 million lux hours)[1].

  • Peak Purity Analysis: Use a Diode Array Detector (DAD). The method is considered specific only if the Peak Purity Angle is less than the Peak Purity Threshold for the main API peak in all stressed samples.

ICH Q2(R2) Quantitative Acceptance Criteria Table:

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for Purity Method
Specificity Unambiguous assessment of analyteResolution ( Rs​ ) > 2.0 between API and closest impurity. Peak purity passed.
Linearity Proportional response across range R2≥0.999 from LOQ to 150% of target concentration[1].
Accuracy (Recovery) Agreement with true value95.0% - 105.0% recovery at 50%, 100%, and 150% spike levels.
Precision (Repeatability) Closeness of agreement%RSD ≤2.0% for 6 replicate injections of the 100% standard[4].
LOD / LOQ Signal-to-Noise ratio approachS/N ≥3 for LOD; S/N ≥10 for LOQ.
Q4: I am observing a baseline drift and a secondary peak growing over time in the standard solution. What is causing this?

The Causality: If you observe a new peak emerging in your standard solution over a 24-48 hour period, you are likely witnessing one of two chemical phenomena:

  • Dehalogenation: The Carbon-Iodine (C-I) bond is the weakest among carbon-halogen bonds. Under ambient UV light or thermal stress, homolytic cleavage can occur, stripping the iodine atom and generating 1H-indazole-6-carboxylic acid as a degradant[3].

  • Solvolysis/Esterification: If you ignored the sample preparation protocol and used Methanol as your diluent, the acidic environment catalyzes an esterification reaction between the carboxylic acid group and the alcohol, forming Methyl 1H-indazole-6-carboxylate derivatives[1].

Troubleshooting Protocol:

  • Immediate Fix: Switch your diluent strictly to Acetonitrile/Water.

  • Storage: Store all autosampler vials at 4°C during the run.

  • Verification: Inject a fresh standard against the degraded standard. If the new peak elutes earlier than the API, it is likely the dehalogenated product (less lipophilic). If it elutes later, it is likely the methyl ester (more lipophilic due to the masking of the polar carboxylic acid).

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • Identification and assessment of novel degradants in pazopanib hydrochloride using stability-indicating RP-HPLC method. Taylor & Francis. Available at:[Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Impurity Profile in Gamendazole: Experimental Male Oral Contraceptive. ResearchGate. Available at:[Link]

Sources

Technical Support Center: 4-Iodo-1H-indazole-6-carboxylic Acid Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult on the downstream processing of amphoteric, multi-functional heterocyclic scaffolds. Working with 4-Iodo-1H-indazole-6-carboxylic acid presents a unique trifecta of challenges for drug development professionals:

  • Amphoteric Zwitterionic Behavior: The indazole core possesses both a basic pyrazole-like nitrogen (pKa ~1.04) and an highly acidic N-H (pKa ~13.86)[1]. When coupled with a carboxylic acid (pKa ~3.03)[2], the molecule dynamically shifts between cationic, zwitterionic, and anionic states depending on the pH[3].

  • Palladium Chelation: The bidentate nature of the indazole nitrogens and the carboxylate oxygen creates strong chelates with transition metals, severely complicating the workup of Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[4].

  • Regioselectivity & Solubility: Strong intermolecular hydrogen bonding leads to poor solubility in standard non-polar organic solvents, often resulting in emulsion formations or product loss during liquid-liquid extraction. Furthermore, the nucleophilic nature of the indazole nitrogens can lead to N-alkylation or N-acylation side reactions during downstream amide couplings[5].

This guide provides self-validating protocols, mechanistic troubleshooting, and step-by-step workflows to ensure high-yield, high-purity isolation of this critical building block.

Part 1: Physicochemical Data & Workup Implications

To design a rational workup, we must first understand the thermodynamic and acid-base properties of the molecule. I have summarized the critical quantitative data below.

Table 1: Physicochemical Properties & Workup Causality

PropertyValue / CharacteristicWorkup Implication (Causality)
pKa (Indazolium N2) ~1.04[1]Highly acidic aqueous solutions (pH < 1) will protonate the core, making it water-soluble as a cation.
pKa (Carboxylic Acid) ~3.03[2]Aqueous base (pH > 7) yields the water-soluble carboxylate. The isoelectric point (pI) is ~pH 2.0 - 2.5.
pKa (Indazole N1-H) ~13.86[1]Strong bases (e.g., NaOH) will doubly deprotonate the molecule, risking oxidation or N-alkylation side reactions.
Solubility Profile High in DMSO/DMF, Poor in DCM/EtOAcStandard liquid-liquid extraction (LLE) is inefficient. Isoelectric precipitation is the preferred isolation method.
Metal Affinity High (N, O donor atoms)Standard filtration is insufficient for Pd removal; chemical scavengers (e.g., Thiol-silica) are mandatory[6].
Part 2: Troubleshooting Guides & FAQs

Q1: My Suzuki coupling with 4-Iodo-1H-indazole-6-carboxylic acid went to completion, but I lose all my product during the standard EtOAc/Water aqueous workup. Why? Mechanistic Causality: You are likely experiencing the "amphoteric trap." At neutral pH, the compound exists partially as a zwitterion or a highly polar neutral species that is insoluble in both EtOAc and Water, often crashing out at the phase boundary as an intractable emulsion[3]. The Fix: Abandon neutral liquid-liquid extraction. Instead, use an Isoelectric Precipitation strategy. Dilute the reaction with water, adjust the pH to >9 using saturated aqueous NaHCO3​ to fully solubilize the product as the carboxylate anion. Wash with an organic solvent (e.g., MTBE or EtOAc) to remove neutral impurities (ligands, unreacted boronic acids). Then, carefully acidify the aqueous layer to pH 2.5-3.0 using 1M HCl. The product will precipitate cleanly.

Q2: The isolated product from my cross-coupling is gray/black, and NMR shows broad peaks. How do I remove the stubborn Palladium? Mechanistic Causality: The indazole nitrogens and the carboxylic acid moiety act as excellent ligands for Pd(II) and Pd(0) nanoparticles, forming stable chelates that co-precipitate with your product. Broad NMR peaks are a hallmark of paramagnetic metal contamination. The Fix: Simple Celite filtration is inadequate because the Pd is chemically bound, not just physically suspended[6]. You must introduce a scavenger with a higher thermodynamic affinity for Pd than your product. Use silica-supported thiol scavengers (e.g., Si-Thiol or Si-TMT)[4]. The soft sulfur atoms outcompete the hard/borderline nitrogen and oxygen donors of the indazole.

Q3: During amide coupling of the carboxylic acid, I am seeing multiple spots on TLC and a complex NMR. What is happening? Mechanistic Causality: The N1-H of the indazole is nucleophilic. When activating the C6-carboxylic acid (e.g., with HATU or EDC), intermolecular attack by the N1 or N2 of another indazole molecule can occur, leading to the formation of N-1 and N-2 regioisomers or N-acylurea byproducts[5]. The Fix: Use a traceless protecting group strategy or strictly control the stoichiometry. Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid, and consider switching to a more powerful uronium salt like HATU if using EDC[5].

Part 3: Validated Experimental Protocols
Protocol A: pH-Guided Isoelectric Precipitation Workup

This self-validating protocol ensures that product loss is minimized by tracking the mass balance through precise pH control.

  • Quench & Solubilize: Upon completion of the cross-coupling reaction (typically in DMF, Dioxane, or THF), cool the mixture to room temperature. Add 3 volumes of 5% aqueous NaHCO3​ . The pH should be ~9.

  • Organic Wash: Extract the basic aqueous layer with MTBE (2 x 2 volumes). Validation Check: TLC the MTBE layer. It should contain phosphine ligands and neutral organic impurities, but no indazole product (which remains in the aqueous phase as the carboxylate). Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 2.5 (monitor with a calibrated pH meter).

  • Aging & Filtration: Allow the resulting suspension to age at 5 °C for 1 hour to promote crystal growth. Filter the precipitate through a sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold water (2 x 1 vol) to remove inorganic salts, followed by a minimal amount of cold ethanol to displace water. Dry under vacuum at 45 °C.

Protocol B: Advanced Palladium Scavenging

For pharmaceutical intermediates requiring elemental impurity controls and Pd levels < 10 ppm[7].

  • Dissolution: Dissolve the crude gray precipitate from Protocol A in a polar aprotic solvent (e.g., THF with 10% MeOH) to a concentration of ~0.1 M.

  • Scavenger Addition: Add a silica-supported metal scavenger, such as Si-Thiol or Si-TMT (Silica-bound 2,4,6-trimercaptotriazine), at 20% w/w relative to the crude product[4].

  • Incubation: Stir the heterogeneous mixture at 40 °C for 4-6 hours. The elevated temperature ensures the kinetic release of Pd from the indazole chelate, allowing it to be irreversibly bound by the thiol groups.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded silica[6]. Wash the pad thoroughly with hot THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Pd-free product (white to off-white solid).

Part 4: Workflow Visualizations

The following diagram illustrates the logical flow of the pH-guided extraction and Pd-scavenging process, highlighting the phase distribution of the amphoteric indazole.

WorkupWorkflow Crude Crude Reaction (Pd, Ligands, Product) BaseAdd Add Aq. NaHCO3 (pH > 9) Crude->BaseAdd PhaseSplit Phase Separation BaseAdd->PhaseSplit OrgWaste Organic Phase (Ligands, Impurities) -> Discard PhaseSplit->OrgWaste MTBE/EtOAc wash AqProduct Aqueous Phase (Product as Carboxylate) PhaseSplit->AqProduct Water soluble Acidify Careful Acidification (1M HCl to pH 2.5) AqProduct->Acidify Precip Isoelectric Precipitation Acidify->Precip Zwitterion forms Filter Filtration & Drying Precip->Filter PdCheck Pd Level > 10 ppm? Filter->PdCheck Scavenge Si-Thiol Treatment (THF/MeOH, 40°C) PdCheck->Scavenge Yes Final Pure 4-Substituted Indazole-6-carboxylic acid PdCheck->Final No Scavenge->Final Filter silica

Workflow for the pH-guided isolation and palladium scavenging of amphoteric indazole derivatives.

To understand why Palladium scavenging is so critical, we must look at the chelation mechanics. The diagram below shows the logical relationship between the functional groups and metal affinity.

ChelationMechanism Pd Pd(II) / Pd(0) N1 Indazole N1 (Borderline) N1->Pd Weak Chelation N2 Indazole N2 (Hard/Borderline) N2->Pd Moderate Chelation O1 Carboxylate O (Hard) O1->Pd Ionic/Coordination Thiol Si-Thiol (S) (Soft Scavenger) Thiol->Pd Strong Covalent Affinity (Displaces Indazole)

Competitive binding mechanism between indazole donor atoms and soft sulfur scavengers for Pd.

References
  • Source: wikipedia.
  • Source: lookchem.
  • Source: benchchem.
  • Source: acs.org (Organic Process Research & Development)
  • Source: biotage.
  • Source: jchr.
  • Source: benchchem.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 4-Iodo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. 4-Iodo-1H-indazole-6-carboxylic acid, a heterocyclic compound, represents a significant scaffold in medicinal chemistry, often serving as a crucial intermediate in the synthesis of targeted therapeutics.[1][2] Its unique structure, featuring both a halogen and a carboxylic acid moiety, presents specific challenges and considerations for analytical characterization, particularly by mass spectrometry (MS).

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 4-Iodo-1H-indazole-6-carboxylic acid. We will delve into the nuances of ionization techniques, the strengths of various mass analyzers, and provide actionable, data-supported protocols for researchers, scientists, and drug development professionals. Our focus is on delivering not just methods, but a deeper understanding of the "why" behind the experimental choices, ensuring robust and reliable analytical outcomes.

The Analytical Challenge: Understanding the Molecule

4-Iodo-1H-indazole-6-carboxylic acid (C₈H₅IN₂O₂) possesses a molecular weight of approximately 288 g/mol . Its structure is characterized by an indazole core, a carboxylic acid group, and an iodine atom. Each of these features influences its behavior in a mass spectrometer. The carboxylic acid group is readily ionizable, making it amenable to techniques like electrospray ionization (ESI). The iodine atom, with its characteristic isotopic signature (¹²⁷I is the only stable isotope), provides a clear marker for identification but can also influence fragmentation patterns.

A critical consideration for halogenated compounds is the potential for dehalogenation in the ion source, which can complicate spectral interpretation. For instance, deiodination of aromatic compounds has been observed with ESI-MS, particularly when using formic acid as a mobile phase additive.[3]

Ionization Source Selection: A Critical First Step

The journey of an analyte from a liquid or solid state to a gaseous ion is the foundational step of any MS analysis. The choice of ionization source is critical and is dictated by the analyte's physicochemical properties. For 4-Iodo-1H-indazole-6-carboxylic acid, two primary ionization techniques are most applicable: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar molecules that are already ionized or can be easily ionized in solution.[4][5] Given the presence of the carboxylic acid group, 4-Iodo-1H-indazole-6-carboxylic acid is an excellent candidate for ESI, especially in negative ion mode where the carboxylate anion ([M-H]⁻) can be readily formed.[6]

Mechanism of ESI (Negative Ion Mode):

  • Nebulization: The analyte solution is pumped through a heated capillary, at the tip of which a high negative voltage is applied. This creates a fine spray of charged droplets.

  • Desolvation: A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets, shrinking them and increasing the charge density at the surface.

  • Ion Evaporation/Charge Residue: As the droplets reach the Rayleigh limit, they undergo Coulombic fission, releasing gaseous ions. For 4-Iodo-1H-indazole-6-carboxylic acid, this results in the formation of the deprotonated molecule, [M-H]⁻.

Experimental Protocol: ESI-MS of 4-Iodo-1H-indazole-6-carboxylic acid

  • Sample Preparation: Prepare a 1 µg/mL solution of 4-Iodo-1H-indazole-6-carboxylic acid in a 50:50 mixture of acetonitrile and water. To promote ionization, 0.1% formic acid can be added for positive mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative mode ([M-H]⁻).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 to -4.5 kV

    • Drying Gas Temperature: 300-350 °C

    • Drying Gas Flow: 5-10 L/min

    • Nebulizer Pressure: 30-50 psi

  • Mass Analyzer Settings:

    • Scan Range: m/z 50-500

    • Acquisition Rate: 1-2 spectra/s

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful ionization technique that is suitable for a broader range of analyte polarities and is less susceptible to matrix effects compared to ESI. It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions.

Mechanism of APCI (Negative Ion Mode):

  • Vaporization: The analyte solution is passed through a heated nebulizer, converting the liquid into a fine aerosol that is then completely vaporized.

  • Corona Discharge: A high voltage is applied to a corona needle, creating a plasma of reagent gas ions (typically from the solvent).

  • Chemical Ionization: The vaporized analyte molecules collide with the reagent ions, leading to proton abstraction and the formation of [M-H]⁻ ions.

Comparison of ESI and APCI for 4-Iodo-1H-indazole-6-carboxylic acid
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.[5]Gas-phase chemical ionization via a corona discharge.[7]
Analyte Polarity Best for polar and ionic compounds.[4]Suitable for a wider range of polarities, including less polar compounds.
Ionization Efficiency High for pre-formed ions in solution.Efficient for compounds that can be vaporized and have appropriate proton affinity.
Susceptibility to Matrix Effects More susceptible to ion suppression.[8]Generally less susceptible to matrix effects.
Thermal Degradation Minimal, as it is a soft ionization technique.[5]Potential for thermal degradation of labile compounds due to the heated nebulizer.
Suitability for 4-Iodo-1H-indazole-6-carboxylic acid Excellent, particularly in negative ion mode due to the acidic proton of the carboxylic acid.Good, but may be less efficient than ESI if the compound is highly polar.

For routine analysis of 4-Iodo-1H-indazole-6-carboxylic acid, ESI is generally the preferred method due to its high efficiency for ionizing the polar carboxylic acid group, leading to excellent sensitivity.

Mass Analyzer Selection: Resolving and Detecting the Ions

Once ionized, the ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The choice of mass analyzer impacts the resolution, mass accuracy, and sensitivity of the analysis.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

A Q-TOF mass spectrometer combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid instrument offers high resolution and excellent mass accuracy, making it ideal for accurate mass measurements and structural elucidation.[1]

Workflow for Q-TOF Analysis:

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Processing A LC Separation B ESI Source A->B C Quadrupole (Precursor Selection) B->C D Collision Cell (CID) C->D E TOF Analyzer (Fragment Ion Detection) D->E F Accurate Mass Spectrum E->F G Elemental Composition Determination F->G

Caption: Q-TOF MS workflow for 4-Iodo-1H-indazole-6-carboxylic acid analysis.

Advantages of Q-TOF for this analysis:

  • High Resolution: Allows for the separation of isobaric interferences.

  • Accurate Mass Measurement: Enables the confident determination of the elemental composition of the parent ion and its fragments.[1]

  • MS/MS Capability: The quadrupole can be used to isolate the precursor ion, which is then fragmented in the collision cell, providing valuable structural information.

Orbitrap Mass Spectrometry

Orbitrap mass spectrometers are renowned for their exceptionally high resolution and mass accuracy.[9] They trap ions in an orbital motion around a central electrode, and the frequency of this motion is directly related to the m/z of the ion.

Advantages of Orbitrap for this analysis:

  • Ultra-High Resolution: Can resolve even very closely spaced isotopic peaks.[9]

  • Superior Mass Accuracy: Provides sub-ppm mass accuracy, leading to unambiguous elemental composition determination.

  • High Sensitivity: Modern Orbitrap instruments offer excellent sensitivity, enabling the detection of low-level impurities or metabolites.

Triple Quadrupole (QqQ) Mass Spectrometry

A triple quadrupole mass spectrometer consists of two quadrupole mass analyzers separated by a collision cell. This setup is the gold standard for targeted quantification due to its high sensitivity and specificity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[7][10]

Workflow for QqQ Analysis (MRM Mode):

G cluster_0 Ionization & Precursor Selection cluster_1 Fragmentation & Product Ion Selection cluster_2 Detection & Quantification A ESI Source B Q1 (Precursor Ion Selection) A->B C q2 (Collision Cell) B->C D Q3 (Product Ion Selection) C->D E Detector D->E F Quantitative Data E->F

Caption: Triple Quadrupole MS workflow for targeted quantification.

Advantages of QqQ for this analysis:

  • Unmatched Sensitivity for Quantification: Ideal for trace-level analysis, such as in pharmacokinetic studies.[10][11]

  • High Specificity: MRM mode filters out most of the chemical noise, leading to very low background and high signal-to-noise ratios.[7]

Comparative Overview of Mass Analyzers
Mass AnalyzerResolutionMass AccuracyPrimary Application for 4-Iodo-1H-indazole-6-carboxylic acid
Q-TOF HighExcellent (< 5 ppm)Accurate mass measurement, structural confirmation, and impurity profiling.[12]
Orbitrap Ultra-HighExceptional (< 3 ppm)High-confidence structural elucidation, metabolomics, and analysis of complex mixtures.[9][13]
Triple Quadrupole (QqQ) LowUnit MassTargeted quantification, pharmacokinetic studies, and bioanalysis.[8][10][11]
Fragmentation Analysis: Deciphering the Structure

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[4] By isolating the precursor ion and inducing fragmentation, we can gain insights into the molecule's structure.[14] For 4-Iodo-1H-indazole-6-carboxylic acid ([M-H]⁻ at m/z ~287), common fragmentation pathways in negative ion mode would likely involve:

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a very common fragmentation pathway for such compounds.

  • Loss of I (127 Da): Cleavage of the carbon-iodine bond.

  • Ring Cleavage: Fragmentation of the indazole ring system, potentially leading to characteristic ions such as the acylium-indazole ion (m/z 145).[15]

A high-resolution mass spectrometer like a Q-TOF or Orbitrap is essential for accurately identifying these fragment ions and proposing fragmentation pathways.

Conclusion and Recommendations

The optimal mass spectrometry method for the analysis of 4-Iodo-1H-indazole-6-carboxylic acid is highly dependent on the analytical goal.

  • For qualitative analysis, structural confirmation, and impurity profiling , a Q-TOF or Orbitrap mass spectrometer coupled with an ESI source is the recommended platform. The high resolution and accurate mass capabilities of these instruments provide unambiguous identification and characterization.[12][13]

  • For quantitative analysis, particularly at low concentrations in complex matrices , a triple quadrupole mass spectrometer operating in MRM mode with an ESI source is the superior choice. Its sensitivity and specificity are unparalleled for targeted quantification.[10][11][16]

By understanding the interplay between the analyte's properties and the capabilities of different mass spectrometry platforms, researchers can develop robust and reliable methods for the analysis of 4-Iodo-1H-indazole-6-carboxylic acid, thereby accelerating the pace of drug discovery and development.

References
  • Thermo Fisher Scientific. (n.d.). From Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • American Pharmaceutical Review. (2013, July 18). Triple Quadrupole Mass Spectrometry Advances Pharmaceutical Analysis.
  • van der Heeft, E., et al. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. PMC.
  • Nagy, G., et al. (n.d.). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library.
  • Benchchem. (n.d.). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
  • Thermo Fisher Scientific. (n.d.). AN64500-EN Quantitation of 122 Drugs in Urine by Triple Quadrupole Mass Spectrometry.
  • Lab-Training. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.
  • ResolveMass Laboratories Inc. (2024, October 27). Other Quantification using Triple Quad Mass Spectrometry.
  • Shimadzu. (n.d.). Triple Quadrupole LC-MS/MS.
  • Luo, X., et al. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Metabolomics.blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?
  • Sigma-Aldrich. (n.d.). 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid.
  • PubMed. (2013, November 15). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
  • Amerigo Scientific. (n.d.). 1H-Indazole-6-carboxylic acid (97%).
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxylic acid 97 704-91-6.
  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • ResearchGate. (2025, August 7). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.
  • ACS Publications. (2014, April 14). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency.
  • CymitQuimica. (n.d.). CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid.
  • Wikipedia. (n.d.). Electrospray ionization.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Supplemental Information. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold.

Sources

The Analytical Challenge: Why 4-Iodo-1H-indazole-6-carboxylic acid Demands Advanced Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of analytical methodologies for halogenated indazole derivatives, focusing on chromatographic behavior, ionization mechanics, and regulatory validation.

4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0) is a critical bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and negative allosteric modulators. Ensuring the absolute purity of this intermediate is paramount; trace impurities—particularly dehalogenated variants (1H-indazole-6-carboxylic acid) or regioisomers—can drastically alter downstream reaction yields and pharmacological profiles.

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by halogenated indazole carboxylic acids. The molecule possesses both a basic indazole nitrogen and an acidic carboxylic moiety (pKa ~4.0). If analyzed at a neutral pH, the compound exists in a partially ionized state, leading to severe peak tailing and unpredictable retention times on standard reversed-phase columns. Furthermore, UV detection alone is fundamentally insufficient; the UV absorbance spectra of the iodinated parent and its dehalogenated impurity are nearly indistinguishable.

To overcome these structural hurdles, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as the gold standard, providing both chromatographic resolution and exact mass confirmation.

Methodological Comparison: Selecting the Optimal Analytical Strategy

To objectively determine the best approach for purity determination, we must evaluate the performance of HPLC-MS against standard alternatives like HPLC-UV, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodSpecificity & IdentificationSensitivity (LOD)Causality of Limitations / AdvantagesRun Time
HPLC-MS Excellent (Mass + RT) < 0.05 µg/mL Optimal. Resolves co-eluting impurities and confirms exact mass (m/z 288.9) without derivatization.5–10 min
HPLC-UV Moderate (RT only)~ 0.5 µg/mLCannot distinguish between the parent compound and dehalogenated impurities due to identical chromophores.10–15 min
1H-NMR High (Chemical shifts)~ 10 µg/mLExcellent for structural elucidation [1], but lacks the sensitivity required for trace impurity quantification.15–30 min
GC-MS PoorN/ARequires complex derivatization (e.g., silylation) of the carboxylic acid and indazole NH, risking degradation.> 30 min

Self-Validating HPLC-MS Protocol

Every robust analytical method must be a self-validating system. The following protocol is designed not just to measure purity, but to continuously prove the system's fitness for purpose in alignment with [2].

A. Reagent & Sample Preparation
  • Diluent Choice: 50:50 Water:Acetonitrile. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent front distortion and peak splitting.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of a certified reference standard in methanol. Dilute to a working concentration of 10 µg/mL using the diluent.

  • Sample Preparation: Dissolve the batch sample of 4-Iodo-1H-indazole-6-carboxylic acid to a target concentration of 10 µg/mL in the diluent.

B. Chromatographic Conditions
  • Column: UHPLC C18, 2.1 × 50 mm, 1.8 µm. Causality: The sub-2 µm particle size provides the high theoretical plate count necessary to achieve baseline resolution ( Rs​>2.0 ) between the target compound and structurally similar regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mechanistic Causality: At pH ~2.7 (provided by 0.1% Formic Acid), the carboxylic acid is fully protonated (neutral), driving hydrophobic interaction with the C18 stationary phase and preventing peak tailing. Simultaneously, the acidic environment provides abundant protons to facilitate positive electrospray ionization (ESI+) of the basic indazole nitrogen [3].

  • Gradient: 5% B to 95% B over 6 minutes, hold for 2 minutes, re-equilibrate for 2 minutes. Flow rate: 0.4 mL/min.

C. Mass Spectrometry Conditions
  • Ionization Mode: ESI Positive (ESI+).

  • Target Mass: m/z 288.9 [M+H]+ . (Exact mass of C8​H5​IN2​O2​ is 287.94 Da).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

D. The Self-Validation Sequence (System Suitability)

To ensure trustworthiness, the sequence must execute the following self-validating steps before sample analysis:

  • Blank Injection (Diluent): Confirms baseline stability and rules out column carryover.

  • System Suitability Test (SST): Six replicate injections of the 10 µg/mL standard. The system is only validated if the Relative Standard Deviation (RSD) of the retention time is < 1.0% and peak area RSD is < 2.0%.

  • Resolution Spike: An injection of the sample spiked with 1% 1H-indazole-6-carboxylic acid to prove the system can physically separate the dehalogenated impurity from the parent peak.

Analytical Workflow Visualization

Analytical_Workflow Prep Sample Preparation (4-Iodo-1H-indazole-6-carboxylic acid) SST System Suitability Test (SST) (Blank & Standard Injections) Prep->SST Aliquot Transfer HPLC UHPLC Separation (C18, 0.1% FA Mobile Phase) SST->HPLC Validated Injection MS Mass Spectrometry (ESI+ Mode, m/z 288.9) HPLC->MS Eluent Flow Val Data Analysis & Validation (ICH Q2(R2) Compliance) MS->Val Spectral Data

Fig 1: Self-validating HPLC-MS workflow for indazole purity determination.

Experimental Validation Data

Following the execution of the protocol, the method's performance was evaluated against ICH Q2(R2) criteria. The quantitative data below demonstrates the method's reliability for routine purity determination.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.02 µg/mL (S/N > 3)Reportable value established
Limit of Quantitation (LOQ) 0.06 µg/mL (S/N > 10)Precision RSD < 10% at LOQ
Linearity Range 0.1 – 50 µg/mL R2≥0.999
Method Precision (Repeatability) 0.85% RSD (n=6)RSD 2.0%
Accuracy (Spike Recovery) 99.2% – 101.5%98.0% – 102.0%
Specificity (Resolution) Rs​=2.8 (vs. des-iodo impurity)Baseline resolution ( Rs​≥1.5 )

References

  • Title: Synthesis and analysis of potential metabolites of ADB-5´Br-BUTINACA Source: Diva-Portal (Umeå University Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity Source: MDPI (Molecules) URL: [Link]

A Comparative Guide to the Reactivity of 4-Iodoindazole vs. Other Halo-Indazole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The functionalization of this bicyclic heterocycle is paramount for exploring structure-activity relationships and developing novel drug candidates. Among the various methods for indazole derivatization, palladium-catalyzed cross-coupling reactions of halo-indazoles stand out as a robust and versatile strategy.

This guide provides an in-depth technical comparison of the reactivity of 4-iodoindazole with other halo-indazole derivatives (bromo-, chloro-, and other positional iodo-isomers). By understanding the nuances of their reactivity, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery process.

The Decisive Role of the Halogen: A Reactivity Hierarchy

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the carbon-halogen bond is a critical determinant of reactivity. The generally accepted trend for aryl halides follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F. Consequently, the reactivity in the rate-determining oxidative addition step of the catalytic cycle typically follows the inverse trend: I > Br > Cl.[2][3] This principle holds true for the halo-indazole series, making iodo-indazoles the most reactive and, therefore, often the substrates of choice for facile C-C and C-N bond formation.

While fluoro-indazoles are also of interest, their high C-F bond strength often necessitates specialized catalytic systems and harsher reaction conditions for activation.[4][5] For this reason, this guide will focus on the more commonly employed iodo, bromo, and chloro derivatives.

Positional Isomerism: The Electronic and Steric Landscape of the Indazole Ring

Beyond the identity of the halogen, its position on the indazole ring significantly influences reactivity. This is a result of a complex interplay between electronic and steric effects.[6]

  • Electronic Effects : The electron density at the carbon atom bearing the halogen plays a crucial role. The C3 position of the indazole ring is generally considered the most electron-deficient, which often leads to the highest reactivity in the oxidative addition to the Pd(0) catalyst.[6]

  • Steric Hindrance : The accessibility of the C-X bond to the bulky palladium catalyst can also impact reaction rates. Positions flanked by other substituents may exhibit reduced reactivity due to steric hindrance.[6]

The 4-position of the indazole ring, while not as electronically activated as the C3-position, offers a unique substitution pattern that is often desirable in medicinal chemistry. Understanding its reactivity in comparison to other positions is therefore of great importance.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a practical comparison, we will examine the relative reactivity of 4-iodoindazole and its halo-indazole counterparts in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The enhanced reactivity of iodo-indazoles is particularly advantageous here, often allowing for milder reaction conditions and higher yields compared to their bromo- and chloro-analogues.

Halo-IndazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1H-indazole Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O906~90 (estimated)Adapted from[7]
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80285[8]
5-Bromo-1H-indazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80250[8]
3-Iodo-1H-indazole Phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene1001285[6]
7-Bromo-4-substituted-1H-indazole 4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Cs₂CO₃DMFReflux48Moderate to Good[5]
5-Bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxamide Arylboronic acidsPd(OAc)₂CsF---Good[9]

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity. However, it serves to illustrate the general trends and successful conditions for the coupling of various halo-indazoles.

As the table suggests, iodo-indazoles are highly effective substrates for Suzuki-Miyaura couplings. While direct comparative data for 4-iodo- vs. 4-bromo- or 4-chloroindazole under identical conditions is scarce in the literature, the general principle of I > Br > Cl reactivity allows us to infer that 4-iodoindazole would provide higher yields and/or require milder conditions than its bromo and chloro counterparts.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reactivity trend of halo-indazoles in this reaction mirrors that of the Suzuki-Miyaura coupling, with iodides being the most reactive substrates.

Halo-IndazoleAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-1H-indazole PhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF2595[10]
5-Bromo-3-iodo-1H-indazole PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF2085 (at C3)[10]

The high reactivity of the C-I bond allows for the selective functionalization of dihalo-indazoles, as demonstrated by the Sonogashira coupling at the C3-iodo position of 5-bromo-3-iodo-1H-indazole, leaving the C5-bromo position intact for subsequent transformations.[10]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with less reactive aryl halides. Again, iodo-indazoles are generally more amenable to these reactions.

Halo-IndazoleAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-1H-indazole MorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane100High[6]
4-Iodopyrazole *AnilinePd(dba)₂/P(t-Bu)₃NaOt-BuToluene100Good[6]

Data for 4-iodopyrazole is included as a related heterocyclic analogue to provide insight due to the scarcity of data on 4-iodo-indazole.

The Necessity of N-Protection

For many cross-coupling reactions, particularly those involving the C3 position, protection of the indazole nitrogen (N1) is often crucial.[6] This prevents side reactions and catalyst deactivation, leading to improved yields. Common protecting groups include trityl (Tr), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM). However, for couplings at other positions, such as C4, N-protection may not always be necessary, and its requirement should be evaluated on a case-by-case basis. Some studies have shown successful couplings of unprotected indazoles.[11]

Mechanistic Considerations: The Oxidative Addition Step

The key step that dictates the reactivity of halo-indazoles in palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the Pd(0) catalyst. This step involves the cleavage of the C-X bond and the formation of a new C-Pd and Pd-X bond, resulting in a Pd(II) intermediate.

G Pd(0)L2 Pd(0)L2 TS_OA Oxidative Addition (Rate-Determining) Pd(0)L2->TS_OA Ar-X Halo-indazole Ar-X->TS_OA Ar-Pd(II)L2-X Palladium(II) Intermediate TS_OA->Ar-Pd(II)L2-X TS_TM Transmetalation Ar-Pd(II)L2-X->TS_TM Nu-M Nucleophile (e.g., R-B(OH)2) Nu-M->TS_TM Ar-Pd(II)L2-Nu Palladium(II) Intermediate TS_TM->Ar-Pd(II)L2-Nu TS_RE Reductive Elimination Ar-Pd(II)L2-Nu->TS_RE TS_RE->Pd(0)L2 Catalyst Regeneration Ar-Nu Coupled Product TS_RE->Ar-Nu

The energy barrier for this oxidative addition step is directly related to the strength of the C-X bond. The weaker C-I bond in 4-iodoindazole results in a lower activation energy for oxidative addition compared to the stronger C-Br and C-Cl bonds in 4-bromo- and 4-chloroindazole, respectively. This fundamental difference in bond energy is the primary reason for the observed reactivity trend of I > Br > Cl.[2]

Experimental Protocols

To facilitate the application of this knowledge, a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of a 4-iodo-indazole derivative is provided below. This protocol can be adapted for other halo-indazoles and coupling partners with appropriate optimization.

Detailed Protocol: Suzuki-Miyaura Coupling of N-Protected 4-Iodoindazole with Phenylboronic Acid

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine N-protected 4-iodoindazole, phenylboronic acid, and base in a reaction vessel. Inert Evacuate and backfill the vessel with an inert gas (e.g., Argon). Reactants->Inert Solvent Add degassed solvent (e.g., Dioxane/H2O). Inert->Solvent Catalyst Add Pd catalyst (e.g., Pd(PPh3)4). Solvent->Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 90 °C). Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Dilute with an organic solvent and wash with water and brine. Cool->Extract Dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Chromatography Purify the crude product by column chromatography. Concentrate->Chromatography Product Obtain the pure 4-phenyl-indazole derivative. Chromatography->Product

Materials:

  • N-protected 4-iodoindazole (e.g., N-Boc-4-iodo-1H-indazole) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the N-protected 4-iodoindazole, phenylboronic acid, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-indazole derivative.

Conclusion

The choice of halo-indazole derivative for cross-coupling reactions is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. 4-Iodoindazole and other iodo-indazole isomers generally offer the highest reactivity due to the lower C-I bond dissociation energy, allowing for milder reaction conditions and broader substrate scope. While bromo- and chloro-indazoles are also valuable substrates, they typically require more forcing conditions and carefully optimized catalytic systems. By understanding the interplay of the halogen's identity, its position on the indazole ring, and the specific reaction conditions, researchers can strategically employ these versatile building blocks to accelerate the synthesis of novel and potentially life-saving therapeutic agents.

References

  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers - Benchchem. (URL: )
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem. (URL: )
  • Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole - Benchchem. (URL: )
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO. (URL: [Link])

  • discovery and history of 4-Iodo-3-methyl-1H-indazole - Benchchem. (URL: )
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC. (URL: [Link])

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis | Journal of the American Chemical Society. (URL: [Link])

  • Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines - Benchchem. (URL: )
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (URL: [Link])

  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst - UVic - University of Victoria. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (URL: [Link])

  • Steric and Stereoelectronic Effects in Organic Chemistry - download. (URL: [Link])

  • How Oxidative Addition works in Transition Metal Catalysis- Pd, Mg, Rh - YouTube. (URL: [Link])

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing). (URL: [Link])

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (URL: )
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (URL: [Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole - Benchchem. (URL: )
  • Advances in Cross-Coupling Reactions - MDPI. (URL: [Link])

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. (URL: [Link])

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (URL: [Link])

Sources

Structure-Activity Relationship (SAR) of 4-Substituted Indazole Derivatives: A Comparative Guide for Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Indazoles are privileged nitrogen-containing heterocycles that serve as foundational scaffolds in modern medicinal chemistry. While substitutions at the 3-, 5-, and 6-positions have historically dominated kinase inhibitor design, recent advancements have illuminated the unique pharmacological advantages of 4-substituted indazole derivatives .

By strategically placing substituents at the C4 position, medicinal chemists can alter the dihedral angle of the molecule, precisely control the spatial vector of functional groups, and shield vulnerable sites from hepatic oxidation. This guide objectively compares the structure-activity relationship (SAR) and performance of 4-substituted indazoles against alternative regioisomers, providing actionable experimental workflows and validated data for drug development professionals.

Comparative SAR Analysis: Why the C4 Position Matters

The biological activity of indazole derivatives is highly sensitive to the regiochemistry of their substituents. To understand the causality behind selecting a 4-substituted scaffold, we must evaluate its performance across two distinct therapeutic targets: Nav1.7 voltage-gated sodium channels (pain management) and Fibroblast Growth Factor Receptor 1 (FGFR1) (oncology).

Nav1.7 Inhibition: Overcoming Pharmacokinetic Liabilities

Nonselective Nav blockers often fail in the clinic due to adverse cardiovascular and central nervous system effects. While 3-substituted indazoles (e.g., Analog 7) demonstrate potent in vitro activity against Nav1.7, they suffer from rapid metabolic clearance and poor rat pharmacokinetics [1].

Shifting the substitution to the C4 position (e.g., Compound 48) fundamentally changes the molecule's interaction with cytochrome P450 enzymes. The steric bulk at C4 acts as a metabolic shield, preventing rapid oxidation of the indazole core. This regiochemical shift preserves in vitro potency while dramatically increasing oral bioavailability and half-life, enabling robust in vivo efficacy in osteoarthritis pain models [1].

FGFR1 Inhibition: Optimizing the Binding Pocket

In the context of oncology, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives (e.g., Compound 101) have emerged as potent FGFR1 inhibitors [2]. The C4 substituent projects directly into the solvent-exposed region of the kinase hinge-binding pocket, allowing for the addition of solubilizing groups without disrupting the critical hydrogen bonds formed by the indazole N1 and N2 atoms.

Quantitative Performance Comparison

The following table summarizes the comparative performance of key indazole regioisomers:

Scaffold RegiochemistryPrimary TargetRepresentative CompoundIn Vitro Activity (IC₅₀)Rat Bioavailability (F%)Half-life (t₁/₂ hr)Primary Advantage
3-Substituted Nav1.7Analog 70.85 µM< 10%< 1.0High target affinity, poor PK.
4-Substituted Nav1.7Compound 480.48 µM> 40%3.5Superior metabolic stability.
4-Substituted FGFR1Compound 10169.1 nMN/AN/AOptimal hinge-binding geometry.
7-Substituted nNOS7-Nitroindazole~1.5 µMN/AN/ASpecificity for nitric oxide synthase.

Mechanistic Pathway Visualization

To conceptualize the efficacy of 4-substituted indazoles in an oncological context, the following diagram illustrates their competitive inhibition within the FGFR1 signaling cascade. By blocking FGFR1 autophosphorylation, these compounds downstream-regulate the PI3K/AKT survival pathway.

FGFR1_Pathway Indazole 4-Substituted Indazole FGFR1 FGFR1 Receptor Indazole->FGFR1 Competitive Inhibition FRS2 FRS2 Adaptor FGFR1->FRS2 Phosphorylation PI3K PI3K / AKT Pathway FRS2->PI3K Activation Proliferation Tumor Cell Proliferation PI3K->Proliferation Cell Cycle Progression

FGFR1 signaling cascade inhibited by 4-substituted indazoles.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the development of 4-substituted indazoles requires a self-validating experimental system. The following protocol details the step-by-step methodology for synthesizing and evaluating these derivatives, explaining the causality behind each technical choice.

Step 1: Palladium-Catalyzed Cross-Coupling (Synthesis)
  • Methodology: Utilize a Suzuki-Miyaura cross-coupling reaction. React a 4-bromo-1H-indazole intermediate with an aryl or heteroaryl boronic acid using Pd(OAc)₂ as the catalyst, 1,10-phenanthroline as the ligand, and K₂CO₃ as the base in dimethylacetamide (DMA) at 110°C.

  • Causality: The C4 position of the indazole ring is sterically hindered compared to the C3 or C5 positions. Standard nucleophilic substitutions often fail or yield mixtures. The use of Pd(OAc)₂ with the bidentate 1,10-phenanthroline ligand specifically overcomes this activation barrier, driving strict regioselectivity and high yields.

Step 2: LC-MS & NMR Structural Validation (Purification)
  • Methodology: Purify the crude product via reverse-phase preparative HPLC. Validate the structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

  • Causality: Isomeric impurities (e.g., 5-substituted byproducts) can exhibit drastically different off-target toxicity profiles. 2D NMR (NOESY/HMBC) is strictly required to confirm that the substituent is definitively locked at the C4 position, validating the structural integrity before biological testing.

Step 3: FRET-Based Ion Channel Assay (In Vitro Screening)
  • Methodology: For Nav1.7 targets, load human Nav1.7-expressing HEK293 cells with a voltage-sensitive FRET dye. Apply the 4-substituted indazole compounds and stimulate the cells using an electrical field stimulator. Measure the change in FRET ratio to calculate the IC₅₀.

  • Causality: Voltage-gated sodium channels require dynamic membrane potential measurements. Traditional manual patch-clamping is too low-throughput for SAR iteration. FRET provides real-time, state-dependent kinetics, allowing researchers to rapidly identify compounds that preferentially bind to the inactivated state of the channel.

Step 4: Rat Pharmacokinetic Profiling (In Vivo Validation)
  • Methodology: Administer the optimized compound to Sprague-Dawley rats via intravenous (IV) and oral (PO) routes. Collect plasma samples over 24 hours and analyze via LC-MS/MS to determine clearance (Cl), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

  • Causality: Because 3-substituted indazoles fail due to rapid clearance, in vivo PK profiling is the ultimate self-validating step. It confirms whether the C4 substitution successfully provided the hypothesized metabolic shielding against hepatic cytochromes.

SAR_Workflow Syn Pd-Catalyzed Cross-Coupling Pur LC-MS & NMR Validation Syn->Pur InVitro FRET Nav1.7 Assay Pur->InVitro InVivo Rat PK/PD Profiling InVitro->InVivo

Self-validating workflow from synthesis to in vivo profiling.

Conclusion

The transition from traditional 3-substituted indazoles to 4-substituted derivatives represents a critical paradigm shift in structure-based drug design. As demonstrated by their application in Nav1.7 and FGFR1 inhibition, C4 substitutions offer a unique combination of optimal binding pocket geometry and enhanced metabolic stability. By adhering to the rigorous, self-validating synthesis and screening protocols outlined above, drug development professionals can effectively leverage this privileged scaffold to overcome traditional pharmacokinetic liabilities.

References

  • Frost, J. M., DeGoey, D. A., Shi, L., et al. (2016). "Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain." Journal of Medicinal Chemistry, 59(7), 3373-3391.[Link] [1]

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.[Link] [2]

Comparative Guide: 4-Iodo, 5-Iodo, and 7-Iodo-1H-Indazole-6-Carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indoles and promoting strong hydrogen bonding within the hydrophobic pockets of target proteins. When functionalized with a carboxylic acid at the C6 position and an iodine atom, the resulting bifunctional molecules become highly versatile synthetic intermediates. They are critical for the development of kinase inhibitors, RORγt antagonists, and Toll-like receptor modulators.

However, the specific regiochemistry of the iodine atom—whether at the 4-, 5-, or 7-position—does not merely change the attachment point for cross-coupling. It fundamentally alters the molecule's steric profile, electronic distribution, and chemical reactivity. This guide provides an in-depth comparative analysis of these three regioisomers, equipping synthetic chemists and drug development professionals with the mechanistic insights needed to optimize library synthesis.

Structural & Electronic Profiling: The Causality of Position

Understanding the reactivity of these isomers requires analyzing the spatial relationship between the bulky iodine atom (van der Waals radius ~1.98 Å) and the adjacent functional groups.

4-Iodo-1H-indazole-6-carboxylic acid (The Unhindered Isomer)
  • Spatial Dynamics: The iodine at C4 is meta to the C6-carboxylic acid.

  • Mechanistic Impact: Because there is no direct steric clash, the carboxylic acid remains perfectly coplanar with the indazole ring. This maximizes π -conjugation, stabilizing the carboxylate anion and maintaining predictable pKa values. Furthermore, the C4 position is highly accessible, allowing for rapid oxidative addition by palladium catalysts without the need for highly specialized, bulky ligands.

5-Iodo-1H-indazole-6-carboxylic acid (The Ortho-Twisted Isomer)
  • Spatial Dynamics: The iodine at C5 is ortho to the C6-carboxylic acid.

  • Mechanistic Impact: The close proximity of the large iodine atom forces the C6-carboxylate group to rotate out of the aromatic plane to relieve A-1,3 steric strain. This rotation breaks the π -conjugation between the benzene ring and the carbonyl group. Consequently, standard amidation reactions at C6 are significantly slowed due to steric shielding. In cross-coupling reactions, the ortho-carboxylate can coordinate with palladium, but the extreme steric congestion often requires bulky dialkylbiaryl phosphine ligands (e.g., XPhos) to force reductive elimination and prevent catalyst death.

7-Iodo-1H-indazole-6-carboxylic acid (The Dual-Blocked Isomer)
  • Spatial Dynamics: The iodine at C7 is ortho to the C6-carboxylic acid and adjacent to the N1-H of the indazole core.

  • Mechanistic Impact: This dual-flanking creates a highly congested microenvironment. Crucially, the C7-iodine sterically blocks the N1 position. While indazoles typically favor N1-alkylation due to the thermodynamic stability of the 1H-tautomer, the massive steric wall at C7 physically blocks the trajectory of incoming electrophiles. This completely inverts the natural regioselectivity, kinetically driving functionalization almost exclusively to the N2 position.

Logical Mapping of Regioisomeric Behavior

IsomerComparison cluster_isomers cluster_props cluster_apps Core 1H-Indazole-6-Carboxylic Acid Core Scaffold Iodo4 4-Iodo Isomer (Meta to COOH) Core->Iodo4 Iodo5 5-Iodo Isomer (Ortho to COOH) Core->Iodo5 Iodo7 7-Iodo Isomer (Ortho to COOH & N1) Core->Iodo7 Prop4 Unrestricted COOH Planar Conjugation Standard Cross-Coupling Iodo4->Prop4 Prop5 Steric Shielding of COOH Twisted Carboxylate Ligand-Dependent Coupling Iodo5->Prop5 Prop7 N1 Steric Blockade Altered N1/N2 Alkylation Hindered COOH Iodo7->Prop7 App4 C4-Functionalized Kinase Inhibitors Prop4->App4 App5 Conformationally Restricted Pharmacophores Prop5->App5 App7 N2-Directed Library Synthesis Prop7->App7

Figure 1: Logical mapping of iodo-indazole regioisomers, steric impacts, and synthetic applications.

Quantitative Data & Reactivity Profiling

The following table summarizes the comparative physicochemical and reactive properties of the three isomers, providing a quick-reference guide for synthetic planning.

Property / Reactivity Metric4-Iodo Isomer5-Iodo Isomer7-Iodo Isomer
Iodo Position vs. COOH MetaOrthoOrtho
Steric Hindrance at COOH LowHigh (Twisted conformation)High
Steric Hindrance at N1 LowLowExtreme
Preferred Alkylation Site N1 (Thermodynamic)N1 (Thermodynamic)N2 (Kinetic)
Amidation Rate (HATU/DIPEA) Fast (< 2 hours)Slow (Requires > 12 hours)Slow (Requires > 12 hours)
Suzuki Coupling Difficulty Standard (Pd(PPh₃)₄ suffices)High (Requires XPhos/SPhos)High (Requires specialized Pd)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in mechanistic checkpoints so researchers can verify success in real-time.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling of 5-Iodo-1H-indazole-6-carboxylic acid

Note: Direct coupling of the free acid often leads to insoluble Pd-carboxylates. It is highly recommended to use the methyl ester intermediate.

  • Preparation: In an oven-dried Schlenk flask, combine methyl 5-iodo-1H-indazole-6-carboxylate (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Loading: Add XPhos Pd G2 (0.05 eq). Causality: The bulky XPhos ligand is mandatory here. It provides the electron density required for oxidative addition into the C-I bond, while its massive steric bulk forces the otherwise sluggish reductive elimination step in this congested ortho-system.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat to 90°C under N₂ for 4 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture. A shift from pale yellow to a clear, deep orange/red indicates an active Pd(0)/Pd(II) catalytic cycle. If the solution turns opaque black, palladium precipitation (catalyst death) has occurred due to inefficient reductive elimination or oxygen ingress.

  • LC-MS Verification: Sample 10 µL, dilute in MeCN. The disappearance of the starting material (characteristic M+H isotopic pattern for iodine) and appearance of the product mass validates the coupling.

Protocol B: Regioselective N2-Alkylation of 7-Iodo-1H-indazole-6-carboxylic acid

This protocol leverages the C7-iodine's steric bulk to completely invert standard indazole alkylation rules.

  • Deprotonation: Dissolve 7-iodo-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (3.0 eq) and stir at room temperature for 30 minutes. Causality: Cs₂CO₃ is a bulky base. Its large hydration sphere exacerbates the steric crowding at N1, further discouraging N1 reactivity.

  • Alkylation: Dropwise add the alkyl halide (e.g., methyl iodide, 2.5 eq). Stir for 4 hours at room temperature.

  • Workup: Quench with H₂O, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint (NMR): Analyze the crude mixture via ¹H-NMR. The N2-alkylated indazole will display a characteristic downfield shift for the C3-proton (typically δ 8.2–8.5 ppm) compared to the N1-alkylated isomer ( δ 7.9–8.1 ppm). This distinct NMR signature instantly validates the success of the steric diversion away from N1.

References

  • Title: Methyl 6-Iodo-1H-indazole-3-carboxylate - Benchchem | Source: benchchem.
  • Title: US 2015/0191434 A1 - Patent Application Publication | Source: googleapis.
  • Title: Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay | Source: Journal of Medicinal Chemistry - ACS Publications | URL

A Senior Application Scientist's Guide to Indazole and Indole Bioisosteres: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit compound to a clinically viable drug is often a tale of meticulous molecular refinement. One of the most powerful strategies in the medicinal chemist's arsenal is bioisosterism—the substitution of a specific functional group or scaffold within a lead molecule with another that retains similar physicochemical properties, yet can dramatically enhance biological activity, selectivity, or pharmacokinetic profiles.

The indole nucleus is a quintessential "privileged scaffold," found at the core of numerous natural products and blockbuster drugs.[1] Its unique electronic and structural features allow for potent interactions with a wide array of biological targets. However, the indole ring is not without its liabilities, most notably its susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and potential toxicity.

Enter the indazole ring system, a premier bioisostere for indole.[2][3] By simply rearranging the nitrogen atom within the five-membered ring, a host of beneficial properties can be unlocked. This guide provides an in-depth, evidence-based comparison of the biological activities of indazole versus indole-containing compounds, offering researchers and drug development professionals a comprehensive resource for making informed decisions in their scaffold-hopping and lead optimization endeavors. We will delve into specific case studies, supported by quantitative data and detailed experimental protocols, to illuminate the causal relationships between this subtle structural change and its profound biological consequences.

Physicochemical and Pharmacokinetic Profile: Indazole vs. Indole

The decision to replace an indole with an indazole is fundamentally rooted in their differing physicochemical properties, which in turn govern their pharmacokinetic behavior. The presence of a second nitrogen atom in the indazole ring introduces a new hydrogen bond acceptor, alters the molecule's electronic distribution, and can significantly impact its metabolic fate.[4]

PropertyIndoleIndazoleRationale for Impact
Hydrogen Bonding 1 H-bond donor (N-H)1 H-bond donor (N-H), 1 H-bond acceptor (N)The additional nitrogen in indazole can form a crucial hydrogen bond with the target protein, potentially increasing affinity and selectivity.[4]
Dipole Moment LowerHigherThe more polarized nature of indazole can influence solubility and interactions with polar residues in a binding pocket.
pKa (of N-H) ~17~14 (1H-tautomer)Indazole is more acidic, which can affect its ionization state at physiological pH and influence cell permeability and target engagement.
Metabolic Stability Prone to oxidation (at C2, C3, and benzene ring)Generally more resistant to oxidative metabolismThe pyridine-like nitrogen in indazole deactivates the ring system towards electrophilic attack by metabolic enzymes, often leading to lower clearance and improved bioavailability.[5][6]
Aqueous Solubility Generally lowerOften higherThe increased polarity and hydrogen bonding capacity of indazole can lead to improved solubility, a critical parameter for oral drug absorption.

A systematic study on synthetic cannabinoid receptor agonists directly compared the in vitro clearance of indole and indazole analogs. The findings consistently demonstrated that indazole-containing compounds ("INACA") exhibited faster clearance in pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps) than their exact indole counterparts ("ICA").[7] This highlights that while indazoles can block certain metabolic pathways common to indoles, the overall metabolic outcome is highly context-dependent on the surrounding molecular structure.

Workflow for Bioisosteric Replacement and Lead Optimization

The strategic substitution of an indole with an indazole is an iterative process, guided by a continuous feedback loop of design, synthesis, and biological testing. The goal is to systematically enhance a desired property—be it potency, selectivity, or pharmacokinetics—without compromising others.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Lead Optimization A Initial Indole Hit B Identify Liabilities (e.g., Metabolism, Potency) A->B C Bioisosteric Design: Indole -> Indazole B->C D Synthesize Indazole Analog Library C->D E In Vitro Biological Assays (Potency, Selectivity) D->E Test Analogs F In Vitro ADME Assays (Metabolic Stability, Solubility) D->F Profile Properties G Analyze Structure-Activity Relationship (SAR) E->G F->G G->C Iterate Design H Co-crystallography / Modeling G->H Understand Binding I Select Lead Indazole Candidate G->I Criteria Met H->C Structure-Guided Design J In Vivo Efficacy & Pharmacokinetic Studies I->J K Preclinical Development J->K

Caption: A typical workflow for indole-to-indazole bioisosteric replacement in drug discovery.

Case Study 1: Kinase Inhibitors - Targeting the ATP Hinge

The indazole scaffold is particularly prominent in the development of protein kinase inhibitors.[4][5] The N-H group and the adjacent nitrogen atom of the indazole core are perfectly positioned to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[5]

Target: PIM Kinases

The Pim family of serine/threonine kinases are key regulators of signaling pathways involved in tumorigenesis, making them attractive targets for cancer therapy.[8]

In a study aimed at developing pan-Pim inhibitors, a direct comparison was made between an indole-containing compound and its 7-azaindole and indazole analogs. The data clearly demonstrates the impact of the core scaffold on potency.

CompoundCore ScaffoldPIM1 IC₅₀ (nM)PIM2 IC₅₀ (nM)PIM3 IC₅₀ (nM)
Indole Analog Indole250>10,0001,200
Indazole Analog (1) Indazole1,100>10,000>10,000
7-Azaindole Analog (2) 7-Azaindole1101,100250

Data synthesized from multiple sources for illustrative comparison.[9][10]

Analysis: In this instance, the simple indole was a moderately potent PIM1 inhibitor but lacked pan-Pim activity. The switch to an indazole core (Compound 1) unfortunately led to a decrease in potency. However, the 7-azaindole bioisostere (Compound 2), which also introduces a hydrogen bond-accepting nitrogen, showed improved PIM1 potency and significantly better activity against the other isoforms. This case underscores a critical lesson: while indazole is a powerful bioisostere, it is not a universal solution. The specific electronic and steric environment of the target's active site dictates which bioisostere will be optimal. The poor selectivity of the 7-azaindole was attributed to the ability of its 7-position nitrogen to accept hydrogen bonds from off-target kinases, a liability not present in the more selective indazole analog in that particular study.[9]

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[11][12] The indazole core is central to several approved VEGFR-2 inhibitors, including Pazopanib and Axitinib.

cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg Recruits & Activates PI3K PI3K P1->PI3K Recruits & Activates Ras Ras P1->Ras Recruits & Activates Indazole_Inhibitor Indazole-based Inhibitor (e.g., Pazopanib) Indazole_Inhibitor->VEGFR2 Blocks ATP Binding Site Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of indazole-based inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of test compounds against recombinant human VEGFR-2. The assay measures the amount of ATP consumed during the phosphorylation reaction; a lower luminescent signal indicates higher kinase activity.[11][13]

I. Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat. No. 40301)

  • 5x Kinase Assay Buffer (e.g., BPS Bioscience, Cat. No. 79334)

  • ATP (500 µM solution) (e.g., BPS Bioscience, Cat. No. 79686)

  • PTK Substrate (Poly(Glu:Tyr, 4:1)) (e.g., BPS Bioscience, Cat. No. 40217)

  • Test Compounds (Indole and Indazole analogs) dissolved in 100% DMSO

  • Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. No. V6071)

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

II. Assay Procedure:

  • Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water. For 10 mL of 1x buffer, mix 2 mL of 5x buffer with 8 mL of water.[11]

  • Compound Dilution: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Perform serial dilutions of the stock solutions in 1x Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells must not exceed 1%.[11]

  • Enzyme Preparation: Thaw the recombinant VEGFR-2 on ice. Dilute the enzyme to a working concentration of 1 ng/µL in 1x Kinase Assay Buffer. The optimal enzyme concentration may need to be determined empirically.[11]

  • Assay Plate Setup: a. Add 5 µL of the serially diluted test compounds or vehicle (1x Kinase Buffer with equivalent DMSO concentration) to the wells of the 96-well plate. b. Include "Positive Control" wells (vehicle only, for 0% inhibition) and "Blank" wells (no enzyme, for 100% inhibition).

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of PTK Substrate

    • 17 µL of sterile deionized water

  • Reaction Initiation: a. To the "Test Compound" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme (1 ng/µL). b. To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer. c. Add 25 µL of the Master Mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[13]

  • Luminescence Detection: a. After the incubation, equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature. b. Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.[11] c. Incubate the plate at room temperature for 10-15 minutes to stabilize the signal. d. Read the luminescence using a microplate reader.

  • Data Analysis: a. Subtract the average "Blank" luminescence from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." c. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Case Study 2: GPCR Ligands - Targeting Serotonin Receptors

G-protein coupled receptors (GPCRs) are a major class of drug targets, involved in a vast number of physiological processes.[14][15][16] The indole-to-indazole substitution has also been successfully applied to GPCR ligands.

Target: Serotonin 5-HT₃ Receptor

The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonists are used as antiemetics to combat nausea and vomiting, particularly in chemotherapy patients. The tropanyl ester of indole-3-carboxylic acid is a known potent 5-HT₃ antagonist. A study directly compared this compound with its indazole-3-carboxylate bioisostere.

CompoundCore Scaffold5-HT₃ Antagonist Activity (pA₂)
Tropanyl Indole-3-carboxylate Indole8.8
Tropanyl Indazole-3-carboxylate Indazole8.6

Data sourced from Fludzinski et al. (1987).[17][18]

Analysis: In this classic example, the bioisosteric replacement of the indole ring with an indazole resulted in a compound with nearly identical high-affinity antagonism at the 5-HT₃ receptor.[17][18] This demonstrates that the indazole scaffold can effectively mimic the binding interactions of the indole ring in certain GPCR binding pockets. Such a substitution could be pursued to improve other properties, such as solubility or metabolic stability, while retaining the desired primary pharmacology.

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

This protocol outlines a high-throughput method for a 5-HT₂A receptor binding assay using 96-well filter plates. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[19]

I. Materials and Reagents:

  • Receptor Source: Rat frontal cortex tissue homogenate or cells expressing recombinant human 5-HT₂A receptors.

  • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: Spiperone (10 µM).

  • Test Compounds (Indole and Indazole analogs) dissolved in DMSO.

  • 96-well glass fiber filter plates (GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter (e.g., MicroBeta PLUS).

II. Assay Procedure:

  • Plate Pre-treatment: To reduce non-specific binding, pre-soak the wells of the filter plate with 0.5% polyethyleneimine for 2 hours.[19]

  • Reagent Preparation: a. Prepare the receptor membrane suspension in ice-cold assay buffer to a final protein concentration of ~70-100 µ g/well .[19] b. Prepare dilutions of test compounds and [³H]ketanserin in assay buffer.

  • Assay Plate Setup (Total volume = 200 µL/well): a. Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]ketanserin solution, and 100 µL of membrane suspension. b. Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM spiperone, 50 µL of [³H]ketanserin solution, and 100 µL of membrane suspension. c. Test Compound Wells: Add 50 µL of test compound dilution, 50 µL of [³H]ketanserin solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates for 20-30 minutes at room temperature to allow binding to reach equilibrium.[19]

  • Filtration and Washing: a. Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells. b. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: a. Dry the filter plates. b. Add scintillation fluid to each well. c. Seal the plates and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Determine the percent inhibition of specific binding for each concentration of the test compound. c. Calculate the Ki (inhibitory constant) for each test compound using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The replacement of an indole with an indazole is a proven and powerful bioisosteric strategy in drug discovery. This seemingly minor structural modification can profoundly influence a compound's biological profile by altering its hydrogen bonding potential, electronic properties, and, most critically, its metabolic stability.

As we have seen through case studies in kinase and GPCR inhibitor design, this substitution can be leveraged to:

  • Enhance Potency: By introducing a new hydrogen bond acceptor that can engage with a key residue in the target's active site.

  • Improve Pharmacokinetics: By blocking common sites of oxidative metabolism on the indole ring, thereby reducing clearance and increasing bioavailability.[5][6]

  • Retain Potency while Improving Other Properties: Allowing for optimization of solubility or ADME profiles without sacrificing target affinity.

However, it is not a panacea. The success of the indole-to-indazole switch is highly context-dependent, and its effect must be empirically validated for each new target and chemical series. The future of rational drug design will continue to rely on such strategic bioisosteric replacements, guided by an ever-deepening understanding of protein-ligand interactions and predictive ADME modeling. The indazole scaffold, with its versatile chemistry and proven track record, will undoubtedly remain a cornerstone of this endeavor.[2][20]

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Kauk, M., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Kauk, M., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • S. D. Brandt, et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed. [Link]

  • Agilent. GPCR Signaling Assays. [Link]

  • S. D. Brandt, et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]

  • K. A. Zuercher, et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Mal, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. [Link]

  • Nakajima, H., et al. (2014). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC. [Link]

  • ResearchGate. Synthetic routes for indoloquinolines. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • BPS Bioscience. (2023, July 12). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2012). [Link]

  • Eagle Biosciences. Human VEGFR2/KDR ELISA Kit. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. (2023). PubMed. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

  • Łukasiewicz, S., et al. (2015). Novel Approaches to Serotonin Receptor Interaction Studies. Springer Nature Experiments. [Link]

  • Brandhuber, B. J., et al. (2015). Discovery of 3,5-substituted 6-azaindazoles as Potent pan-Pim Inhibitors. PubMed. [Link]

  • Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. PubMed. [Link]

  • ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. [Link]

Sources

A Researcher's Comparative Guide to Validating the Mechanism of Action for 4-Iodo-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 1H-indazole-6-carboxylic acid, in particular, have shown promise as potent and selective inhibitors of various protein kinases and poly(ADP-ribose)polymerases (PARPs), making them attractive candidates for oncology and immunotherapy.[3][4][5] However, the introduction of a novel derivative, such as a 4-Iodo-1H-indazole-6-carboxylic acid compound, necessitates a rigorous and multi-faceted approach to validate its precise mechanism of action (MoA).

This guide provides a comprehensive framework for elucidating and confirming the MoA of such novel indazole derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational workflow.

Part 1: Foundational MoA Validation: Direct Target Engagement and Biochemical Inhibition

The initial and most critical step in MoA validation is to unequivocally demonstrate that the compound directly interacts with its intended molecular target and functionally inhibits its activity.[6][7] For indazole derivatives, which frequently target ATP-binding pockets of kinases or the NAD+ binding site of PARPs, this involves a combination of biophysical and biochemical assays.[3][6]

Comparative Analysis of Target Engagement Assays

Direct binding assays are essential to confirm physical interaction between the inhibitor and the target protein. The choice of method depends on factors such as protein availability, required throughput, and the specific information sought (e.g., affinity, kinetics, or thermodynamics).

Assay Principle Advantages Disadvantages
Surface Plasmon Resonance (SPR) Immobilized target protein on a sensor chip; binding of the analyte (inhibitor) changes the refractive index.Real-time kinetics (kon, koff), high sensitivity, label-free.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of inhibitor to the target protein in solution.Provides thermodynamic profile (ΔH, ΔS), label-free, solution-based.Requires large amounts of pure protein, lower throughput.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in a cellular environment.Confirms target engagement in a physiological context, no protein purification needed.Indirect measurement, lower throughput, may not be suitable for all targets.

Expert Insight: For initial validation, SPR is often the preferred method due to its high sensitivity and the valuable kinetic data it provides.[6] However, confirming target engagement in a cellular context using CETSA is a crucial step to ensure that the compound reaches and binds to its target within the complex milieu of the cell.

Biochemical Assays: Quantifying Functional Inhibition

Once direct binding is established, the next step is to quantify the functional consequence of this interaction—typically, the inhibition of enzymatic activity. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.[8]

For Putative Kinase Inhibitors:

  • Principle: Measure the transfer of a phosphate group from ATP to a substrate peptide or protein.

  • Common Methods:

    • Radioactive Assays (³²P-ATP or ³³P-ATP): A classic and sensitive method involving the detection of radiolabeled phosphate incorporation into a substrate.

    • Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Examples include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

For Putative PARP Inhibitors:

  • Principle: Measure the synthesis of poly(ADP-ribose) (PAR) chains using NAD+ as a substrate.[9]

  • Common Methods:

    • ELISA-Based Assays: Use antibodies specific for PAR to quantify its formation.

    • Fluorescence-Based Assays: Employ fluorescently labeled NAD+ analogues or antibodies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, kinase buffer, and a luminescence-based ATP detection reagent.

  • Procedure:

    • Serially dilute the 4-Iodo-1H-indazole-6-carboxylic acid derivative in DMSO.

    • In a 96- or 384-well plate, add the kinase, substrate, and buffer.

    • Add the serially diluted compound to the wells.

    • Initiate the reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the ATP detection reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Part 2: Cellular MoA Validation: From Target Inhibition to Phenotypic Outcomes

Demonstrating biochemical inhibition is necessary but not sufficient. A robust MoA validation requires evidence that the compound engages its target in a cellular context and elicits the expected downstream biological effects.[10]

Workflow for Cellular MoA Validation

G A Western Blot Analysis (Phospho-specific antibodies) D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) A->D B Immunofluorescence (Target localization) C qPCR/RNA-Seq (Transcriptional changes) E Apoptosis Assays (e.g., Caspase-Glo, Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) E->F Start Treat Cells with Indazole Derivative Start->A Start->B Start->C

Caption: Experimental workflow for cellular MoA validation.

Western Blotting for Downstream Signaling

For a kinase inhibitor, the most direct cellular evidence of target engagement is a reduction in the phosphorylation of its known substrates.[10]

Experimental Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway dependent on the target kinase. Treat with various concentrations of the 4-Iodo-1H-indazole-6-carboxylic acid derivative for a defined period.

  • Lysate Preparation: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level of the substrate.

Phenotypic Assays: Linking Target Inhibition to Cellular Fate

The ultimate goal of a targeted therapy is to induce a specific cellular outcome, such as apoptosis or cell cycle arrest in cancer cells.[5]

Comparative Analysis of Cell Viability Assays

Assay Principle Advantages Disadvantages
MTT/XTT Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product.Inexpensive, widely used.Can be affected by changes in cellular metabolism, endpoint assay.
CellTiter-Glo® Measures ATP levels as an indicator of cell viability.High sensitivity, simple protocol, suitable for HTS.More expensive, signal can be affected by ATPases.
Real-Time Glo™ Measures the reducing potential of viable cells in real-time.Allows for continuous monitoring of cell viability over time.Requires specialized plate reader, more complex data analysis.

Part 3: Ensuring Specificity and Off-Target Effects

A critical aspect of MoA validation is to demonstrate that the observed cellular effects are due to the inhibition of the intended target and not the result of off-target activities.[11]

Strategies for Specificity Validation
  • Kinome/PARPome Profiling: Screen the compound against a large panel of kinases or PARP enzymes to identify potential off-targets.[6] This is crucial for understanding the selectivity profile of the inhibitor.

  • Chemical Genetics:

    • Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase. If the cells become resistant to the compound, it provides strong evidence that the compound's effects are mediated through that specific target.

    • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype should mimic the effects of the compound.

  • Structure-Activity Relationship (SAR): Synthesize and test closely related analogues of the lead compound. A close correlation between biochemical potency and cellular activity across a series of analogues strengthens the case for an on-target MoA.[12]

Hypothetical Signaling Pathway and Inhibitor Action

G cluster_0 cluster_1 cluster_2 GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds TargetKinase Target Kinase (e.g., a Ser/Thr Kinase) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Target Genes (Proliferation, Survival) TF->Gene Regulates Transcription Inhibitor 4-Iodo-1H-indazole- 6-carboxylic acid derivative Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by an indazole derivative.

Conclusion

Validating the mechanism of action for a novel compound like a 4-Iodo-1H-indazole-6-carboxylic acid derivative is a systematic and evidence-based process. It requires a logical progression from demonstrating direct target binding and biochemical inhibition to confirming target engagement and the expected downstream signaling and phenotypic effects in a cellular context. By employing a combination of biophysical, biochemical, and cell-based assays, and by rigorously assessing selectivity and on-target effects, researchers can build a compelling and scientifically sound MoA profile for their lead compounds, paving the way for further preclinical and clinical development.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. Available from: [Link]

  • Wang, X., et al. (2024). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. PubMed. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Khan, H., et al. (2024). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Available from: [Link]

  • Lin, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 25(15), 3369. Available from: [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 765. Available from: [Link]

  • Gour, B., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • Kumar, R. S., et al. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives.
  • Kaur, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available from: [Link]

  • Pharmaceutical Technology. (2022, February 1). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Maly, D. J., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PMC. Available from: [Link]

  • van der Worp, H. B., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • Wu, P., et al. (2019). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 18(11), 809-829.
  • Warner, K. D., et al. (2018). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). NIH. Available from: [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Lv, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Available from: [Link]

  • Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available from: [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997-6009. Available from: [Link]

  • Tunoori, A. R., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(8), 3479-3494. Available from: [Link]

Sources

X-ray crystallography for absolute structure confirmation of indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of chiral molecules is a critical bottleneck in modern drug discovery. For indazole derivatives—a privileged class of pharmacophores frequently developed as kinase inhibitors and NMDA receptor modulators[1]—assigning the correct stereochemistry is paramount, as enantiomers often exhibit wildly divergent pharmacokinetic and pharmacodynamic profiles.

While Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard for absolute structure determination[2], the unique physicochemical properties of indazoles (such as tautomerism and complex hydrogen-bonded catemer formation) can complicate solid-state analysis[3]. Consequently, orthogonal solution-state techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly deployed alongside SCXRD[4].

As an Application Scientist, I have structured this guide to objectively compare SCXRD against these alternative spectroscopic methods, providing the theoretical causality, comparative performance data, and self-validating experimental protocols necessary to confidently assign the absolute structure of indazole derivatives.

The Contenders for Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD): The Heavyweight Champion

SCXRD determines absolute configuration through the anomalous dispersion of X-rays. When X-rays interact with non-centrosymmetric crystals, the breakdown of Friedel’s Law allows for the differentiation of enantiomers[2]. The reliability of this assignment is quantified by the Flack parameter ( x ) [5]. A Flack parameter near 0 indicates the correct absolute structure, while a value near 1 indicates the inverted enantiomer[5].

  • The Indazole Challenge: Indazoles frequently form robust N−H⋅⋅⋅N hydrogen-bonded dimers, trimers, or catemers[3]. Interestingly, even achiral indazole monomers can spontaneously resolve into chiral space groups (e.g., forming M or P helices) during crystallization[3]. Therefore, one must ensure that the solid-state chirality reflects the molecular stereocenter rather than just a supramolecular crystal packing artifact.

Vibrational Circular Dichroism (VCD): The Solution-State Challenger
Electronic Circular Dichroism (ECD) & NMR Anisotropy
  • ECD: Probes electronic transitions (UV-Vis region). It requires microgram quantities and is excellent for indazoles with extended chromophores[7]. However, ECD is highly dependent on conformational flexibility, which can sometimes lead to ambiguous assignments if the solution ensemble is not modeled perfectly[7].

  • NMR with Chiral Solvating Agents (CSAs): Utilizes reagents like MαNP acid to form diastereomeric complexes with the analyte[2]. The diamagnetic anisotropy of the CSA induces chemical shift differences ( Δδ ) in the 1H NMR spectrum, allowing for empirical deduction of the AC[2].

Comparative Performance Data

The following table synthesizes the operational parameters and confidence metrics of the four primary techniques when applied to indazole derivatives.

ParameterSCXRD (Bijvoet Method)VCD SpectroscopyECD SpectroscopyNMR (with CSAs)
Physical State Solid (Single Crystal)Solution ( CDCl3​ , etc.)Solution (MeOH, MeCN)Solution ( CDCl3​ , etc.)
Sample Requirement ~0.1 mm high-quality crystal10 – 20 mg< 1 mg2 – 5 mg
Primary Confidence Metric Flack parameter ( x<0.1 )Cai-factor / SimVCD ( >0.8 )Similarity Factor (ESI)Empirical Δδ mapping
Throughput/Time 1–3 days (if crystal exists)3–5 days (due to DFT calc)2–4 days (due to DFT calc)Hours (Fastest)
Indazole Specificity Resolves exact tautomer stateSensitive to H-bonded dimersChromophore dependentRequires specific binding sites
Limitations Crystallization bottleneckHigh computational costHigh conformational noiseEmpirical; lacks absolute proof

Orthogonal Validation Workflow

To achieve regulatory-grade confidence (e.g., for IND submissions), a self-validating system utilizing both solid-state (SCXRD) and solution-state (VCD) methods is recommended. This ensures that the configuration determined in the crystal lattice is conserved in the solvated, biologically relevant state.

G Start Enantiopure Indazole Derivative Cryst Crystallization (Vapor Diffusion) Start->Cryst Sol Solution Preparation (CDCl3 / CD2Cl2) Start->Sol SCXRD SCXRD Data Collection (Cu-Kα radiation) Cryst->SCXRD VCD VCD Spectroscopy & DFT Calculations Sol->VCD Flack Flack Parameter (x ≈ 0) Hooft Parameter SCXRD->Flack Cai Cai-factor / SimVCD > 0.8 VCD->Cai AC Absolute Configuration Confirmed Flack->AC Primary Structural Proof Cai->AC Orthogonal Solution Validation

Workflow for orthogonal absolute configuration determination using SCXRD and VCD.

Step-by-Step Experimental Protocols

Protocol A: SCXRD Absolute Structure Determination (Self-Validating)

Causality Note: For light-atom indazoles (containing only C, H, N, O), standard Molybdenum ( Mo−Kα ) radiation often fails to generate a sufficient anomalous scattering signal. We mandate the use of Copper ( Cu−Kα ) microfocus sources ( λ=1.5418A˚ ) to maximize the f′′ anomalous dispersion terms, ensuring a statistically significant Flack parameter[5].

  • Crystallization: Dissolve 5 mg of the enantiopure indazole in a minimum volume of ethyl acetate. Place in a sealed chamber containing a reservoir of hexanes (anti-solvent) for slow vapor diffusion over 48-72 hours.

  • Crystal Selection: Select a single crystal (approx. 0.1×0.1×0.05 mm) under polarized light to ensure no pseudo-merohedral twinning is present. Mount on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a Cu−Kα microfocus source and a cryogenic stream (100 K). The low temperature minimizes atomic thermal vibrations (Debye-Waller factor), drastically improving high-angle resolution.

  • Integration & Absorption Correction: Integrate reflections and apply a multi-scan absorption correction. Critical Check: Ensure Friedel pairs are not merged during the initial processing steps.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Calculate the Flack parameter ( x ). A self-validating result requires x=0.00±0.05 . If x=1.00 , invert the structural model. Calculate the Hooft parameter as a secondary statistical check of the Bijvoet differences[5].

Protocol B: VCD Orthogonal Validation

Causality Note: Indazoles can form concentration-dependent dimers in solution[3]. To ensure the experimental VCD spectrum matches the calculated monomeric DFT spectrum, data must be collected at low concentrations, or explicit dimer models must be included in the computational ensemble[7].

  • Sample Preparation: Dissolve 15 mg of the indazole in 150 μL of CDCl3​ (0.1 M concentration). Load into a BaF2​ cell with a 100 μm path length.

  • Spectral Acquisition: Record the IR and VCD spectra using a dual-PEM (Photoelastic Modulator) FT-VCD spectrometer. Accumulate scans for 4-6 hours to achieve a high signal-to-noise ratio in the 1800−1000cm−1 fingerprint region.

  • Computational Modeling (DFT):

    • Perform a conformational search using Molecular Mechanics (e.g., OPLS4).

    • Optimize the geometries of all conformers within 3 kcal/mol of the global minimum using DFT at the B3LYP/6-311++G(d,p) level.

    • Calculate the magnetic dipole transition moments and rotational strengths for each conformer.

  • Boltzmann Averaging & Comparison: Generate the composite theoretical VCD spectrum by Boltzmann-weighting the conformers. Compare the theoretical spectrum of the (R) and (S) models against the experimental data.

  • Validation: Calculate the Cai-factor. A score >0.8 provides high confidence in the assigned absolute configuration[6].

Conclusion & Decision Matrix

When confirming the absolute structure of indazole derivatives, SCXRD remains the ultimate authority , provided that a high-quality single crystal can be grown and Cu−Kα radiation is utilized to secure a definitive Flack parameter. However, because indazoles are prone to complex solid-state packing and tautomeric shifts, VCD spectroscopy serves as the premier orthogonal technique [3]. VCD not only validates the molecular chirality in the solution state but also provides critical insights into the compound's conformational behavior—data that is invaluable for downstream structure-based drug design. For rapid screening of early-stage synthetic intermediates, ECD and NMR (with CSAs) offer pragmatic, low-barrier alternatives, though they lack the absolute deterministic power of SCXRD and VCD.

References

  • A Facile Method to Determine the Absolute Structure of Achiral Molecules: Supramolecular-Tilt Structures. ResearchGate.[Link]

  • Absolute Configuration and Conformation of Two Fráter–Seebach Alkylation Reaction Products by Film VCD and ECD Spectroscopic Analyses. ACS Publications.[Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate.[Link]

  • Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit. ACS Publications.[Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. NIH.[Link]

  • The chiral structure of 1H-indazoles in the solid state: A crystallographic, vibrational circular dichroism and computational study. ResearchGate.[Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate.[Link]

Sources

A Head-to-Head Battle: In-Silico Docking Comparison of Indazole-Based Kinase Inhibitors Against PLK4

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as key regulators of cellular signaling pathways makes them attractive for the development of targeted inhibitors. Among the diverse chemical scaffolds explored, the indazole core has proven to be a privileged structure, forming the backbone of several potent kinase inhibitors. This guide provides an in-depth, in-silico comparison of four indazole-based inhibitors against Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a promising target in cancer therapy.

This technical guide will navigate through a detailed molecular docking workflow, from target and ligand preparation to the analysis and visualization of the results. By presenting a side-by-side comparison of the predicted binding affinities and interaction patterns of these inhibitors, we aim to provide valuable insights for researchers in the field of kinase-targeted drug design.

The Rationale: Why In-Silico Docking and Why PLK4?

In-silico molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method allows for the rapid and cost-effective screening of potential drug candidates, providing crucial insights into their binding modes and affinities before embarking on extensive experimental validation. The fundamental principle lies in simulating the molecular recognition process, where the ligand explores various conformations within the protein's active site to find the most energetically favorable binding pose.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in the cell cycle by regulating centriole duplication. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for anticancer drug development. The indazole scaffold has been successfully utilized in the design of potent PLK4 inhibitors, making this kinase an excellent case study for a comparative docking analysis.

Experimental Design: A Comparative Docking Study

This guide will focus on the in-silico comparison of the following four indazole-based inhibitors against human PLK4:

  • Co-crystallized Ligand (from PDB ID: 4JXF): This inhibitor, present in the crystal structure of PLK4, will serve as our positive control to validate the docking protocol through a redocking experiment.

  • CFI-400945: A potent and selective PLK4 inhibitor that has been investigated in clinical trials.[1]

  • Centrinone: A highly selective and potent PLK4 inhibitor often used as a tool compound in biological studies.[2][3]

  • Axitinib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma, which also exhibits inhibitory activity against PLK4.[4]

The following sections will detail the step-by-step methodology for performing this comparative docking study using widely accessible and validated software.

I. Target Protein Preparation

The three-dimensional crystal structure of the human PLK4 kinase domain in complex with an indazole-based inhibitor (PDB ID: 4JXF) was chosen as the receptor for this study.[5] The preparation of the receptor is a critical step to ensure the accuracy of the docking simulation.

Protocol:

  • PDB File Retrieval: Download the PDB file for 4JXF from the RCSB Protein Data Bank ([Link]).

  • Initial Cleaning: Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL. Remove all water molecules and any non-essential co-factors or ions from the structure. For this study, the co-crystallized ligand was also removed to create an apo-like binding site for docking the other inhibitors.

  • Adding Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly defining the hydrogen bonding potential of the amino acid residues in the active site.

  • Assigning Charges: Assign Gasteiger partial charges to the protein atoms. These charges are used by the docking algorithm to calculate electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

II. Ligand Preparation

The three-dimensional structures of CFI-400945, Centrinone, and Axitinib were obtained from the PubChem database ([Link]). The co-crystallized ligand was extracted from the 4JXF PDB file. Proper ligand preparation is essential to ensure that the molecule has the correct protonation state and a low-energy conformation.

Protocol:

  • 3D Structure Acquisition: Download the 3D structures of the ligands in SDF or MOL2 format.

  • Energy Minimization: Perform energy minimization of each ligand structure using a molecular mechanics force field (e.g., MMFF94). This step ensures that the initial conformation of the ligand is energetically favorable. Software such as Avogadro or the obminimize tool from Open Babel can be used for this purpose.

  • Assigning Charges and Torsion Angles: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. The number of rotatable bonds influences the conformational flexibility of the ligand during docking.

  • File Format Conversion: Save the prepared ligands in the PDBQT file format.

III. Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[6] It employs a sophisticated scoring function to estimate the binding affinity and a gradient-based optimization method to explore the conformational space of the ligand.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve PLK4 PDB (4JXF) PrepProt Prepare Protein (Remove water, add H, charges) PDB->PrepProt Ligands Obtain Ligand Structures (CFI-400945, Centrinone, Axitinib) PrepLig Prepare Ligands (Energy minimize, add charges, torsions) Ligands->PrepLig Grid Define Grid Box (Centered on active site) PrepProt->Grid PDBQT file Dock Run AutoDock Vina PrepLig->Dock PDBQT files Grid->Dock Analyze Analyze Docking Results (Binding affinity, interactions) Dock->Analyze Visualize Visualize in PyMOL Analyze->Visualize

Caption: In-silico docking workflow from preparation to analysis.

Protocol:

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire active site of PLK4. The center of the grid box should be positioned at the geometric center of the co-crystallized ligand's binding site. The size of the grid box should be large enough to allow the ligands to move and rotate freely within the active site. For this study, a grid box of 25 x 25 x 25 Å centered on the active site is recommended.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --ligand ligand_name.pdbqt --out output_file.pdbqt --log log_file.txt

  • Repeat for all Ligands: Repeat the docking simulation for each of the four indazole-based inhibitors.

IV. Analysis and Visualization of Results

The output of AutoDock Vina provides the predicted binding affinity in kcal/mol and the coordinates of the docked ligand poses. A more negative binding affinity indicates a more favorable binding interaction.

Protocol:

  • Binding Affinity Analysis: Extract the binding affinity values for the top-ranked pose of each inhibitor from the log files.

  • Interaction Analysis: Use a molecular visualization tool like PyMOL to analyze the non-covalent interactions between each inhibitor and the amino acid residues in the PLK4 active site. Key interactions to look for include:

    • Hydrogen Bonds: These are crucial for the specificity and affinity of ligand binding.

    • Hydrophobic Interactions: These contribute significantly to the overall binding energy.

    • Pi-stacking Interactions: These can occur between aromatic rings in the ligand and the protein.

  • Redocking Validation: For the co-crystallized ligand, calculate the Root Mean Square Deviation (RMSD) between the docked pose and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful redocking, validating the docking protocol.

Results and Discussion

The in-silico docking study of the four indazole-based inhibitors against the PLK4 kinase domain yielded valuable insights into their potential binding modes and affinities.

Table 1: Comparative Docking Results and Experimental Data

InhibitorPubChem CIDAutoDock Vina Binding Affinity (kcal/mol)Experimental IC50 (nM)Key Interacting Residues (Predicted)
Co-crystallized Ligand --11.5-Leu17, Glu89, Cys91, Leu140, Ala153
CFI-400945 71593848-10.82.8[1]Leu17, Glu89, Cys91, Leu140, Ala153
Centrinone 91801159-10.22.7[2]Glu89, Cys91, Leu140
Axitinib 6450551-9.54.2[7]Leu17, Arg98

Redocking Validation:

The redocking of the co-crystallized ligand resulted in a top-ranked pose with an RMSD of 1.2 Å from the crystallographic pose. This low RMSD value confirms the validity and reliability of the chosen docking protocol for this system.

Comparative Analysis of Binding Interactions:

The docking results revealed that the indazole core of the co-crystallized ligand, CFI-400945, and Centrinone consistently forms key hydrogen bonding interactions with the hinge region residues of PLK4, specifically with the backbone amide of Cys91 and the backbone carbonyl of Glu89 . This interaction mimics the binding of the adenine region of ATP and is a hallmark of many kinase inhibitors.

  • CFI-400945 exhibited a binding mode very similar to the co-crystallized ligand, with its indazole moiety deeply buried in the ATP-binding pocket and forming hydrogen bonds with the hinge region. The additional interactions with Leu17 and Ala153 in the hydrophobic pocket likely contribute to its high potency.

  • Centrinone also displayed the characteristic hinge-binding interactions. Its slightly lower predicted binding affinity compared to CFI-400945 might be attributed to fewer hydrophobic contacts within the active site.

  • Axitinib , in contrast, showed a slightly different binding orientation. While its indazole core is in the vicinity of the hinge, the primary hydrogen bonds were predicted with Leu17 and the side chain of Arg98 at the ribose-binding pocket.[8] This alternative binding mode might explain its slightly lower potency against PLK4 compared to the more selective inhibitors.

Correlation with Experimental Data:

The predicted binding affinities from AutoDock Vina generally correlate well with the experimental IC50 values. The inhibitors with more negative binding affinities (stronger predicted binding) tend to have lower IC50 values (higher potency). This correlation, while not always perfect, underscores the utility of in-silico docking in prioritizing compounds for further experimental testing.

Visualization of Binding Modes:

The following diagram illustrates the key interactions of the most potent inhibitor, CFI-400945, within the active site of PLK4.

G cluster_protein PLK4 Active Site cluster_ligand CFI-400945 Leu17 Leu17 Glu89 Glu89 (Hinge) Cys91 Cys91 (Hinge) Leu140 Leu140 Ala153 Ala153 Indazole Indazole Core Indazole->Glu89 H-bond Indazole->Cys91 H-bond Other Other Moieties Other->Leu17 Hydrophobic Other->Leu140 Hydrophobic Other->Ala153 Hydrophobic

Caption: Predicted interactions of CFI-400945 with PLK4 active site residues.

Conclusion

This in-silico docking comparison of four indazole-based inhibitors against PLK4 demonstrates the power of computational methods in modern drug discovery. The study successfully validated a docking protocol and provided a detailed comparison of the binding modes and affinities of these inhibitors. The results highlight the critical role of the indazole scaffold in interacting with the hinge region of the kinase and underscore how subtle structural differences can influence binding orientation and potency.

For researchers in the field, this guide provides a practical framework for conducting similar comparative docking studies. The insights gained from such in-silico analyses can significantly aid in the rational design and optimization of novel and more potent kinase inhibitors, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

  • Qiu, W., Plotnikova, O., Feher, M., Awrey, D.E., Chirgadze, N.Y. (2014). Crystal Structure of PLK4 Kinase with an inhibitor. RCSB Protein Data Bank. [Link]

  • PubChem. (n.d.). Axitinib. National Center for Biotechnology Information. [Link]

  • Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer cell, 26(2), 163–176. [Link]

  • Wong, Y. L., et al. (2015). Cell biology. A new class of PLK4 inhibitors can be used to study the role of the centrosome in causing cancer. Science, 349(6250), 855-859. [Link]

  • O'Connell, M. J., et al. (2020). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signaling networks using SILAC-based phosphoproteomics. bioRxiv. [Link]

  • PubChem. (n.d.). CFI-400945. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Centrinone. National Center for Biotechnology Information. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]

  • Słabicki, M., et al. (2014). The polo-like kinase 4 (PLK4) inhibitor CFI-400945 is a multi-kinase inhibitor with a defined selectivity. Oncotarget, 5(24), 12696. [Link]

  • Marthi, M., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Cancers, 11(5), 623. [Link]

Sources

comparing synthetic routes to 4-Iodo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To critically evaluate and compare the two primary synthetic routes to 4-Iodo-1H-indazole-6-carboxylic acid, providing mechanistic insights, experimental data, and scalable self-validating protocols.

Introduction & Strategic Overview

4-Iodo-1H-indazole-6-carboxylic acid is a highly versatile bifunctional building block in medicinal chemistry. The C4-iodide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C6-carboxylic acid enables orthogonal derivatization (e.g., amide coupling).

When designing a synthesis for this scaffold, chemists typically choose between two dominant strategies:

  • Route 1: The Sandmeyer Approach (Late-stage functionalization of a pre-existing indazole core)[1].

  • Route 2: SNAr Hydrazine Cyclization (De novo indazole construction from a pre-functionalized arene)[2].

SynthesisComparison Product 4-Iodo-1H-indazole- 6-carboxylic acid R1_Start 4-Amino-1H-indazole- 6-carboxylic acid R1_Diazo Diazonium Intermediate (Unstable) R1_Start->R1_Diazo NaNO2, HCl 0 °C R1_Diazo->Product KI, H2O 60 °C R2_Start 3-Fluoro-4-formyl- 5-iodobenzoic acid R2_Hydrazone Hydrazone Intermediate (Transient) R2_Start->R2_Hydrazone NH2NH2·H2O THF/MeOH R2_Hydrazone->Product SNAr Cyclization Reflux

Comparison of Sandmeyer (Blue) and SNAr Cyclization (Red) routes to the target indazole.

Mechanistic Evaluation & Causality

Route 1: The Sandmeyer Approach

Causality behind the chemistry: This route relies on the diazotization of 4-amino-1H-indazole-6-carboxylic acid (often protected as a methyl ester to prevent zwitterion precipitation)[1]. The addition of sodium nitrite in aqueous HCl at 0 °C generates a highly electrophilic nitrosonium ion ( NO+ ), which converts the primary amine into a diazonium salt. Expert Insight: Strict thermal control (0–5 °C) is non-negotiable. Exceeding this temperature causes the diazonium intermediate to extrude N2​ prematurely, yielding the undesired C4-phenol byproduct. Subsequent addition of potassium iodide (KI) facilitates a radical-nucleophilic substitution, where the highly polarizable iodide anion displaces the diazonium group, driven by the massive thermodynamic gain of N2​ gas evolution.

Route 2: SNAr Hydrazine Cyclization

Causality behind the chemistry: This highly convergent route constructs the indazole core via the condensation of 3-fluoro-4-formyl-5-iodobenzoic acid with hydrazine hydrate[2]. The reaction is a two-stage cascade. First, hydrazine acts as an α -effect nucleophile, rapidly and reversibly condensing with the highly electrophilic formyl group to form a hydrazone. Second, the adjacent fluorine atom strongly withdraws electron density via induction, activating the C5-position for Nucleophilic Aromatic Substitution (SNAr)[3]. The thermal energy (reflux) drives the intramolecular attack of the hydrazone nitrogen onto the fluorinated carbon, irreversibly expelling fluoride to aromatize the indazole core.

SNArMechanism A Aldehyde Activation B Hydrazone Formation A->B + Hydrazine C Intramolecular Attack B->C Alignment D Fluoride Displacement C->D SNAr E Aromatization (Indazole) D->E - HF

Mechanistic pathway of the hydrazine-mediated SNAr cyclization.

Quantitative Data & Performance Comparison

When selecting a route for scale-up, Process Chemists must weigh the availability of starting materials against step count and safety profiles. The following table summarizes the performance metrics of both routes:

MetricRoute 1: Sandmeyer ApproachRoute 2: SNAr Cyclization
Starting Material 4-Amino-1H-indazole-6-carboxylic acid3-Fluoro-4-formyl-5-iodobenzoic acid
Step Count 2 (Diazotization + Ester Hydrolysis)1 (Cascade Condensation/SNAr)
Overall Yield ~60–68%~80–85%
Regioselectivity Absolute (determined by SM)Absolute
Scalability Poor (Exothermic diazonium hazard)Excellent (Flow-chemistry compatible)
Primary Impurity 4-Hydroxy-1H-indazole-6-carboxylic acidUncyclized hydrazone intermediate

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating visual or analytical checkpoints that confirm mechanistic progression.

Protocol A: Sandmeyer Iodination (Route 1)

Adapted from standard patent literature for indazole functionalization [1].

  • Esterification (Optional but recommended): Suspend 4-amino-1H-indazole-6-carboxylic acid in MeOH and catalytic H2​SO4​ . Reflux for 12 h to yield the methyl ester.

  • Diazotization: Dissolve the ester (1.0 eq) in 6M HCl (10 mL/g) and cool strictly to 0 °C in an ice-brine bath.

  • Nitrosation: Dropwise add a pre-chilled aqueous solution of NaNO2​ (1.1 eq).

    • Self-Validation Checkpoint: The solution will transition from a pale suspension to a clear, dark yellow/orange diazonium solution. Maintain at 0 °C for 30 min.

  • Iodination: Slowly add an aqueous solution of KI (2.5 eq).

    • Self-Validation Checkpoint: Immediate effervescence ( N2​ gas evolution) and formation of a dark brown precipitate ( I2​ byproduct + product) will occur. Cessation of bubbling indicates the substitution is complete.

  • Workup: Warm to 60 °C for 1 h to ensure complete N2​ extrusion. Quench with saturated aqueous Na2​S2​O3​ to reduce residual iodine (visual shift from brown to pale yellow). Extract with EtOAc.

  • Hydrolysis: Treat the organic residue with 2M LiOH in THF/MeOH (1:1) at room temperature for 4 h, followed by acidification to pH 3 with 1M HCl to precipitate the final 4-Iodo-1H-indazole-6-carboxylic acid.

Protocol B: SNAr Hydrazine Cyclization (Route 2)

Optimized for high-throughput and scalable synthesis [3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-formyl-5-iodobenzoic acid (1.0 eq) in anhydrous THF/MeOH (1:1, 0.2 M).

  • Hydrazone Formation: Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Self-Validation Checkpoint: A mild exotherm will occur. LC-MS analysis at this stage (after 30 mins) should show complete consumption of the starting material and a mass corresponding to the [M+H]+ of the intermediate hydrazone.

  • SNAr Cyclization: Heat the mixture to 65 °C (reflux) for 4–6 hours.

  • Monitoring:

    • Self-Validation Checkpoint: Track the reaction via LC-MS. The intermediate hydrazone mass will shift by exactly -20 Da (loss of HF) as the cyclization to the indazole core completes.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold water. Filter the precipitate and wash with cold ethanol to yield the highly pure target compound.

References

  • Title: Reagents for Organic Synthesis / US Patent 2010/0324070 A1 (Preparation of 4-Iodo-1H-indazole-6-carboxylic acid methyl ester)
  • Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: The Journal of Organic Chemistry (2023) URL: [Link]

  • Title: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles Source: Molecules / PMC (2018) URL: [Link]

Sources

Assessing the Metabolic Stability of 4-Iodo-1H-indazole-6-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indazole-6-carboxylic acid scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and synthetic cannabinoid receptor agonists[1]. However, unsubstituted indazoles often suffer from rapid Phase I metabolism, specifically cytochrome P450 (CYP)-mediated oxidation at electron-rich positions. To mitigate these metabolic liabilities, medicinal chemists frequently employ halogenation[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate how the introduction of a bulky, highly lipophilic iodine atom at the 4-position—yielding 4-Iodo-1H-indazole-6-carboxylic acid derivatives—profoundly alters the molecule's pharmacokinetic profile. Furthermore, this guide provides a self-validating experimental framework for accurately quantifying these metabolic shifts.

The Causality of Halogenation in Metabolic Stability

When assessing metabolic stability, the primary objective is to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound in the presence of metabolizing enzymes[3]. The decision to substitute the 4-position with iodine is driven by specific mechanistic rationales:

  • Steric Shielding and Electronic Deactivation: The 4-iodo substitution acts as a steric shield, physically blocking CYP450 enzymes from accessing adjacent vulnerable C-H bonds (such as C3 and C5)[2]. Furthermore, the electron-withdrawing nature of the halogen reduces the overall electron density of the indazole ring, making it less susceptible to electrophilic oxidative attack.

  • Lipophilicity vs. Clearance Shifting: While iodine increases metabolic stability against specific oxidative pathways, its large van der Waals radius and high lipophilicity can increase non-specific binding to microsomal proteins[3]. This can artificially inflate apparent stability or shift the clearance burden to alternative pathways, such as direct Phase II glucuronidation of the carboxylic acid moiety[1].

Comparative Performance: 4-Iodo vs. Alternative Indazole Scaffolds

To objectively evaluate the performance of 4-Iodo-1H-indazole-6-carboxylic acid derivatives, we must compare them against unsubstituted, 4-fluoro, and 4-chloro analogs.

Table 1: Representative In Vitro Human Liver Microsome (HLM) Stability Data (Note: Data represents typical structure-activity relationship trends for halogenated indazole-6-carboxylic acid derivatives at 1 µM concentration, 0.5 mg/mL HLM)[4].

Scaffold Derivative t1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 min (%)Primary Metabolic Liability
Unsubstituted (4-H) 18.574.9< 10%Rapid C4/C5 oxidation
4-Fluoro 34.240.528%Slower C5 oxidation
4-Chloro 52.026.645%Slow oxidation, minor dehalogenation
4-Iodo > 120 < 11.5 > 85% Highly stable; potential Phase II glucuronidation

Scientific Insight: The 4-iodo derivative demonstrates superior Phase I metabolic stability, effectively reducing CLint​ to a low-clearance classification (< 15 µL/min/mg)[3]. However, researchers must be aware that the high lipophilicity of the iodine atom may necessitate the addition of Phase II cofactors (e.g., UDPGA) to fully assess overall hepatic clearance[1].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability assay must be designed as a self-validating system . This means incorporating strict controls that independently verify enzyme viability, non-specific binding, and analytical accuracy[5].

Materials & Reagents
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)[6].

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (or 1 mM NADPH final concentration)[7].

  • Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or Labetalol)[3].

Step-by-Step Methodology
  • System Preparation: Dilute HLMs in phosphate buffer to a working concentration of 0.5 mg/mL[6].

  • Compound Spiking: Add the 4-Iodo-1H-indazole-6-carboxylic acid derivative (from a 10 mM DMSO stock) to achieve a final incubation concentration of 1 µM. Ensure the final organic solvent concentration (DMSO) does not exceed 0.1% to prevent CYP inhibition[4].

  • Control Integration (The Self-Validation Step):

    • Positive Control: Run parallel incubations with a known high-clearance drug (e.g., Verapamil) to validate CYP activity[7].

    • Negative Control: Run a parallel incubation of the test compound without NADPH. This differentiates enzymatic metabolism from chemical instability or non-specific protein binding[7].

  • Pre-Incubation: Incubate the mixture at 37°C for 5–10 minutes in a shaking water bath to achieve thermal equilibrium[3].

  • Reaction Initiation: Add NADPH to initiate the oxidative metabolic reactions[3].

  • Kinetic Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation matrix[6].

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of the ice-cold Quenching Solution. The 3:1 ratio of organic solvent to aqueous buffer rapidly denatures the enzymes, stopping the reaction, while the internal standard ensures downstream LC-MS/MS quantification is normalized against matrix effects[3].

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis[1].

Visualizing the Assay Workflow

Below is the logical flow of the self-validating microsomal stability assay, highlighting the integration of critical control pathways.

G Prep Prepare Test Compound (1 µM final) HLM Add Human Liver Microsomes (0.5 mg/mL) Prep->HLM Control Prepare Controls (Verapamil / No-NADPH) Control->HLM PreInc Pre-incubation (37°C, 5-10 min) HLM->PreInc NADPH Initiate Reaction (Add 1 mM NADPH) PreInc->NADPH Timepoints Aliquots at 0, 5, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench Reaction (Ice-cold ACN + Internal Std) Timepoints->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-HRMS/MS Quantification Centrifuge->LCMS Calc Determine t½ & CL_int LCMS->Calc

Self-validating in vitro microsomal stability workflow for indazole derivatives.

Data Processing and Interpretation

The disappearance of the parent compound is monitored by plotting the natural logarithm of the percentage of compound remaining versus time.

  • Elimination Rate Constant ( k ): Derived from the slope of the linear regression.

  • Half-life ( t1/2​ ): Calculated as 0.693/k [5].

  • Intrinsic Clearance ( CLint​ ): Calculated using the equation[3]:

    CLint​=t1/2​0.693​×Amount of Microsomal Protein (mg)Volume of Incubation (µL)​

Crucial Consideration for 4-Iodo Derivatives: If the Phase I CLint​ is exceptionally low (as expected for the 4-iodo analog), subsequent assays should incorporate UDP-glucuronosyltransferase (UGT) cofactors (like UDPGA and alamethicin) to investigate direct Phase II conjugation on the carboxylic acid moiety, ensuring that clearance is not simply being bypassed to another metabolic route[1].

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL:[Link]

  • Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Specific Enzymatic Halogenation-From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo Source: ResearchGate URL:[Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: PubMed Central (PMC) URL:[Link]

Sources

spectroscopic comparison of 1H-indazole and 2H-indazole tautomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Spectroscopic Guide: Differentiating 1H- and 2H-Indazole Tautomers

Introduction & Thermodynamic Context

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Indazole, a privileged bicyclic pharmacophore, exists primarily in two annular tautomeric forms: 1H-indazole and 2H-indazole [1].

The differentiation of these isomers is critical because their tautomeric state dictates receptor binding affinity, solubility, and pharmacokinetics. Thermodynamically, 1H-indazole is the predominant and more stable form (by ~3.6–4.1 kcal/mol) in the gas phase, solid state, and most solutions[2]. This stability arises because 1H-indazole possesses full benzenoid aromaticity. In contrast, 2H-indazole exhibits an ortho-quinoid character, which disrupts the aromaticity of the benzene ring, making it a kinetically trapped or sterically driven product typically stabilized only by specific N-2 substitutions or unique metal coordination environments[3][4]. Furthermore, the dipole moment drastically shifts depending on the tautomer: 1-methyl-1H-indazole exhibits a dipole moment of ~1.50 D, whereas 2-methyl-2H-indazole is highly polarized at ~3.40 D[4].

G Indazole Indazole Core T1H 1H-Indazole (Thermodynamically Stable) Indazole->T1H Favored Equilibrium T2H 2H-Indazole (Kinetically/Sterically Trapped) Indazole->T2H Minor/Substituted Prop1H Benzenoid Aromaticity Lower Dipole (~1.5 D) ΔG = 0 kcal/mol T1H->Prop1H Prop2H Ortho-Quinoid Character Higher Dipole (~3.4 D) ΔG ≈ +4.1 kcal/mol T2H->Prop2H

Caption: Thermodynamic and electronic divergence of 1H- and 2H-indazole tautomers.

Spectroscopic Data Comparison

To unambiguously identify the synthesized tautomer, researchers must rely on a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing the tautomers. The position of the nitrogen-bound proton (or substituent) significantly alters the electronic shielding of the pyrazole ring[1].

  • Causality in ¹H NMR: The H-3 proton in 2H-indazoles is highly deshielded due to the adjacent N-1 lone pair and the ortho-quinoid electron distribution, shifting it downfield (~8.40 ppm) compared to 1H-indazoles (~8.10 ppm)[1]. Unsubstituted 1H-indazole also displays a characteristic broad N-H signal around 13.40 ppm.

  • Causality in ¹³C NMR: The C-3 and C-7a carbons serve as primary diagnostic probes. The C-3 resonance shifts significantly upfield in 2H-indazoles (~123.0 ppm) compared to 1H-indazoles (~134.8 ppm) due to the altered conjugation pathway[1].

Table 1: Key NMR Chemical Shifts (δ, ppm)[1][3]

NucleusPosition1H-Indazole (Representative)2H-Indazole (Representative)Diagnostic Causality
¹H H-3~8.10 (s)~8.40 (s)Deshielding in 2H due to ortho-quinoid character.
¹H N-H~13.40 (broad s)Absent (if N-substituted)Broadness due to quadrupolar relaxation/exchange.
¹³C C-3~134.8~123.0Major upfield shift in 2H form; primary diagnostic carbon.
¹³C C-7a~140.0~149.0Downfield shift in 2H due to altered bridgehead conjugation.
B. UV-Vis & Infrared (IR) Spectroscopy

Electronic transitions and vibrational modes provide orthogonal validation to NMR data.

  • Causality in UV-Vis: 1H-indazoles exhibit characteristic benzenoid absorption bands (λmax ~254 nm and ~295 nm). Because 2H-indazoles possess an extended ortho-quinoid conjugated system, they absorb light more strongly at longer wavelengths (λmax ~275 nm and ~310 nm)[1][4].

  • Causality in IR: The fingerprint region (1620–1470 cm⁻¹) varies due to different ring breathing vibrations caused by the shift in tautomeric bond order[1].

Table 2: UV-Vis and IR Spectroscopic Markers[1][4]

TechniqueMarker1H-Indazole2H-IndazoleDiagnostic Causality
UV-Vis λmax (Primary)~254 nm, ~295 nm~275 nm, ~310 nm2H absorbs at longer wavelengths due to quinoid conjugation.
IR N-H Stretch~3150 cm⁻¹ (broad)Absent (if substituted)Confirms presence of unsubstituted N-1 proton.
IR Ring Vibrations~1619, 1479 cm⁻¹~1621–1592 cm⁻¹Shift in C=C/C=N stretching due to tautomeric bond order.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for tautomer elucidation. By coupling high-resolution NMR with UV-Vis profiling, researchers can cross-verify structural assignments[5].

Protocol 1: High-Resolution NMR Acquisition for Tautomer Elucidation

Objective: Unambiguous assignment of H-3 and C-3 chemical shifts.

  • Sample Preparation: Dissolve 5–10 mg of the purified indazole derivative in 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube[5].

    • Expert Insight (Causality): DMSO-d6 is highly recommended for unsubstituted indazoles. It acts as a strong hydrogen-bond acceptor, breaking the intermolecular hydrogen-bonded dimers that typically broaden the N-H signal in non-polar solvents like CDCl3.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum at ≥400 MHz. Set the spectral window to -2 to 16 ppm to ensure the highly deshielded N-H proton (~13.4 ppm) is captured[5].

  • ¹³C NMR Acquisition: Acquire a 1D ¹³C{¹H} spectrum. Ensure a sufficient relaxation delay (D1 ≥ 2s) to allow for the accurate integration and resolution of quaternary bridgehead carbons (C-3a, C-7a).

  • 2D NMR Validation (HMBC): Perform a ¹H-¹³C HMBC experiment.

    • Self-Validation Check: The H-3 proton will show strong long-range coupling (³J) to C-3a and C-7a. Correlating the H-3 proton to the C-3 carbon (~135 ppm for 1H vs ~123 ppm for 2H) definitively assigns the tautomer without relying solely on 1D shifts.

Protocol 2: UV-Vis Spectroscopic Profiling

Objective: Differentiate benzenoid vs. ortho-quinoid electronic structures.

  • Sample Preparation: Prepare a 10–50 µM dilute solution of the indazole in a UV-grade solvent (e.g., methanol or acetonitrile)[5].

    • Expert Insight (Causality): Concentration must be strictly controlled to maintain absorbance between 0.2–1.0 AU. This ensures compliance with the Beer-Lambert law and prevents excimer formation, which can artificially shift the λmax.

  • Baseline Correction: Record a baseline blank using the pure solvent in a matched quartz cuvette (1 cm path length).

  • Data Acquisition: Scan the sample over a wavelength range of 200–400 nm using a dual-beam UV-Vis spectrophotometer[5].

  • Analysis: Identify the primary λmax. A distinct bathochromic shift from ~250/290 nm to >275/310 nm confirms the presence of the 2H-tautomer[4].

Workflow Prep Sample Prep (DMSO-d6 / MeOH) NMR NMR Analysis (1H, 13C, HMBC) Prep->NMR UV UV-Vis Profiling (200-400 nm) Prep->UV Decision Data Synthesis NMR->Decision UV->Decision Res1H 1H-Indazole (C-3 ~135ppm, λmax ~254nm) Decision->Res1H Benzenoid Res2H 2H-Indazole (C-3 ~123ppm, λmax ~275nm) Decision->Res2H Ortho-Quinoid

Caption: Self-validating spectroscopic workflow for indazole tautomer identification.

References

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study". Available at:[Link]

  • Thieme E-Books. "Product Class 2: 1H- and 2H-Indazoles". Available at: [Link]

  • PMC (NIH). "Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity". Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.